1-Chloro-2-methylpropyl chloroformate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-chloro-2-methylpropyl) carbonochloridate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8Cl2O2/c1-3(2)4(6)9-5(7)8/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGLZTPABVHWDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(OC(=O)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50369851 | |
| Record name | 1-Chloro-2-methylpropyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
92600-11-8 | |
| Record name | Carbonochloridic acid, 1-chloro-2-methylpropyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=92600-11-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-methylpropyl chloroformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50369851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-Chloro-2-methylpropyl Chloroformate for Researchers, Scientists, and Drug Development Professionals
Introduction: 1-Chloro-2-methylpropyl chloroformate is a versatile chemical reagent with significant applications in the field of organic synthesis, particularly in the development of therapeutic oligonucleotides. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal role in advanced methodologies for solid-phase oligonucleotide synthesis. Detailed experimental protocols and quantitative data are presented to assist researchers and drug development professionals in its effective application.
Chemical and Physical Properties
This compound, with the CAS number 92600-11-8, is a clear, colorless liquid.[1] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Reference |
| Molecular Formula | C₅H₈Cl₂O₂ | [2][3] |
| Molecular Weight | 171.02 g/mol | [2] |
| Density | 1.173 g/mL at 25 °C | [2] |
| Boiling Point | 242.14 °C (estimated) | [1] |
| Refractive Index | n20/D 1.432 | [2] |
| Flash Point | 53 °C (127.4 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [2] |
Synthesis of this compound
General Experimental Protocol for Chloroformate Synthesis
The following is a generalized protocol for the synthesis of an alkyl chloroformate from an alcohol and triphosgene, which is a safer alternative to phosgene gas.[4]
Materials:
-
1-Chloro-2-methylpropan-1-ol (the corresponding alcohol for this compound)
-
Triphosgene
-
Anhydrous organic solvent (e.g., toluene, dichloromethane)
-
Organic base (e.g., pyridine, triethylamine) or an inorganic base (e.g., sodium carbonate)[4]
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
A solution of 1-chloro-2-methylpropan-1-ol in an anhydrous organic solvent is prepared in a reaction vessel under an inert atmosphere.
-
The solution is cooled to 0°C.
-
A solution of triphosgene in the same anhydrous solvent is added dropwise to the alcohol solution, maintaining the temperature at 0°C.[4]
-
A base is added to the reaction mixture to neutralize the HCl generated during the reaction.[4]
-
The reaction mixture is stirred at 0°C for a specified period (e.g., 8 hours) and then allowed to warm to room temperature.[4]
-
The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, the reaction mixture is filtered to remove any solid byproducts.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.
-
The crude product can be purified by vacuum distillation.
Note: This is a generalized procedure and optimization of reaction conditions, including stoichiometry, temperature, and reaction time, would be necessary for optimal yield and purity of this compound.
Application in Solid-Phase Oligonucleotide Synthesis
This compound is a key reagent for the introduction of an aryloxycarbonyl protecting group at the 5'-hydroxyl position of nucleosides. This protecting group is central to an innovative two-step solid-phase synthesis cycle for oligodeoxynucleotides that utilizes a peroxy anion deprotection strategy.[3][5][6][7] This method offers a streamlined alternative to the traditional four-step phosphoramidite chemistry.
The Two-Step Synthesis Cycle
The conventional solid-phase oligonucleotide synthesis involves four distinct steps per cycle: deblocking, coupling, capping, and oxidation. The use of an aryloxycarbonyl protecting group, introduced by this compound, allows for the consolidation of the deblocking and oxidation steps.
The two-step cycle is as follows:
-
Coupling: The 5'-hydroxyl group of the solid-support-bound nucleoside is coupled with a 2'-deoxynucleoside 3'-phosphoramidite.
-
Deprotection and Oxidation: The aryloxycarbonyl protecting group at the 5'-position is removed, and the newly formed phosphite internucleotide linkage is simultaneously oxidized to a stable phosphate linkage. This is achieved by treatment with an aqueous mixture of peroxy anions at a buffered pH of 9.6.[3][5][6][7]
This novel two-step cycle significantly simplifies the synthesis process, potentially leading to higher efficiency and reduced synthesis time.
Experimental Protocol: Two-Step Oligonucleotide Synthesis
The following protocol is based on the methodology described by Sierzchala et al. (2003) in the Journal of the American Chemical Society.[6]
Materials:
-
5'-Aryloxycarbonyl-protected nucleoside bound to a solid support (prepared using this compound)
-
2'-Deoxynucleoside 3'-phosphoramidites
-
Activator (e.g., tetrazole)
-
Anhydrous acetonitrile
-
Peroxy anion deprotection/oxidation solution (e.g., an aqueous mixture of peroxy anions buffered at pH 9.6)[3][6][7]
Procedure:
-
Coupling: The solid support with the 5'-aryloxycarbonyl-protected nucleoside is treated with a solution of the desired 2'-deoxynucleoside 3'-phosphoramidite and an activator in anhydrous acetonitrile. The reaction is allowed to proceed to completion.
-
Washing: The solid support is washed thoroughly with anhydrous acetonitrile to remove excess reagents.
-
Deprotection and Oxidation: The support is then treated with the peroxy anion solution. This single step removes the 5'-aryloxycarbonyl protecting group and oxidizes the phosphite triester to a phosphate triester.[3][6][7]
-
Washing: The solid support is again washed thoroughly to remove the deprotection/oxidation reagents.
-
The cycle is repeated with the next desired nucleoside phosphoramidite until the full-length oligonucleotide is synthesized.
// Nodes Start [label="Start:\n5'-Aryloxycarbonyl-Protected\nNucleoside on Solid Support", fillcolor="#F1F3F4", fontcolor="#202124"]; Coupling [label="Step 1: Coupling\n(Add Phosphoramidite\n+ Activator)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash\n(Anhydrous Acetonitrile)", fillcolor="#FBBC05", fontcolor="#202124"]; Deprotect_Oxidize [label="Step 2: Deprotection & Oxidation\n(Peroxy Anion Solution)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash2 [label="Wash", fillcolor="#FBBC05", fontcolor="#202124"]; Next_Cycle [label="Next Cycle or\nFinal Cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Coupling; Coupling -> Wash1; Wash1 -> Deprotect_Oxidize; Deprotect_Oxidize -> Wash2; Wash2 -> Next_Cycle; } }
Caption: Workflow of the two-step solid-phase oligonucleotide synthesis.
Role in Drug Development
The synthesis of oligonucleotides is a cornerstone of modern drug development, particularly in the area of antisense therapeutics, siRNAs, and aptamers.[8] These therapeutic modalities rely on the precise chemical synthesis of nucleic acid sequences. The efficiency and purity of the synthesized oligonucleotides are critical for their therapeutic efficacy and safety.
The two-step synthesis cycle enabled by this compound offers a promising avenue for improving the manufacturing process of therapeutic oligonucleotides. By streamlining the synthesis, it has the potential to reduce costs, increase throughput, and potentially improve the quality of the final drug substance. Several therapeutic oligonucleotides based on modified phosphoramidite chemistry have been approved by the FDA, highlighting the importance of advanced synthesis methodologies in bringing these novel drugs to patients.[5]
Safety and Handling
This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: It is a flammable liquid and vapor. It is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage.[2][7]
-
Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[7]
-
First Aid:
-
If swallowed: Immediately call a poison center or doctor. Do NOT induce vomiting.[7]
-
If on skin (or hair): Remove/take off immediately all contaminated clothing. Rinse skin with water/shower.[7]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]
-
Conclusion
This compound is a valuable reagent for organic chemists, particularly those involved in the synthesis of oligonucleotides for research and therapeutic purposes. Its ability to introduce a 5'-aryloxycarbonyl protecting group facilitates an innovative and efficient two-step solid-phase synthesis protocol. This technical guide provides the essential information for researchers and drug development professionals to understand and utilize this compound effectively and safely in their work, contributing to the advancement of nucleic acid-based therapeutics.
References
- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. GB2108961A - Preparation of chloromethyl chloroformate from formaldehyde and phosgene - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Solid-phase oligodeoxynucleotide synthesis: a two-step cycle using peroxy anion deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel phosphoramidite building blocks in synthesis and applications toward modified oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Chloro-2-methylpropyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and handling of 1-Chloro-2-methylpropyl chloroformate. The information is intended for professionals in research and development, particularly those in the fields of organic chemistry, medicinal chemistry, and drug development.
Chemical and Physical Properties
This compound is a reactive chemical intermediate. A summary of its key physical and chemical properties is presented in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₈Cl₂O₂ | [1][2][3] |
| Molecular Weight | 171.02 g/mol | [1][2][3] |
| CAS Number | 92600-11-8 | [1][2][3] |
| Appearance | Clear, colorless liquid | [4] |
| Boiling Point | 242.14 °C (rough estimate) | [1] |
| Density | 1.173 g/mL at 25 °C | [1][2] |
| Refractive Index (n20/D) | 1.432 | [1][2] |
| Flash Point | 53 °C (127.4 °F) - closed cup | [2] |
| Storage Temperature | 2-8°C | [2] |
| Solubility | Reacts with water | [5] |
Synthesis
Experimental Protocol: Synthesis of this compound
Disclaimer: This is a representative protocol based on analogous reactions and should be adapted and optimized under appropriate laboratory safety protocols.
Materials:
-
Isobutyraldehyde
-
Trichloromethyl chloroformate
-
Catalyst (e.g., Pyridine or a quaternary ammonium salt)
-
Anhydrous, non-polar aprotic solvent (e.g., dichloromethane, diethyl ether)
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inlet for inert gas is assembled. The entire apparatus should be maintained under a positive pressure of inert gas throughout the reaction.
-
Charging the Reactor: The flask is charged with isobutyraldehyde and the anhydrous solvent. The mixture is cooled to a temperature between -10 °C and 0 °C using an ice-salt bath.
-
Catalyst Addition: A catalytic amount of pyridine is added to the stirred solution.
-
Addition of Chlorinating Agent: Trichloromethyl chloroformate is added dropwise from the dropping funnel to the reaction mixture, ensuring the temperature is maintained between 0 °C and 10 °C. The reaction is exothermic.
-
Reaction Monitoring: The reaction progress is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, the reaction mixture is allowed to warm to room temperature. Any solid by-products are removed by filtration. The filtrate is then carefully washed with cold, dilute hydrochloric acid to remove the catalyst, followed by a wash with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by vacuum distillation to yield this compound.
Caption: Synthetic workflow for this compound.
Reactivity and Experimental Protocols
This compound is a bifunctional molecule with two reactive sites: the chloroformate group and the α-chloro substituent. The chloroformate moiety is highly susceptible to nucleophilic attack, making it a useful reagent for introducing the 1-chloro-2-methylpropoxycarbonyl protecting group or for synthesizing other derivatives.
Reaction with Nucleophiles
The primary reaction of this compound involves nucleophilic acyl substitution at the carbonyl carbon of the chloroformate group. This reaction is versatile and can be performed with a wide range of nucleophiles.
Experimental Protocol: General Reaction with a Nucleophile (e.g., an Amine)
Disclaimer: This is a general protocol and reaction conditions (solvent, temperature, stoichiometry) may need to be optimized for specific nucleophiles.
Materials:
-
This compound
-
Nucleophile (e.g., a primary or secondary amine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine) - to scavenge the HCl by-product
-
Inert gas (e.g., Nitrogen or Argon)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and an inert gas inlet.
-
Charging the Reactor: The nucleophile and the anhydrous solvent are added to the flask, followed by the base. The mixture is cooled to 0 °C in an ice bath.
-
Addition of Chloroformate: A solution of this compound in the anhydrous solvent is added dropwise from the dropping funnel to the stirred solution of the nucleophile, maintaining the temperature at 0 °C.
-
Reaction Monitoring: The reaction is stirred at 0 °C for a specified time or until completion, as monitored by TLC or GC.
-
Work-up: The reaction mixture is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with the organic solvent.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Caption: General reaction of this compound.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of this compound. The NIST WebBook provides some gas chromatography data for this compound.[2] Derivatization with a suitable agent may be necessary for certain analyses.
Safety and Handling
This compound is a hazardous chemical and must be handled with extreme care in a well-ventilated fume hood.[4][6]
Hazard Summary:
Handling Precautions:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4]
-
Keep away from heat, sparks, open flames, and hot surfaces.[4]
-
Use non-sparking tools.
-
Ground and bond containers and receiving equipment to prevent static discharge.
-
Avoid breathing mist, vapors, or spray.
-
Prevent contact with skin, eyes, and clothing.[1]
-
Handle and open containers with care.
First Aid Measures:
-
If Swallowed: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[4]
-
If on Skin (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.[4]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[1]
Disposal:
-
Dispose of contents/container to an approved waste disposal plant.[1] All waste materials should be handled as hazardous waste in accordance with local, state, and federal regulations.
Applications
This compound is a versatile reactant used in organic synthesis. One notable application is in solid-phase oligodeoxyribonucleotide synthesis, where it is used in a two-step cycle involving peroxy anion deprotection.[1] Its reactivity also makes it a valuable building block for the introduction of the 1-chloro-2-methylpropyl moiety in the development of new chemical entities.
Logical Relationships and Workflows
The following diagram illustrates the logical workflow from material acquisition to the synthesis of a derivative using this compound.
Caption: A typical experimental workflow.
References
isobutyl chloroformate structural formula.
An In-depth Technical Guide to Isobutyl Chloroformate
Introduction
Isobutyl chloroformate (IBCF) is a highly reactive organic compound classified as a chloroformate ester.[1] It serves as a crucial reagent in synthetic organic chemistry, particularly valued for its role as a coupling agent in peptide synthesis and as a building block for various pharmaceutical compounds.[1][2][3] This document provides a comprehensive technical overview of isobutyl chloroformate, including its chemical structure, physicochemical properties, key reactions, experimental protocols, and safety information, tailored for researchers and professionals in drug development and chemical synthesis.
Chemical Structure and Identification
Isobutyl chloroformate consists of an isobutyl group attached to a chloroformate functional group. Its chemical identity is defined by several standard identifiers.
-
IUPAC Name : 2-methylpropyl carbonochloridate[4]
-
SMILES : CC(C)COC(=O)Cl[4]
-
InChIKey : YOETUEMZNOLGDB-UHFFFAOYSA-N[4]
Physicochemical Properties
Isobutyl chloroformate is a colorless to light-yellow liquid with a pungent odor.[4][6] It is a combustible and corrosive substance that is insoluble in water, with which it reacts.[4][5][9]
| Property | Value | Reference(s) |
| Molecular Weight | 136.58 g/mol | [4][5][8] |
| Boiling Point | 128.7 - 129 °C at 760 mmHg | [5][6][10][11] |
| Melting Point | -80 °C | [10] |
| Density | 1.053 g/mL at 25 °C | [6][8][10] |
| Refractive Index | n20/D 1.407 | [6][8] |
| Flash Point | 27 - 39 °C (closed cup) | [8][11][12] |
| Vapor Pressure | 0.33 - 12 hPa at 20 °C | |
| Solubility | Insoluble in water; decomposes in contact with water. Soluble in common organic solvents like acetone, chloroform, toluene, and THF. | [3][4][5] |
Chemical Reactivity and Applications
The reactivity of isobutyl chloroformate is dominated by the electrophilic carbonyl carbon of the chloroformate group, making it susceptible to nucleophilic attack. This reactivity is harnessed in several key synthetic applications.
Key Reactions
-
Hydrolysis : Reacts with water or moisture, decomposing to form isobutanol, carbon dioxide, and corrosive hydrochloric acid.[1][3][11]
-
Reaction with Alcohols : Reacts with alcohols to yield isobutyl carbonates.[3]
-
Reaction with Amines : Reacts with amines to form isobutyl carbamates.[3]
-
Mixed Anhydride Formation : Its most prominent application is reacting with the carboxylate of an N-protected amino acid to form a mixed carboxylic-carbonic anhydride. This "activated" intermediate is highly reactive towards nucleophiles.[1]
Application in Peptide Synthesis
Isobutyl chloroformate is a classic reagent for peptide bond formation via the "mixed anhydride method". This method is valued as an alternative to carbodiimide-based coupling, often minimizing racemization.[1] The workflow involves two main steps: the activation of the first amino acid and the subsequent coupling with the second amino acid.
This method is also employed in the synthesis of folate analogues and other complex molecules for therapeutic research.[2]
Experimental Protocols
Detailed methodologies are critical for the safe and effective use of isobutyl chloroformate.
Synthesis of Isobutyl Chloroformate
A common laboratory-scale synthesis involves the reaction of anhydrous isobutyl alcohol with phosgene.[13]
Protocol:
-
Cool 148.4 g (0.15 mol) of liquid phosgene to -40 °C in a suitable reaction vessel equipped with a stirrer and cooling bath.
-
Slowly add 74.1 g (0.1 mol) of anhydrous isobutyl alcohol to the cooled phosgene with continuous stirring.
-
After the addition is complete, allow the reaction temperature to slowly rise to 0 °C.
-
Continue stirring for an additional 20 minutes at 0 °C.
-
Let the reaction mixture stand overnight at room temperature to ensure completion.
-
Purge the mixture with dry air for 2 hours to remove excess phosgene and hydrogen chloride byproduct.
-
Purify the resulting product by distillation to yield isobutyl chloroformate (boiling point 123-126 °C). The expected yield is approximately 70%.[13]
Protocol for Amide (Peptide) Coupling
This protocol provides a general workflow for using isobutyl chloroformate to couple a carboxylic acid (e.g., an N-protected amino acid) with an amine.[10]
Materials:
-
Carboxylic acid (1 equivalent)
-
Dry dichloromethane (DCM) or tetrahydrofuran (THF)
-
Triethylamine (TEA) or N-methylmorpholine (NMM) (2 equivalents)
-
Isobutyl chloroformate (1 equivalent)
-
Amine (1 equivalent)
Protocol:
-
Dissolve the carboxylic acid in dry DCM in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add the tertiary base (e.g., TEA) (2 equivalents) to the solution.
-
Slowly add isobutyl chloroformate (1 equivalent) dropwise, maintaining the temperature at 0 °C. A precipitate of triethylammonium chloride may form.
-
Stir the reaction mixture at 0 °C for 15-30 minutes to allow for the formation of the mixed anhydride.
-
Add the amine (1 equivalent) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, proceed with standard aqueous workup and purification (e.g., extraction, chromatography) to isolate the desired amide product.
Safety and Handling
Isobutyl chloroformate is a hazardous chemical that requires strict safety precautions. It is flammable, corrosive, and toxic if inhaled or swallowed.[4][14]
Hazard Identification
The compound is classified under the Globally Harmonized System (GHS) with the following primary hazards.[4][14]
| Hazard Code | Hazard Statement | Reference(s) |
| H226 | Flammable liquid and vapor | [4][14] |
| H302 | Harmful if swallowed | [4][14] |
| H314 | Causes severe skin burns and eye damage | [4][14] |
| H330 / H331 | Fatal / Toxic if inhaled | [4][7][15] |
| H335 | May cause respiratory irritation | [4][15] |
Handling and Storage
-
Engineering Controls : Work must be conducted in a well-ventilated chemical fume hood to avoid inhalation of vapors.[12][14]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[7][14] For operations with a high risk of inhalation, a suitable respirator is necessary.
-
Storage : Store in a cool, dry, well-ventilated, and fireproof area away from sources of ignition and incompatible materials such as water, strong oxidizing agents, bases, and alcohols.[3][11][12] Containers should be kept tightly closed and may need periodic venting as pressure can build up.[12]
-
Spill and Disposal : In case of a spill, evacuate the area and eliminate ignition sources. Absorb the spill with dry sand or an inert absorbent and collect it in a sealable container for disposal.[11] Do not use water for cleanup.[9][11] Waste must be disposed of as hazardous material in accordance with local regulations.[7]
First Aid Measures
-
Inhalation : Move the victim to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[12][14]
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12][14]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[12][14]
-
Ingestion : Do not induce vomiting. If the victim is conscious, rinse their mouth and have them drink 2-4 cups of water. Seek immediate medical attention.[12][14]
References
- 1. Isobutyl chloroformate | Reagent for Peptide Synthesis [benchchem.com]
- 2. Isobutyl chloroformate | Krackeler Scientific, Inc. [krackeler.com]
- 3. framochem.com [framochem.com]
- 4. Isobutyl chloroformate | C5H9ClO2 | CID 62365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Isobutyl chloroformate | 543-27-1 [chemicalbook.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. thomassci.com [thomassci.com]
- 9. ISOBUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. Isobutyl Chloroformate [commonorganicchemistry.com]
- 11. ICSC 1594 - ISOBUTYL CHLOROFORMATE [inchem.org]
- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 13. prepchem.com [prepchem.com]
- 14. valsynthese.ch [valsynthese.ch]
- 15. synquestlabs.com [synquestlabs.com]
An In-depth Technical Guide to the Synthesis of 1-Chloro-2-methylpropyl chloroformate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Chloro-2-methylpropyl chloroformate, a key intermediate in various chemical syntheses. This document outlines the primary synthetic route, a detailed experimental protocol derived from analogous reactions, and relevant physicochemical and safety data.
Introduction
This compound (CAS No. 92600-11-8) is a reactive organic compound with the chemical formula C₅H₈Cl₂O₂ and a molecular weight of 171.02 g/mol .[1][2] Its structure incorporates both a chloroformate group and an α-chloro substituent, making it a versatile reagent in organic synthesis, particularly in the introduction of the 1-chloro-2-methylpropoxycarbonyl protecting group. One notable application is in solid-phase oligodeoxyribonucleotide synthesis.[3][4]
Synthetic Pathway
The most plausible and established method for the synthesis of this compound involves the reaction of isobutyraldehyde with a phosgene equivalent, such as triphosgene or trichloromethyl chloroformate. This reaction is typically catalyzed by a tertiary amine, like pyridine, or a quaternary ammonium salt. The general reaction scheme is depicted below.
Caption: Reaction pathway for the synthesis of this compound.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound. This procedure is based on established methods for the synthesis of analogous α-chloro chloroformates from aldehydes and phosgene equivalents.
Disclaimer: This protocol is provided for informational purposes only. All laboratory work should be conducted by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
Isobutyraldehyde (Reagent Grade, anhydrous)
-
Triphosgene (≥98%)
-
Pyridine (Anhydrous)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Dropping funnel
-
Inert gas (Nitrogen or Argon) inlet
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a dropping funnel, and an inert gas inlet is charged with a solution of isobutyraldehyde in anhydrous dichloromethane.
-
Addition of Catalyst: Pyridine is added to the stirred solution.
-
Cooling: The reaction mixture is cooled to 0-5 °C using an ice bath.
-
Addition of Phosgene Equivalent: A solution of triphosgene in anhydrous dichloromethane is added dropwise to the cooled reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Workup:
-
The reaction mixture is cooled in an ice bath and slowly quenched by the addition of cold water.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed sequentially with cold, saturated aqueous sodium bicarbonate solution and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product is purified by vacuum distillation to yield this compound as a clear, colorless liquid.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 92600-11-8 | [1][3] |
| Molecular Formula | C₅H₈Cl₂O₂ | [1] |
| Molecular Weight | 171.02 g/mol | [1] |
| Appearance | Clear, colorless liquid | [3][5] |
| Density | 1.173 g/mL at 25 °C | [1] |
| Refractive Index (n²⁰/D) | 1.432 | [1] |
| Purity (GC) | ≥97.5% | [5] |
Table 2: Spectroscopic Data (Predicted and Reported)
| Spectroscopic Technique | Data/Observed Properties | Reference(s) |
| Infrared (IR) Spectroscopy | Conforms to structure | [5] |
| ¹H NMR | Predicted shifts based on structure | - |
| ¹³C NMR | Predicted shifts based on structure | - |
| Mass Spectrometry (MS) | Predicted fragmentation pattern | - |
Safety and Handling
This compound is a hazardous chemical and should be handled with extreme caution.
-
Hazards: Flammable liquid and vapor. Toxic if swallowed, in contact with skin, or if inhaled. Causes severe skin burns and eye damage.[1]
-
Precautions: Work in a well-ventilated fume hood. Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat. Keep away from heat, sparks, and open flames.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials. Recommended storage temperature is 2-8 °C.[1]
Logical Relationships in Synthesis
The successful synthesis of this compound is dependent on several key factors, the relationships of which are outlined in the diagram below.
Caption: Interdependencies of key parameters for a successful synthesis.
References
1-Chloro-2-methylpropyl chloroformate reaction mechanism
An In-depth Technical Guide to the Reaction Mechanisms of 1-Chloro-2-methylpropyl chloroformate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a reactive chemical intermediate used in organic synthesis. This document provides a detailed overview of its presumed reaction mechanisms, drawing upon data from analogous compounds. It includes summaries of its chemical properties, likely synthetic routes, and its utility in forming various functional groups, with a focus on nucleophilic acyl substitution. Experimental protocols and safety information are also presented to ensure safe and effective handling.
Chemical and Physical Properties
This compound is a flammable and corrosive liquid with a pungent odor.[1][2][3][4] Its key physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₈Cl₂O₂ | [1][5][6] |
| Molecular Weight | 171.02 g/mol | [1][5][6] |
| CAS Number | 92600-11-8 | [1][5][6] |
| Appearance | Clear, colorless liquid | [1][7] |
| Density | 1.173 g/mL at 25 °C | [1][7] |
| Boiling Point | 242.14 °C (estimated) | [7] |
| Flash Point | 53 °C (127.4 °F) - closed cup | [1] |
| Refractive Index | n20/D 1.432 | [1][7] |
| Storage Temperature | 2-8°C | [1][7] |
Synthesis of this compound
The synthesis of this compound can be inferred from related preparations. A likely method involves the reaction of isobutyraldehyde with triphosgene.[7]
Proposed Synthesis Workflow
The following diagram illustrates the probable synthetic pathway.
Caption: Proposed synthesis of this compound.
Core Reaction Mechanisms: Nucleophilic Acyl Substitution
The primary reaction mechanism for this compound involves nucleophilic acyl substitution. The two chlorine atoms, one on the carbonyl carbon and one on the adjacent carbon, provide two sites for nucleophilic attack. However, the chloroformate group is significantly more electrophilic and is the primary site of reaction.
General Mechanism
The general mechanism proceeds via a tetrahedral intermediate.
Caption: General nucleophilic acyl substitution pathway.
Reaction with Amines to form Carbamates
This compound reacts with primary and secondary amines to yield the corresponding carbamates. This reaction is analogous to the reaction of isobutyl chloroformate with amines.[2]
Caption: Formation of carbamates from amines.
Reaction with Alcohols to form Carbonates
The reaction with alcohols produces carbonates. Similar to other chloroformates, this reaction is a standard method for carbonate synthesis.[2]
Caption: Formation of carbonates from alcohols.
Reaction with Carboxylic Acids to form Mixed Anhydrides
A significant application of chloroformates in drug development is the formation of mixed anhydrides with carboxylic acids. These mixed anhydrides are highly reactive intermediates used for amide bond formation.[8]
Caption: Amide synthesis via a mixed anhydride intermediate.
Experimental Protocols
Detailed experimental procedures for reactions involving chloroformates can be found in the literature. The following is a generalized protocol for amide bond formation using a chloroformate, adapted from similar reactions.[9]
Amide Coupling via Mixed Anhydride Formation:
-
Dissolve the carboxylic acid (1.0 eq) in a suitable dry solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add a tertiary amine base, such as triethylamine (2.0 eq), to the solution.
-
Slowly add this compound (1.0 eq) to the reaction mixture.
-
Stir the reaction at 0 °C for 30-60 minutes to allow for the formation of the mixed anhydride.
-
Add the amine (1.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate safety precautions.
-
Hazards: Flammable liquid and vapor.[1][10] Toxic if swallowed, in contact with skin, or if inhaled.[1] Causes severe skin burns and eye damage.[1] Reacts with water and moisture in the air to produce corrosive and toxic hydrogen chloride gas.[3][4]
-
Personal Protective Equipment (PPE): Use in a well-ventilated area, preferably a fume hood. Wear chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1] A respirator with an appropriate filter may be necessary.[1]
-
Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[1][10] Keep the container tightly closed.[10]
-
Spills: In case of a spill, evacuate the area. Use appropriate absorbent material for cleanup. Neutralize with a cold alkaline solution.[2]
Conclusion
References
- 1. 1-氯-2-甲基丙基氯甲酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. framochem.com [framochem.com]
- 3. Isobutyl chloroformate | C5H9ClO2 | CID 62365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ISOBUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. This compound [webbook.nist.gov]
- 6. This compound [webbook.nist.gov]
- 7. This compound CAS#: 92600-11-8 [amp.chemicalbook.com]
- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 9. Isobutyl Chloroformate [commonorganicchemistry.com]
- 10. sigmaaldrich.cn [sigmaaldrich.cn]
Spectroscopic Data and Experimental Protocols for Isobutyl Chloroformate NMR Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for isobutyl chloroformate. It includes detailed tables of ¹H and ¹³C NMR data, a thorough experimental protocol for data acquisition, and visualizations of the molecular structure and experimental workflow. This document is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Spectroscopic Data
The NMR spectroscopic data for isobutyl chloroformate is crucial for its identification and characterization. The following tables summarize the key ¹H and ¹³C NMR parameters.
Table 1: ¹H NMR Spectroscopic Data for Isobutyl Chloroformate
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 4.12 | Doublet (d) | 2H | Not explicitly available in searched literature, typically 6-7 Hz for similar structures | -O-CH₂ -CH(CH₃)₂ |
| 2.06 | Nonet | 1H | Not explicitly available in searched literature, described as being equally coupled to eight vicinal hydrogens | -O-CH₂-CH (CH₃)₂ |
| 0.99 | Doublet (d) | 6H | Not explicitly available in searched literature, typically 6-7 Hz for similar structures | -O-CH₂-CH(CH₃ )₂ |
The data was obtained in deuterochloroform (CDCl₃) as the solvent.
Table 2: ¹³C NMR Spectroscopic Data for Isobutyl Chloroformate
| Chemical Shift (δ) ppm | Assignment |
| 149.5 | C =O |
| 77.9 | -O-CH₂ -CH(CH₃)₂ |
| 27.7 | -O-CH₂-CH (CH₃)₂ |
| 18.4 | -O-CH₂-CH(CH₃ )₂ |
The data was obtained in deuterochloroform (CDCl₃) as the solvent.
Experimental Protocols
While a specific, detailed experimental protocol for isobutyl chloroformate was not found in the searched literature, a standard protocol for acquiring ¹H and ¹³C NMR spectra of small organic molecules can be described as follows.
2.1. Sample Preparation
-
Sample Purity: Ensure the isobutyl chloroformate sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Use deuterated chloroform (CDCl₃) as the solvent. CDCl₃ is a common choice for small, non-polar to moderately polar organic molecules.
-
Concentration: Prepare a solution with a concentration of approximately 5-25 mg of isobutyl chloroformate in 0.6-0.7 mL of CDCl₃ for ¹H NMR, and 50-100 mg for ¹³C NMR.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm). A small amount is added to the solvent.
-
NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2.2. NMR Data Acquisition
-
Spectrometer: A standard NMR spectrometer with a field strength of 300-500 MHz is suitable for acquiring high-resolution spectra of isobutyl chloroformate.
-
¹H NMR Acquisition Parameters (Representative):
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay ensures full relaxation of protons for accurate integration.
-
Number of Scans: 8-16 scans are typically sufficient due to the high sensitivity of ¹H NMR.
-
-
¹³C NMR Acquisition Parameters (Representative):
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments).
-
Temperature: 298 K (25 °C).
-
Spectral Width: 0-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. The carbonyl carbon has a long relaxation time and may require a longer delay for quantitative analysis.
-
Number of Scans: A larger number of scans (e.g., 128-1024 or more) is required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
-
2.3. Data Processing
-
Apodization: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio.
-
Fourier Transform: Perform a Fourier transform on the FID to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Peak Picking: Identify the chemical shifts of the peaks in both ¹H and ¹³C spectra.
Mandatory Visualizations
Diagram 1: Molecular Structure and NMR Active Nuclei of Isobutyl Chloroformate
Caption: Molecular structure of isobutyl chloroformate showing the ¹H and ¹³C NMR active nuclei.
Diagram 2: Generalized Experimental Workflow for NMR Spectroscopy
Caption: A generalized workflow for obtaining and analyzing NMR spectroscopic data.
A Comprehensive Technical Guide to the Physical Properties of 1-Chloro-2-methylpropyl chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-methylpropyl chloroformate, a key organic compound, is recognized for its utility as a versatile reactant in various chemical syntheses. Notably, it serves as a crucial intermediate in processes such as solid-phase oligodeoxyribonucleotide synthesis. This technical guide provides an in-depth overview of its core physical properties, outlines standardized experimental protocols for their determination, and presents logical workflows for its synthesis and characterization, tailored for professionals in research and development.
Core Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, application in synthetic procedures, and for safety considerations.
| Property | Value |
| Molecular Formula | C₅H₈Cl₂O₂ |
| Molecular Weight | 171.02 g/mol |
| CAS Number | 92600-11-8 |
| Appearance | Clear, colorless liquid |
| Density | 1.173 g/mL at 25 °C |
| Refractive Index (n20/D) | 1.432 |
| Boiling Point | 242.14°C (rough estimate) |
| Flash Point | 53 °C (127.4 °F) - closed cup |
| Storage Temperature | 2-8°C |
Experimental Protocols for Property Determination
Accurate determination of physical properties is essential for the characterization and quality control of chemical compounds. The following sections detail standardized methodologies for measuring the key physical parameters of liquid compounds like this compound.
Determination of Boiling Point (Capillary Method)
The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure. A common and effective method for its determination on a small scale is the capillary method.[1][2]
Apparatus:
-
Thiele tube or similar heating bath (e.g., oil bath)
-
Thermometer (-10 to 300°C range)
-
Small test tube (e.g., fusion tube)
-
Capillary tube (sealed at one end)
-
Heating source (e.g., Bunsen burner or hot plate)
-
Stand and clamp
Procedure:
-
A small volume (a few milliliters) of this compound is placed into the small test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the test tube with its open end submerged in the liquid.
-
The test tube assembly is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The entire assembly is immersed in a heating bath (Thiele tube with paraffin oil).
-
The bath is heated gently and uniformly. As the temperature rises, air trapped in the capillary tube will slowly exit as bubbles.
-
When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the capillary tube.[1][2]
-
The heat source is then removed, and the bath is allowed to cool slowly.
-
The temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.[3]
Measurement of Density (Digital Density Meter)
Density is a fundamental physical property defined as mass per unit volume. Modern digital density meters, often based on the oscillating U-tube principle, provide rapid and highly accurate measurements. This method is standardized by ASTM D4052.[4][5][6][7]
Apparatus:
-
Digital Density Meter with an oscillating U-tube
-
Syringe for sample injection
-
Thermostatic control for the measuring cell
Procedure:
-
Calibrate the instrument using two standards of known density, typically dry air and deionized water.
-
Set the temperature of the measuring cell to the desired value (e.g., 25 °C).
-
Introduce a small volume (approximately 0.7-1 mL) of this compound into the U-tube using a syringe, ensuring no air bubbles are present in the cell.[4][7]
-
The instrument measures the change in the oscillating frequency of the U-tube caused by the mass of the sample.
-
This frequency change is used in conjunction with calibration data to automatically calculate and display the density of the sample.[6][7][8]
Measurement of Refractive Index (Abbe Refractometer)
The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property and is often used to identify and assess the purity of liquid samples. The Abbe refractometer is a standard instrument for this measurement.[9]
Apparatus:
-
Abbe Refractometer
-
Constant temperature water bath (circulator)
-
Light source (typically integrated)
-
Dropper or pipette
-
Solvent for cleaning (e.g., acetone or ethanol) and soft tissue wipes
Procedure:
-
Ensure the refractometer prisms are clean and dry.
-
Connect the refractometer to a water bath set to a constant temperature, typically 20 °C (for n20/D).
-
Place a few drops of this compound onto the surface of the bottom prism.
-
Close the prisms securely.
-
Adjust the light source and the eyepiece to view the measurement scale.
-
Rotate the handwheel to bring the boundary line between the light and dark fields into the center of the crosshairs.
-
If a colored fringe is observed, adjust the compensator dial until a sharp, black-and-white boundary is achieved.[9]
-
Read the refractive index value directly from the instrument's scale.
-
After the measurement, clean the prism surfaces thoroughly with a suitable solvent and a soft tissue.
Determination of Flash Point (Pensky-Martens Closed-Cup Tester)
The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. The Pensky-Martens closed-cup method is a standardized procedure (ASTM D93) for determining the flash point of flammable liquids.[10][11]
Apparatus:
-
Pensky-Martens closed-cup tester, consisting of a brass test cup, a lid with an ignition source, a stirrer, and a heating source.
-
Thermometer
Procedure:
-
Fill the brass test cup with this compound up to the marked filling line.
-
Close the cup with the lid and place it in the heating apparatus.
-
Begin heating the sample at a slow, constant, and specified rate while continuously stirring.[10]
-
At regular temperature intervals, stop stirring and apply the ignition source (a small flame or an electric igniter) by dipping it into the vapor space of the cup through an opening in the lid.
-
The test is concluded when a distinct flash is observed inside the cup upon application of the ignition source.[10]
-
The temperature at which this flash occurs is recorded as the flash point of the liquid.
Logical and Experimental Workflows
Visualizing the synthesis and characterization processes can aid in understanding the logical flow of operations in a laboratory setting. The following diagrams, rendered in DOT language, illustrate key workflows.
Synthesis of this compound
1-Chloroalkyl chloroformates can be synthesized by the reaction of an aldehyde with a phosgene source, such as triphosgene or diphosgene, often in the presence of a catalyst.
Caption: Synthesis workflow for this compound.
General Workflow for Physical Property Characterization
The characterization of a synthesized liquid compound follows a logical sequence to confirm its identity and purity.
Caption: Experimental workflow for physical property characterization.
References
- 1. isobutyraldehyde, 78-84-2 [thegoodscentscompany.com]
- 2. Phosgene Toxicity Clinical Manifestations and Treatment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. atdbio.com [atdbio.com]
- 4. US4614829A - Process for the preparation of α-chlorinated chloroformates - Google Patents [patents.google.com]
- 5. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 6. Solid phase synthesis of oligoribonucleotides using the 1-[(2-chloro-4-methyl)phenyl]-4-methoxypiperidin-4-yl (Ctmp) group for the protection of the 2'-hydroxy functions and the H-phosphonate approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isobutyraldehyde - Wikipedia [en.wikipedia.org]
- 8. CN119431144A - A kind of preparation method of 1-chloroethyl chloroformate - Google Patents [patents.google.com]
- 9. 1-Chloroethyl chloroformate synthesis - chemicalbook [chemicalbook.com]
- 10. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 11. Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates [organic-chemistry.org]
A Technical Guide to the Solubility of Isobutyl Chloroformate in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of isobutyl chloroformate in common laboratory and industrial solvents. Due to its chemical nature, isobutyl chloroformate presents unique challenges in solubility determination, which are addressed herein. This guide offers qualitative solubility data, discusses its reactivity with protic solvents, and provides a detailed experimental protocol for solubility assessment under controlled conditions.
Core Concepts: Solubility and Reactivity
Isobutyl chloroformate (IBCF) is a reactive chemical intermediate widely used in organic synthesis, particularly in the formation of mixed anhydrides for peptide coupling and as a blocking agent in oligonucleotide synthesis. Its utility is intrinsically linked to its solubility and reactivity profile.
A key characteristic of isobutyl chloroformate is its high susceptibility to nucleophilic attack, especially by protic species. It reacts readily with water and alcohols.[1] With water, it undergoes hydrolysis to yield isobutanol, carbon dioxide, and hydrochloric acid.[2] This reactivity precludes straightforward solubility measurements in aqueous or alcoholic solutions, as the compound degrades upon contact.
In aprotic organic solvents, isobutyl chloroformate generally exhibits high solubility. Multiple sources describe it as being "miscible" with a range of common solvents, implying that it is soluble in all proportions.
Quantitative Solubility Data
The following table summarizes the qualitative solubility of isobutyl chloroformate in various common solvents based on available data.
| Solvent | Qualitative Solubility | Citations |
| Acetone | Soluble | [2] |
| Benzene | Miscible | [3][4][5] |
| Chloroform | Miscible | [3][4][5] |
| Diethyl Ether | Miscible | [4][5] |
| Tetrahydrofuran (THF) | Soluble | [2] |
| Toluene | Soluble | [2] |
| Water | Insoluble (reacts) | [6][7] |
| Alcohol | Decomposes | [8] |
Experimental Protocol: Gravimetric Determination of Solubility in Aprotic Solvents
Given the reactive nature of isobutyl chloroformate, determining its solubility requires stringent anhydrous conditions. The following protocol outlines a gravimetric method suitable for assessing the solubility of isobutyl chloroformate in a non-reactive, aprotic solvent.
Objective: To determine the approximate solubility of isobutyl chloroformate in a given aprotic solvent at a specified temperature.
Materials:
-
Isobutyl chloroformate (high purity)
-
Anhydrous aprotic solvent (e.g., toluene, dichloromethane, acetonitrile)
-
Oven-dried glassware (e.g., sealed vials, volumetric flasks, pipettes, syringes)
-
Inert atmosphere (e.g., nitrogen or argon gas) glove box or Schlenk line
-
Analytical balance (accurate to ±0.0001 g)
-
Temperature-controlled shaker or stirring plate
-
Syringe filters (PTFE, 0.2 µm)
-
Pre-weighed, oven-dried evaporation dishes
Procedure:
-
Preparation:
-
Thoroughly dry all glassware in an oven at >100°C for at least 4 hours and cool under a stream of inert gas or in a desiccator.
-
Perform all subsequent steps under an inert atmosphere to prevent hydrolysis of the isobutyl chloroformate.
-
-
Sample Preparation:
-
In a sealed, tared vial, add a known volume of the anhydrous solvent (e.g., 10 mL).
-
Incrementally add known masses of isobutyl chloroformate to the solvent with continuous stirring at a constant temperature.
-
Continue adding isobutyl chloroformate until a slight excess of undissolved material remains, indicating a saturated solution.
-
-
Equilibration:
-
Seal the vial tightly and allow the mixture to equilibrate on a temperature-controlled shaker for a predetermined period (e.g., 24 hours) to ensure saturation.
-
-
Sample Extraction:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully draw a known volume of the supernatant (e.g., 5 mL) using a pre-warmed (to the equilibration temperature) syringe fitted with a syringe filter. This prevents precipitation due to temperature changes.
-
-
Gravimetric Analysis:
-
Dispense the filtered, saturated solution into a pre-weighed, oven-dried evaporation dish.
-
Record the total weight of the dish and the solution.
-
Carefully evaporate the solvent under a gentle stream of inert gas in a well-ventilated fume hood.
-
Once the solvent has evaporated, place the dish in a vacuum oven at a mild temperature (e.g., 40°C) to remove any residual solvent without decomposing the isobutyl chloroformate.
-
Cool the dish in a desiccator and weigh it. Repeat the drying and weighing process until a constant weight is achieved.
-
-
Calculation:
-
Calculate the mass of the dissolved isobutyl chloroformate (final weight of the dish and residue - initial weight of the empty dish).
-
Calculate the mass of the solvent (total weight of the dish and solution - weight of the dish and residue).
-
Express the solubility in grams of isobutyl chloroformate per 100 grams of solvent.
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a reactive compound like isobutyl chloroformate.
Caption: Workflow for determining the solubility of isobutyl chloroformate.
Signaling Pathway of Reactivity
The reactivity of isobutyl chloroformate with protic solvents can be visualized as a simplified signaling pathway, where the presence of a protic solvent leads to the decomposition of the molecule.
Caption: Simplified pathway of isobutyl chloroformate's reaction with protic solvents.
References
- 1. researchgate.net [researchgate.net]
- 2. framochem.com [framochem.com]
- 3. Isobutyl chloroformate | Krackeler Scientific, Inc. [krackeler.com]
- 4. scientificlabs.co.uk [scientificlabs.co.uk]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Isobutyl chloroformate | C5H9ClO2 | CID 62365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isobutyl chloroformate | 543-27-1 [chemicalbook.com]
- 8. Isobutyl chloroformate, 98% | Fisher Scientific [fishersci.ca]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Applications of Isobutyl Chloroformate
Isobutyl chloroformate (IBCF) is a highly versatile reagent in organic chemistry, primarily recognized for its role as a powerful activating agent.[1] This technical guide provides a comprehensive review of its principal applications, focusing on peptide synthesis and analytical derivatization, supported by experimental protocols and quantitative data.
Core Applications of Isobutyl Chloroformate
Isobutyl chloroformate's reactivity stems from the chloroformate group, which readily reacts with nucleophiles. This property is exploited in several key areas of chemical synthesis and analysis.
Peptide Synthesis via the Mixed Anhydride Method
A cornerstone application of isobutyl chloroformate is in the formation of peptide bonds.[2] It serves as an efficient coupling agent by activating the carboxyl group of an N-protected amino acid to form a mixed carboxylic-carbonic anhydride.[1][2] This activated intermediate then reacts with the amino group of a second amino acid to form the desired peptide bond, releasing isobutanol and carbon dioxide as byproducts.[3] This method is a valuable alternative to carbodiimide-based coupling, particularly for minimizing racemization.[1]
The general mechanism for peptide bond formation using isobutyl chloroformate is depicted below.
Caption: Mixed anhydride method for peptide synthesis using isobutyl chloroformate.
Experimental Protocol: Coupling of Boc-L-phenylalanine with L-phenylalanine ethyl ester hydrochloride [4]
-
Dissolve Boc-L-phenylalanine (19.9 mmol) in chloroform (50 mL).
-
Add isobutyl chloroformate (1 eq, 2.58 mL) and N-methylmorpholine (1 eq, 2.19 mL) to the solution and stir for one hour.
-
Add L-Phenylalanine ethyl ester hydrochloride (1 eq, 4.57 g) and N-methylmorpholine (1 eq, 2.19 mL) to the mixture.
-
Stir the reaction mixture overnight.
-
Dilute the resulting clear solution with chloroform.
-
Wash the solution sequentially with 1M hydrochloric acid, water, and brine.
-
Dry the organic layer with MgSO₄ and evaporate the solvent under reduced pressure to obtain the crude product.
| Reactants | Moles (mmol) | Yield (%) | Reference |
| Boc-L-phenylalanine and L-phenylalanine ethyl ester HCl | 19.9 | 97 | [4] |
| N-Fmoc-protected acid and hydrazine | - | 78 | [5] |
Derivatization for Chromatographic Analysis
Isobutyl chloroformate is extensively used as a derivatizing agent to enhance the volatility and detectability of various analytes for gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS).[1][6] It is particularly effective for the analysis of amino acids, polyamines, and other biomolecules.[7][8] The derivatization process involves the reaction of isobutyl chloroformate with functional groups such as amino, carboxyl, and hydroxyl groups.[6]
A proposed mechanism for the esterification of carboxylic acids during derivatization involves the formation of a mixed carboxylic-carbonic acid anhydride intermediate, which then undergoes exchange with an alcohol.
Caption: General workflow for sample derivatization using isobutyl chloroformate.
Experimental Protocol: Derivatization of Amino Acids for GC Analysis [6]
-
Prepare an aqueous solution of the amino acid standard or sample.
-
Add an alcohol (e.g., ethanol) and a catalyst such as pyridine to the aqueous sample.
-
Add isobutyl chloroformate to initiate the derivatization of both amino and carboxylic acid functional groups.
-
The reaction is typically rapid and can be performed at the microscale.
-
Extract the derivatized analytes into a suitable organic solvent.
-
Analyze the organic extract by GC-flame ionization detection (FID) or GC-MS.
Isobutyl chloroformate derivatization has been shown to provide more sensitivity for GC-FID and GC-MS analysis of amino acids compared to other alkyl chloroformates.
Synthesis of Other Organic Compounds
Beyond peptide synthesis and derivatization, isobutyl chloroformate is a valuable reagent for synthesizing a variety of organic molecules.
-
Carbamates and Urethanes: It reacts with amines to form isobutyl carbamates.[2][9]
-
Carbonate Esters: Reaction with alcohols yields isobutyl carbonates.[9]
-
Pharmaceutical Intermediates: IBCF is pivotal in the synthesis of active pharmaceutical ingredients (APIs), especially those that are peptide-based.[1] It has also been used in the synthesis of folate analogues for cancer therapy.[1]
-
Potassium Acyltrifluoroborates (KATs): Mixed anhydrides prepared from carboxylic acids and isobutyl chloroformate can be converted to the corresponding KATs.[10]
The general reaction of isobutyl chloroformate with nucleophiles is summarized in the following diagram.
Caption: Reactions of isobutyl chloroformate with various nucleophiles.
Conclusion
Isobutyl chloroformate is a versatile and indispensable reagent in modern organic synthesis and analytical chemistry. Its ability to efficiently activate carboxylic acids via mixed anhydride formation is central to its widespread use in peptide synthesis, offering advantages in terms of reaction speed and minimization of racemization. Furthermore, its application as a derivatizing agent significantly enhances the analytical capabilities for a wide range of biomolecules. The continued exploration of its reactivity will undoubtedly lead to further innovative applications in drug discovery and development.
References
- 1. Isobutyl chloroformate | Reagent for Peptide Synthesis [benchchem.com]
- 2. Buy Isobutyl chloroformate | 543-27-1 [smolecule.com]
- 3. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 4. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 5. BJOC - First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation [beilstein-journals.org]
- 6. Chloroformates in gas chromatography as general purpose derivatizing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. framochem.com [framochem.com]
- 10. researchgate.net [researchgate.net]
The Genesis of a Reagent: An In-depth Technical Guide to the History and Discovery of Chloroformates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chloroformate reagents, the esters of the transient chloroformic acid, are a cornerstone of modern organic synthesis, particularly in the realms of protecting group chemistry, peptide synthesis, and the formation of carbonates and carbamates. Their history is intrinsically linked to the discovery of their highly reactive precursor, phosgene, and the evolution of synthetic methodologies throughout the 19th and 20th centuries. This technical guide provides a comprehensive overview of the history, discovery, and synthesis of these vital reagents, offering detailed experimental protocols, comparative data, and visualizations to support researchers and professionals in the field.
A Historical Journey: From Phosgene to Chloroformates
The story of chloroformates begins with the discovery of phosgene (carbonyl chloride, COCl₂). In 1812, the Cornish chemist John Davy, brother of the renowned Sir Humphry Davy, first synthesized this colorless, highly toxic gas by exposing a mixture of carbon monoxide and chlorine to sunlight. Aptly, he named it "phosgene," from the Greek words "phos" (light) and "genes" (born), reflecting its photochemical origin.
While the exact first synthesis of a chloroformate reagent is a matter of historical inquiry, the pioneering work of French chemist Jean-Baptiste Dumas in the 1830s is widely recognized as a pivotal moment. In his extensive investigations into the reactions of alcohols and ethers, Dumas is credited with the first preparation of a chloroformate in 1833. His work laid the foundation for understanding the reactivity of phosgene with alcohols, a fundamental transformation that remains central to chloroformate synthesis today.
A significant leap in the application of chloroformates came in the early 1930s with the work of German-American biochemist Max Bergmann and his colleague Leonidas Zervas. They introduced benzyl chloroformate (Cbz-Cl) as a protecting group for amines in peptide synthesis. This innovation, known as the Bergmann-Zervas method, allowed for the controlled, stepwise synthesis of peptides for the first time and revolutionized the field.
Later, in 1970, Louis A. Carpino and Grace Y. Han developed the 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) protecting group, which offered the advantage of being base-labile, providing an orthogonal protecting group strategy to the acid-labile Boc group and the hydrogenolysis-cleaved Cbz group. This development was instrumental in the advent of solid-phase peptide synthesis (SPPS), a cornerstone of modern drug discovery and development.
Synthesis of Chloroformate Reagents
The synthesis of chloroformates primarily involves the reaction of an alcohol with phosgene or a phosgene equivalent. Over the years, methodologies have evolved to enhance safety and efficiency, moving from the direct use of highly toxic phosgene gas to solid phosgene precursors like diphosgene and triphosgene, and more recently, to innovative in situ generation techniques.
Classical Phosgenation
The traditional and most direct method for synthesizing chloroformates is the reaction of an alcohol with phosgene gas. The reaction is typically carried out at low temperatures to control the exothermicity and minimize the formation of the carbonate byproduct.
Synthesis Using Phosgene Surrogates
The acute toxicity of phosgene has driven the development of safer alternatives. Diphosgene (trichloromethyl chloroformate) and triphosgene (bis(trichloromethyl) carbonate) are solid, crystalline compounds that serve as convenient and safer sources of phosgene in situ. They are typically activated by a nucleophilic catalyst, such as a tertiary amine or activated carbon.
Photo-on-Demand Synthesis
A recent and innovative approach involves the "photo-on-demand" synthesis of chloroformates. This method utilizes chloroform as both a solvent and a phosgene precursor. Under UV irradiation and in the presence of oxygen, chloroform is converted to phosgene in situ, which then reacts with the alcohol present in the reaction mixture. This technique offers a safer and more controlled method for phosgenation.
Quantitative Data
The choice of synthetic method can significantly impact the yield and purity of the resulting chloroformate. The following tables provide a summary of physical properties for common chloroformate reagents and a comparison of reported yields for different synthetic approaches.
Table 1: Physical Properties of Common Chloroformate Reagents
| Chloroformate | Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL at 20°C) |
| Methyl Chloroformate | CH₃O(CO)Cl | 94.50 | 71.4 | 1.223 |
| Ethyl Chloroformate | C₂H₅O(CO)Cl | 108.52 | 93 | 1.135 |
| Isobutyl Chloroformate | (CH₃)₂CHCH₂O(CO)Cl | 136.58 | 128.8 | 1.053 |
| sec-Butyl Chloroformate | CH₃CH₂CH(CH₃)O(CO)Cl | 136.58 | 134 | 1.081 |
| Allyl Chloroformate | CH₂=CHCH₂O(CO)Cl | 120.53 | 113 | 1.139 |
| Benzyl Chloroformate | C₆H₅CH₂O(CO)Cl | 170.59 | 103 (at 20 mmHg) | 1.195 |
| Phenyl Chloroformate | C₆H₅O(CO)Cl | 156.57 | 188-189 | 1.248 |
| 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) | C₁₅H₁₁ClO₂ | 258.70 | Decomposes | N/A (Solid) |
Table 2: Comparative Yields of Chloroformate Synthesis Methods
| Chloroformate | Synthesis Method | Reagents | Reported Yield (%) |
| Ethyl Chloroformate | Classical Phosgenation | Ethanol, Phosgene | ~90% |
| Ethyl Chloroformate | Continuous Flow | Ethanol, Phosgene | >95% |
| Benzyl Chloroformate | Classical Phosgenation | Benzyl Alcohol, Phosgene | 91-94% |
| Benzyl Chloroformate | Triphosgene | Benzyl Alcohol, Triphosgene | ~85% |
| Hexyl Chloroformate | Photo-on-Demand | 1-Hexanol, Chloroform, O₂, UV light | 93% |
| Various Alkyl Chloroformates | Triphosgene | Corresponding Alcohol, Triphosgene | 60-94% |
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of key chloroformate reagents.
Synthesis of Ethyl Chloroformate via Classical Phosgenation
Materials:
-
Absolute Ethanol (10 moles, 460.7 g)
-
Phosgene (11 moles, 1088 g)
-
3 L three-necked flask equipped with a mechanical stirrer, a gas inlet tube, and a reflux condenser connected to a gas absorption trap.
-
Ice-salt bath
Procedure:
-
The flask is charged with absolute ethanol and cooled to 0-5 °C in an ice-salt bath.
-
Phosgene gas is bubbled through the stirred ethanol at a rate that maintains the reaction temperature below 10 °C.
-
The addition of phosgene is continued until the desired weight increase is achieved.
-
The reaction mixture is then allowed to warm to room temperature and is sparged with an inert gas (e.g., nitrogen) to remove excess phosgene and hydrogen chloride.
-
The crude ethyl chloroformate is then purified by distillation.
Synthesis of Benzyl Chloroformate (Cbz-Cl)
Materials:
-
Benzyl alcohol (1 mole, 108.14 g)
-
Phosgene (in excess)
-
Anhydrous Toluene (as solvent)
-
Reaction vessel equipped for handling phosgene.
Procedure:
-
A solution of benzyl alcohol in anhydrous toluene is cooled to 0 °C.
-
A stream of phosgene gas is passed through the solution with vigorous stirring.
-
The reaction is monitored for the disappearance of benzyl alcohol.
-
Upon completion, the excess phosgene and solvent are removed under reduced pressure to yield crude benzyl chloroformate.
Synthesis of 9-Fluorenylmethyl Chloroformate (Fmoc-Cl) using Triphosgene
Materials:
-
9-Fluorenylmethanol (1 equivalent)
-
Triphosgene (0.4 equivalents)
-
Pyridine (1.1 equivalents)
-
Anhydrous Dichloromethane (DCM)
-
Three-necked flask with a dropping funnel, magnetic stirrer, and nitrogen inlet.
Procedure:
-
9-Fluorenylmethanol is dissolved in anhydrous DCM under a nitrogen atmosphere.
-
The solution is cooled to 0 °C in an ice bath.
-
A solution of triphosgene in DCM is added dropwise to the stirred solution.
-
Pyridine is then added dropwise, and the reaction mixture is stirred at 0 °C for 2 hours and then at room temperature for an additional 2 hours.
-
The reaction mixture is filtered to remove pyridinium hydrochloride.
-
The filtrate is washed with cold dilute HCl, water, and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the resulting solid is recrystallized from a suitable solvent (e.g., hexane) to afford pure Fmoc-Cl.
Applications in Drug Development and Peptide Synthesis
Chloroformate reagents are indispensable tools in drug development, primarily due to their role in peptide synthesis. The Cbz and Fmoc protecting groups allow for the precise and controlled assembly of amino acid chains to form peptides and proteins with therapeutic potential.
Conclusion
From their serendipitous discovery in the 19th century to their central role in modern synthetic chemistry, chloroformate reagents have had a profound impact on scientific advancement. The evolution of their synthesis, from the hazardous use of phosgene gas to safer and more controlled methods, reflects the ongoing drive for innovation and safety in the chemical sciences. For researchers and professionals in drug development, a thorough understanding of the history, synthesis, and application of these versatile reagents is essential for the continued development of new therapeutics and technologies.
Methodological & Application
Application Notes and Protocols for 1-Chloro-2-methylpropyl Chloroformate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the use of 1-Chloro-2-methylpropyl chloroformate in peptide synthesis via the mixed anhydride method. While this specific chloroformate is less documented in peptide synthesis literature than its isomer, isobutyl chloroformate, the principles and protocols are largely transferable. These notes offer a comprehensive guide to the underlying chemistry, reaction optimization, and mitigation of common side reactions. Detailed experimental procedures, data tables derived from studies with isobutyl chloroformate, and illustrative diagrams are included to facilitate practical application in a research and development setting.
Introduction to the Mixed Anhydride Method
The mixed anhydride method is a widely used technique for the formation of peptide bonds. It involves the activation of the C-terminus of an N-protected amino acid by reacting it with a chloroformate, such as this compound, in the presence of a tertiary amine base. This reaction forms a highly reactive mixed carboxylic-carbonic anhydride. The activated amino acid is then susceptible to nucleophilic attack by the N-terminus of a second amino acid or peptide, resulting in the formation of a new peptide bond. The byproducts of this reaction are typically innocuous and easily removed, simplifying the purification process.[1][2][3]
Key Advantages of the Mixed Anhydride Method:
-
Rapid Reaction: The formation of the mixed anhydride and subsequent coupling are generally fast, often completed at low temperatures.[1]
-
High Yields: When optimized, this method can produce high yields of the desired peptide.
-
Cost-Effective: The reagents are generally less expensive than many other coupling agents.
The Role of this compound
This compound serves as the activating agent in the mixed anhydride synthesis. Its reaction with the carboxyl group of an N-protected amino acid, facilitated by a base, forms the reactive mixed anhydride intermediate. The structure of the alkyl group of the chloroformate can influence the stability of the anhydride and the extent of side reactions. While specific data for this compound is limited, its structural similarity to isobutyl chloroformate suggests it is a viable reagent for this purpose. The electron-withdrawing effect of the chlorine atom may potentially influence the reactivity of the mixed anhydride, though empirical validation is required.
Critical Parameters and Optimization
Several factors can significantly impact the success of peptide coupling using the mixed anhydride method. Careful control of these parameters is crucial for maximizing yield and minimizing side reactions.
3.1. Solvent Selection The choice of solvent is critical for both the formation of the mixed anhydride and the coupling reaction. Tetrahydrofuran (THF) and ethyl acetate are often preferred as they have been shown to provide good yields with minimal racemization.[4] Dichloromethane (DCM) is also commonly used.[5]
3.2. Base Selection A tertiary amine is required to neutralize the HCl formed during the reaction and to facilitate the formation of the carboxylate anion. N-methylmorpholine (NMM) is a widely used base in this method as it is associated with low levels of racemization.[4] Triethylamine (TEA) can also be used, but it has been shown in some cases to lead to higher rates of racemization and urethane formation.
3.3. Temperature Control The activation and coupling steps are typically carried out at low temperatures, such as -15°C, to minimize side reactions, particularly racemization and disproportionation of the mixed anhydride.[1][6]
3.4. Side Reactions
-
Racemization: This is a major concern, especially when coupling peptide fragments. The formation of an oxazolone intermediate from the activated amino acid can lead to the loss of stereochemical integrity. The choice of base and solvent, as well as maintaining a low temperature, are key to minimizing racemization.[4][6]
-
Urethane Formation: A significant side reaction is the formation of a urethane byproduct. This occurs when the amino component attacks the carbonic acid portion of the mixed anhydride instead of the desired carboxylic acid portion. This is more prevalent with sterically hindered amino acids.[5][6] The combination of N-methylpiperidine and dichloromethane has been reported to be effective in minimizing urethane formation when using isobutyl chloroformate.[5]
Data Summary
The following tables summarize quantitative data from studies using isobutyl chloroformate, which can serve as a valuable reference for optimizing reactions with this compound.
Table 1: Effect of Tertiary Amine/Solvent Combination on Urethane Formation
| N-alkoxycarbonylamino acid | Tertiary Amine | Solvent | Peptide Yield (%) | Urethane Yield (%) |
| Boc-Ile-OH | N-Methylpiperidine | Dichloromethane | - | (minimized) |
| Boc-Ile-OH | N-Methylmorpholine | Tetrahydrofuran | 85 | 3.0 |
| Boc-Ile-OH | Triethylamine | Dichloromethane | - | (significant) |
| Boc-Ile-OH | N-Methylmorpholine (with HOBt) | Acetonitrile-DMF | 90 | 2.0 |
Data adapted from studies on isobutyl chloroformate.[6]
Table 2: Effect of Chloroformate Structure on Racemization
| Chloroformate | Racemization |
| Isobutyl chloroformate | Baseline |
| Menthyl chloroformate | Reduced by 50% |
| Methylsulfonylethyl chloroformate | >50% |
Data adapted from studies on isobutyl chloroformate.[6]
Experimental Protocols
The following is a general protocol for peptide coupling using the mixed anhydride method. It is based on procedures developed for isobutyl chloroformate and should be optimized for specific substrates and for use with this compound.
5.1. Materials and Equipment
-
N-protected amino acid
-
Amino acid ester hydrochloride (or other salt)
-
This compound
-
N-methylmorpholine (NMM)
-
Anhydrous solvent (e.g., THF, DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Low-temperature bath (e.g., dry ice/acetone)
-
Syringes and needles
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography system)
5.2. Protocol for Dipeptide Synthesis
-
Preparation: Dissolve the N-protected amino acid (1.0 equivalent) in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to -15°C using a low-temperature bath.
-
Base Addition: Add N-methylmorpholine (1.0 equivalent) to the solution and stir for a few minutes.
-
Activation: Slowly add this compound (1.0 equivalent) to the cooled solution. Stir the mixture at -15°C for approximately 4-12 minutes to form the mixed anhydride.[1][2]
-
Coupling: In a separate flask, prepare a solution of the amino acid ester hydrochloride (1.0 equivalent) in the same anhydrous solvent and add N-methylmorpholine (1.0 equivalent) to neutralize the salt. Add this solution to the mixed anhydride solution.
-
Reaction: Allow the reaction mixture to stir at -15°C for 1-2 hours, then let it warm to room temperature and stir for an additional 1-2 hours.
-
Work-up:
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with 5% NaHCO₃ solution, water, 1M HCl (if compatible with protecting groups), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude peptide by column chromatography or recrystallization as needed.
Visualizing the Process
6.1. Chemical Mechanism
The following diagram illustrates the two-step mechanism of mixed anhydride formation and subsequent peptide coupling.
Caption: Mechanism of peptide synthesis via the mixed anhydride method.
6.2. Experimental Workflow
The diagram below outlines the general workflow for peptide synthesis using this compound.
Caption: General experimental workflow for dipeptide synthesis.
Conclusion
This compound is a potentially valuable reagent for peptide synthesis using the mixed anhydride method. While direct literature on its specific application is sparse, the well-established protocols for the structurally similar isobutyl chloroformate provide a strong foundation for its use. Researchers and drug development professionals should focus on careful optimization of reaction conditions, particularly solvent, base, and temperature, to maximize yields and minimize side reactions like racemization and urethane formation. The protocols and data presented herein serve as a comprehensive starting point for the successful implementation of this compound in peptide synthesis workflows. Empirical validation for each specific coupling reaction is highly recommended.
References
- 1. This compound 98 92600-11-8 [sigmaaldrich.com]
- 2. nationalacademies.org [nationalacademies.org]
- 3. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. This compound CAS#: 92600-11-8 [amp.chemicalbook.com]
- 6. Chloroformate - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for N-Protection of Amino Acids with Isobutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The protection of the N-terminus of amino acids is a critical step in peptide synthesis and the development of peptide-based therapeutics. The isobutyloxycarbonyl (iBuOC) group is a valuable N-protecting group, and its introduction is commonly achieved using isobutyl chloroformate. This method, known as the mixed anhydride method, is widely employed due to its efficiency, high yields, and ability to minimize racemization.[1][2] The reaction proceeds through the formation of a mixed carboxylic-carbonic anhydride intermediate, which is then subjected to nucleophilic attack by the amino group of another amino acid or is quenched to yield the N-protected amino acid.[1][3] Isobutyl chloroformate is often preferred over other chloroformates as it reacts rapidly and generates innocuous byproducts like carbon dioxide and isobutyl alcohol.[4]
Reaction Mechanism
The N-protection of an amino acid with isobutyl chloroformate in the presence of a tertiary base, such as N-methylmorpholine (NMM), involves the initial formation of a mixed carboxylic-carbonic anhydride. This activated intermediate is highly reactive towards nucleophiles. In the context of N-protection, the reaction is typically quenched to isolate the N-isobutyloxycarbonyl-protected amino acid.
Experimental Protocols
General Protocol for the N-Protection of an Amino Acid using Isobutyl Chloroformate:
This protocol describes the general procedure for the N-protection of an amino acid (e.g., L-Phenylalanine) using isobutyl chloroformate.
Materials:
-
Nα-urethane-protected amino acid (e.g., Boc-L-Phenylalanine)
-
Isobutyl chloroformate
-
N-methylmorpholine (NMM)
-
Dry tetrahydrofuran (THF)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
Procedure:
-
Dissolution: Dissolve the Nα-urethane-protected amino acid (1.0 equivalent) in dry tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to -15°C in an ice-salt bath.
-
Base Addition: Add N-methylmorpholine (1.0 equivalent) dropwise to the cooled solution while stirring.
-
Activation: Slowly add isobutyl chloroformate (1.0 equivalent) to the reaction mixture. The formation of the mixed anhydride is typically rapid.[4] Maintain the temperature at -15°C for approximately 5-15 minutes.[4]
-
Reaction Quenching: Quench the reaction by adding cold deionized water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude N-isobutyloxycarbonyl-protected amino acid.
-
Purification (if necessary): The crude product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical reaction conditions and outcomes for the N-protection of various amino acids using isobutyl chloroformate, synthesized from available literature.
| Amino Acid Derivative | Base | Solvent | Activation Time (min) | Temperature (°C) | Yield (%) | Reference |
| Boc-L-Phenylalanine | N-Methylmorpholine | Tetrahydrofuran | 4 | -15 | 99 (quantitative) | [4] |
| Boc-O-benzyl-L-threonine | N-Methylmorpholine | Tetrahydrofuran | 4 | -15 | Not specified | [4] |
| Z-Gly-Phe-OH | N-Methylmorpholine | Tetrahydrofuran | 0.5 | -15 | 93 | [5] |
| Z-Gly-Phe-OH | N-Methylmorpholine | Ethyl Acetate | 12 | Not specified | >90 | [5] |
| Boc-Ile-OH | N-Methylmorpholine | Dichloromethane | Not specified | -5 | High | [6] |
Note: Yields can vary based on the specific amino acid, purity of reagents, and reaction scale.
Logical Workflow
The following diagram illustrates the key steps in the N-protection of an amino acid using isobutyl chloroformate.
Caption: Workflow for N-protection of amino acids.
Signaling Pathway of the Reaction
The following diagram illustrates the chemical transformations during the N-protection reaction.
Caption: Chemical reaction pathway overview.
Conclusion
The use of isobutyl chloroformate for the N-protection of amino acids offers a reliable and high-yielding method with minimal racemization, making it a valuable technique in peptide chemistry. The provided protocol and data serve as a comprehensive guide for researchers in the field of drug development and organic synthesis. Careful control of reaction temperature and the use of a suitable tertiary base are crucial for the successful formation of the mixed anhydride and the subsequent high-purity N-protected amino acid.
References
- 1. Isobutyl chloroformate | Reagent for Peptide Synthesis [benchchem.com]
- 2. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 3. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 4. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 5. electronicsandbooks.com [electronicsandbooks.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
Application Notes and Protocols for 1-Chloro-2-methylpropyl Chloroformate in Mixed Anhydride Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Chloro-2-methylpropyl chloroformate is a valuable reagent for the formation of mixed anhydrides, a crucial step in the synthesis of amides and peptides. This method offers a rapid and efficient way to activate carboxylic acids for coupling with amines. The resulting mixed anhydride is highly reactive, allowing for amide bond formation under mild conditions, which is particularly beneficial for sensitive substrates and in peptide synthesis to minimize racemization.[1][2] These notes provide detailed protocols and key considerations for the use of this compound, drawing upon established principles of mixed anhydride chemistry with structurally similar reagents like isobutyl chloroformate.[1][2]
Principle of Mixed Anhydride Formation
The reaction involves the activation of a carboxylic acid with an alkyl chloroformate, such as this compound, in the presence of a tertiary amine base.[3] This process forms a mixed carbonic-carboxylic anhydride. This activated intermediate is then reacted in situ with a nucleophile, typically a primary or secondary amine, to yield the desired amide product. The choice of solvent, base, and reaction temperature is critical to maximize yield and minimize side reactions.[4]
Key Applications
-
Peptide Synthesis: A primary application of the mixed anhydride method is in the formation of peptide bonds. It is a well-established technique in both solution-phase and solid-phase peptide synthesis.[5][6]
-
General Amide Synthesis: This method is broadly applicable for the synthesis of a wide range of amides from various carboxylic acids and amines.
-
Derivatization of Carboxylic Acids: Activation via mixed anhydride formation allows for the derivatization of carboxylic acids into other functional groups.
Experimental Protocols
The following protocols are generalized for the use of alkyl chloroformates in mixed anhydride formation and are adaptable for this compound based on the well-documented use of isobutyl chloroformate.[2][3]
Protocol 1: General Procedure for Amide Synthesis in Solution
This protocol describes the coupling of a carboxylic acid with an amine in a solution phase.
Materials:
-
Carboxylic Acid
-
This compound
-
Tertiary Amine Base (e.g., N-methylmorpholine (NMM) or triethylamine (TEA))
-
Amine (or amine hydrochloride salt)
-
Anhydrous Solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Anhydrous work-up reagents (e.g., saturated aqueous sodium bicarbonate, brine, anhydrous magnesium sulfate)
Procedure:
-
Preparation: Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in the chosen anhydrous solvent.
-
Cooling: Cool the solution to a low temperature, typically between -15 °C and 0 °C, using an ice-salt or dry ice-acetone bath.
-
Base Addition: Add the tertiary amine base (1.0 equivalent) to the cooled solution and stir for several minutes.
-
Activation: Slowly add this compound (1.0 equivalent) to the reaction mixture. Maintain the low temperature and stir for 10-20 minutes to allow for the formation of the mixed anhydride.
-
Coupling: Add the amine (1.0 equivalent) to the reaction mixture. If the amine is in the form of a hydrochloride salt, an additional equivalent of the tertiary amine base will be required for neutralization.
-
Reaction: Allow the reaction to proceed at the low temperature for 1-2 hours, and then let it warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Work-up: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent. Wash the organic layer sequentially with a mild acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography or recrystallization as needed.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol outlines the use of the mixed anhydride method for coupling an amino acid to a resin-bound peptide.
Materials:
-
Fmoc-protected amino acid
-
Resin-bound peptide with a free N-terminal amine
-
This compound
-
N-methylmorpholine (NMM) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Standard SPPS washing solvents (DMF, DCM, etc.)
Procedure:
-
Resin Preparation: Swell the resin-bound peptide in the reaction solvent (DCM or DMF).
-
Amino Acid Activation: In a separate vessel, dissolve the Fmoc-protected amino acid (typically 3-5 equivalents relative to the resin loading) in anhydrous DCM or DMF. Cool the solution to 0 °C.
-
Base and Chloroformate Addition: Add NMM or DIEA (1 equivalent relative to the amino acid) followed by the slow addition of this compound (1 equivalent relative to the amino acid). Stir the mixture at 0 °C for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the swelled resin.
-
Reaction: Agitate the resin mixture at room temperature for 1-2 hours.
-
Monitoring: Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test for the presence of free primary amines.[1]
-
Washing: After complete coupling, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Deprotection and Next Cycle: Proceed with the Fmoc deprotection step to prepare for the next coupling cycle.
Data Presentation
Table 1: Recommended Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Solvent | Tetrahydrofuran (THF), Dichloromethane (DCM), Dimethylformamide (DMF) | Solvents should be anhydrous to prevent hydrolysis of the chloroformate and mixed anhydride. |
| Base | N-methylmorpholine (NMM), Triethylamine (TEA), Diisopropylethylamine (DIEA) | NMM is often preferred as it is reported to cause less racemization compared to TEA.[4] |
| Activation Temperature | -15 °C to 0 °C | Low temperatures are crucial to minimize side reactions and decomposition of the mixed anhydride.[3] |
| Coupling Temperature | -15 °C to Room Temperature | The reaction is typically initiated at a low temperature and then allowed to warm to room temperature. |
| Stoichiometry | 1:1:1:1 (Carboxylic Acid : Base : Chloroformate : Amine) | In SPPS, an excess of the activated amino acid is commonly used. |
Table 2: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Yield | Incomplete activation or coupling; hydrolysis of reagents. | Ensure all reagents and solvents are anhydrous. Extend reaction time or use a slight excess of the chloroformate. |
| Racemization (in peptide synthesis) | Use of a strong base; elevated temperature. | Use N-methylmorpholine instead of triethylamine. Maintain low temperatures throughout the activation and coupling steps.[4] |
| Urethane Formation | Attack of the amine on the carbonate carbonyl of the mixed anhydride. | This is a known side reaction, particularly with hindered amino acids. Using a less hindered chloroformate can sometimes mitigate this. |
| Formation of Symmetrical Anhydride | Disproportionation of the mixed anhydride. | This can be minimized by using the mixed anhydride immediately after its formation. |
Visualizations
Reaction Mechanism
Caption: General mechanism of mixed anhydride formation and subsequent amidation.
Experimental Workflow
Caption: Step-by-step workflow for a typical mixed anhydride coupling reaction.
Factors Influencing Reaction Success
Caption: Key factors influencing the outcome of mixed anhydride synthesis.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 3. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. peptide.com [peptide.com]
- 6. researchgate.net [researchgate.net]
Applications of Isobutyl Chloroformate in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobutyl chloroformate (IBCF) is a highly reactive and versatile reagent widely employed in organic and pharmaceutical chemistry.[1][2] As a chloroformate ester, its primary utility lies in its ability to activate carboxylic acids and react with various nucleophiles, making it a cornerstone in the synthesis of complex molecules.[1][3] Its applications range from the formation of peptide bonds, where it offers advantages in minimizing racemization, to the synthesis of carbamates for prodrug strategies and the construction of key intermediates for active pharmaceutical ingredients (APIs).[1][4] This document provides detailed application notes, experimental protocols, and safety guidelines for the effective use of isobutyl chloroformate in a pharmaceutical research and development setting.
Core Applications in Pharmaceutical Synthesis
Isobutyl chloroformate's reactivity makes it suitable for several critical transformations in drug synthesis.
Peptide Bond Formation: The Mixed Anhydride Method
The most prominent application of IBCF in pharmaceutical synthesis is as a coupling agent for forming amide bonds, particularly in peptide synthesis.[1] This process, known as the mixed anhydride method, provides a valuable alternative to carbodiimide-based coupling techniques.[1]
The mechanism involves the reaction of a carboxylate anion (from an N-protected amino acid) with isobutyl chloroformate to generate a mixed carboxylic-carbonic anhydride intermediate in situ.[1] This highly activated species is then susceptible to nucleophilic attack by the amine group of a second amino acid or peptide, leading to the formation of the desired peptide bond. The byproducts of this reaction are isobutanol and carbon dioxide, which are easily removed.[1] This method is often favored for its speed, cost-effectiveness, and its ability to minimize racemization, especially when compared to other coupling strategies.[1][4][5]
Synthesis of Carbamates and Prodrugs
IBCF reacts readily with primary and secondary amines to form isobutyl carbamates.[3] This functionality is a common structural motif in many pharmaceuticals and is frequently used as a protecting group for amines. Furthermore, this reaction is a key strategy in prodrug design. By converting a free amine group on a drug molecule into a carbamate, it is possible to modify its physicochemical properties, such as lipophilicity, solubility, and metabolic stability, thereby improving its pharmacokinetic profile and bioavailability.
Synthesis of Active Pharmaceutical Ingredients (APIs) and Intermediates
IBCF serves as a crucial building block in the multi-step synthesis of various APIs. Its ability to form activated intermediates facilitates the construction of complex molecular scaffolds. For example, it has been used in the synthesis of intermediates for antiviral drugs like tenofovir disoproxil fumarate and in the development of novel anticancer agents.[6][7][8] In one patented process, the reaction of a carboxylic acid with isobutyl chloroformate followed by treatment with ammonia is a key step in the synthesis of Eltanexor, a compound investigated in clinical trials for cancer.[6]
Derivatization for Analytical Applications
In clinical biochemistry and analytical chemistry, IBCF is used as a derivatizing agent to enhance the volatility and detectability of molecules for gas chromatography (GC) analysis.[1] For instance, it has been successfully used to prepare volatile derivatives of the amino acid taurine, enabling its accurate quantification in urinary samples.[1]
Experimental Protocols
Safety Note: Isobutyl chloroformate is highly toxic, corrosive, flammable, and moisture-sensitive.[2][9][10] All manipulations must be performed in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and chemically resistant gloves.[10][11] Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Protocol 1: General Procedure for Peptide Coupling (Mixed Anhydride Method)
This protocol describes a general method for coupling an N-protected amino acid (R-COOH) with an amino acid ester (H-R'-COOR'').
Materials:
-
N-protected amino acid (1.0 eq)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Dimethylformamide (DMF))[4][12]
-
N-methylmorpholine (NMM) or Triethylamine (TEA) (1.0 eq)[4][13]
-
Isobutyl chloroformate (IBCF) (1.0 eq)
-
Amino acid ester hydrochloride salt (1.0 eq)
-
Tertiary base (e.g., NMM or TEA) (1.0 eq, for neutralizing the HCl salt)
Procedure:
-
Dissolve the N-protected amino acid (1.0 eq) in the anhydrous solvent and cool the solution to -15 °C in a salt-ice or acetone-dry ice bath.[4]
-
Add N-methylmorpholine (1.0 eq) dropwise while maintaining the temperature at -15 °C. Stir for 10-15 minutes.
-
Slowly add isobutyl chloroformate (1.0 eq) to the reaction mixture. A precipitate of N-methylmorpholine hydrochloride may form. Allow the mixed anhydride to form by stirring for 15-30 minutes at -15 °C.
-
In a separate flask, prepare a solution of the amino acid ester hydrochloride salt (1.0 eq) and the tertiary base (1.0 eq) in the same anhydrous solvent.
-
Add the pre-cooled amino acid ester solution to the mixed anhydride solution dropwise, ensuring the temperature does not rise above -10 °C.
-
Allow the reaction to proceed at -15 °C for 1-2 hours and then let it slowly warm to room temperature and stir for an additional 2-4 hours or overnight.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: a. Filter the reaction mixture to remove the precipitated hydrochloride salt. b. Concentrate the filtrate under reduced pressure. c. Redissolve the residue in a water-immiscible solvent like ethyl acetate. d. Wash the organic layer sequentially with a cold, dilute acid (e.g., 5% citric acid), water, a dilute base (e.g., 5% sodium bicarbonate), and finally with brine. e. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude peptide product using flash column chromatography or recrystallization.
Protocol 2: General Procedure for Carbamate Formation
This protocol describes the reaction of an amine with IBCF to form an N-isobutyloxycarbonyl-protected amine.
Materials:
-
Amine (1.0 eq)
-
Aprotic solvent (e.g., DCM, THF)
-
Aqueous base solution (e.g., 2 M Sodium Carbonate) or a tertiary amine base (e.g., Triethylamine, 1.2 eq)
-
Isobutyl chloroformate (IBCF) (1.1 eq)
Procedure:
-
Dissolve the amine (1.0 eq) in the chosen solvent. If using an aqueous base, add the sodium carbonate solution. If using a tertiary amine, add it to the organic solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add isobutyl chloroformate (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Stir for an additional 2-12 hours until the reaction is complete (monitor by TLC or LC-MS).
-
Work-up: a. If using an aqueous base, separate the organic layer. If using a tertiary amine, add water to the reaction mixture. b. Wash the organic layer with 1 M HCl, water, and brine. c. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting carbamate product by flash column chromatography or recrystallization if necessary.
Quantitative Data Summary
The efficiency of isobutyl chloroformate-mediated reactions can vary based on substrates, solvents, and bases. The following table summarizes representative data from the literature.
| Application | Substrates | Base/Solvent | Temp (°C) | Time | Yield (%) | Reference(s) |
| Peptide Coupling | Boc-Ile-OH + H-Lys(Z)-OMe | NMM / MeCN-DMF | -15 | - | 85 | [4] |
| Peptide Coupling | Z-Gly-Phe-OH + H-Val-OMe | NMM / THF | -15 | - | 92 | [4] |
| Protein Conjugation | Succinylated BSA + Peptides | - / DMF | - | - | 40-100 | [12] |
| Intermediate Synthesis | Ac-LD(Ac)₂-OH + H-Gly-Pro-Glu(OMe)-OMe | TEA / DMF | 0 to 4 | 18 h | - | [14] |
| Amide Synthesis | Carboxylic Acid + Amine | TEA / DCM | 0 | - | - | [13] |
Reaction Mechanisms and Workflows
Diagram 1: Mechanism of Peptide Bond Formation via Mixed Anhydride
Caption: Mechanism of IBCF-mediated peptide coupling.
Diagram 2: General Experimental Workflow
Caption: A typical experimental workflow for synthesis using IBCF.
Diagram 3: Synthesis of Carbamates and Carbonates
Caption: General reaction pathways for forming carbamates and carbonates.
References
- 1. Isobutyl chloroformate | Reagent for Peptide Synthesis [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. framochem.com [framochem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Brief Introduction of Synthesis of Amides by Mixed Anhydride Method [en.highfine.com]
- 6. jelsciences.com [jelsciences.com]
- 7. CN102399149A - Preparation method of antiviral drug tenofovir disoproxil fumarate intermediate chloromethyl isopropyl carbonate - Google Patents [patents.google.com]
- 8. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]
- 9. lobachemie.com [lobachemie.com]
- 10. fishersci.com [fishersci.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. Coupling of peptides to protein carriers by mixed anhydride procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isobutyl Chloroformate [commonorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Biogenic Amines with 1-Chloro-2-methylpropyl chloroformate
Introduction
Biogenic amines (BAs) are low molecular weight organic bases present in a variety of food products and biological systems.[1][2][3] Their concentrations are often indicative of microbial spoilage in food and are associated with various physiological and pathological processes in living organisms.[1][2] Accurate quantification of BAs is crucial for food safety and in biomedical research. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of BAs, but their inherent polarity and low volatility necessitate a derivatization step to improve their chromatographic properties and detection sensitivity.[1][2]
This document provides a detailed protocol for the derivatization of biogenic amines using 1-Chloro-2-methylpropyl chloroformate, followed by GC-MS analysis. While specific literature on this particular reagent is limited, the following protocol has been adapted from established methods using structurally similar chloroformate reagents, such as isobutyl chloroformate.[4] Chloroformate reagents react with the primary and secondary amine groups of BAs to form stable, less polar carbamates, which are amenable to GC-MS analysis.
Principle of the Method
The derivatization reaction involves the acylation of the primary and/or secondary amino groups of biogenic amines with this compound in an alkaline medium. The reaction is rapid and results in the formation of the corresponding N-alkoxycarbonyl derivatives, which are more volatile and thermally stable, allowing for their separation and quantification by GC-MS.
Diagram of the Derivatization Reaction
Caption: Chemical reaction for the derivatization of a primary amine.
Experimental Protocols
1. Materials and Reagents
-
Standards: Histamine, Tyramine, Putrescine, Cadaverine, Spermidine, Spermine, Phenylethylamine, Tryptamine, Agmatine.
-
Derivatization Reagent: this compound (Purity > 98%)
-
Solvents: Methanol, Ethanol, Pyridine, Toluene, Hexane (all HPLC or GC grade)
-
Reagents: Sodium hydroxide (NaOH), Sodium bicarbonate (NaHCO₃), Anhydrous sodium sulfate (Na₂SO₄), Hydrochloric acid (HCl)
-
Sample Extraction Solution: 0.1 M HCl
2. Standard Solution Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each biogenic amine standard and dissolve in 10 mL of 0.1 M HCl. Store at 4°C.
-
Working Standard Mixture (10 µg/mL): Dilute the stock solutions with 0.1 M HCl to obtain a final concentration of 10 µg/mL for each biogenic amine.
3. Sample Preparation (e.g., Fish Tissue)
-
Homogenize 5 g of the sample with 10 mL of 0.1 M HCl.
-
Centrifuge the homogenate at 10,000 rpm for 10 minutes at 4°C.
-
Collect the supernatant and filter it through a 0.45 µm syringe filter.
-
The filtered extract is now ready for derivatization.
4. Derivatization Protocol
-
Pipette 1 mL of the sample extract or working standard mixture into a 15 mL glass tube.
-
Add 2 mL of 2 M NaOH to adjust the pH to approximately 11-12.
-
Add 1 mL of toluene and 50 µL of this compound.
-
Vortex the mixture vigorously for 2 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper organic layer (toluene) to a new glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
The organic layer containing the derivatized biogenic amines is now ready for GC-MS analysis.
Experimental Workflow Diagram
Caption: Step-by-step workflow from sample preparation to analysis.
5. GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC or equivalent
-
Mass Spectrometer: Agilent 5977A MSD or equivalent
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp: 10°C/min to 280°C
-
Hold: 5 minutes at 280°C
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
MSD Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 40-550
Data Presentation
The following tables present example quantitative data for the analysis of biogenic amines using the described method. Note that these values are for illustrative purposes and should be determined experimentally for each specific application.
Table 1: Example Chromatographic and Mass Spectrometric Data
| Biogenic Amine | Retention Time (min) | Target Ion (m/z) | Qualifier Ions (m/z) |
| Putrescine | 10.5 | 172 | 116, 144 |
| Cadaverine | 11.8 | 186 | 130, 158 |
| Histamine | 14.2 | 253 | 81, 156 |
| Tyramine | 16.5 | 279 | 107, 172 |
| Phenylethylamine | 12.9 | 263 | 91, 166 |
| Spermidine | 18.9 | 359 | 144, 215 |
| Spermine | 22.1 | 472 | 144, 215, 271 |
| Tryptamine | 17.8 | 302 | 130, 172 |
| Agmatine | 13.5 | 272 | 116, 156 |
Table 2: Example Method Validation Data
| Biogenic Amine | Linear Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) |
| Putrescine | 0.1 - 10 | 0.998 | 0.03 | 0.1 | 95 ± 5 |
| Cadaverine | 0.1 - 10 | 0.999 | 0.03 | 0.1 | 97 ± 4 |
| Histamine | 0.1 - 10 | 0.997 | 0.05 | 0.15 | 92 ± 6 |
| Tyramine | 0.1 - 10 | 0.998 | 0.04 | 0.12 | 94 ± 5 |
| Phenylethylamine | 0.1 - 10 | 0.999 | 0.02 | 0.06 | 98 ± 3 |
| Spermidine | 0.2 - 20 | 0.996 | 0.08 | 0.24 | 90 ± 7 |
| Spermine | 0.2 - 20 | 0.995 | 0.1 | 0.3 | 88 ± 8 |
| Tryptamine | 0.1 - 10 | 0.998 | 0.04 | 0.12 | 93 ± 5 |
| Agmatine | 0.1 - 10 | 0.997 | 0.05 | 0.15 | 91 ± 6 |
Troubleshooting
-
Low Derivatization Efficiency: Ensure the pH of the reaction mixture is sufficiently alkaline (pH 11-12). Check the purity and age of the this compound, as it can degrade over time.
-
Poor Peak Shape: This may be due to the presence of water in the final extract. Ensure the organic layer is thoroughly dried with anhydrous sodium sulfate. Active sites in the GC inlet or column can also cause peak tailing.
-
Interfering Peaks: Optimize the sample preparation and cleanup steps to remove matrix components that may co-elute with the target analytes.
Conclusion
The described method provides a robust and sensitive approach for the quantification of biogenic amines in various sample matrices. The use of this compound as a derivatizing agent allows for the effective conversion of polar biogenic amines into less polar derivatives suitable for GC-MS analysis. Proper method validation should be performed in the target matrix to ensure accuracy and reliability of the results.
References
- 1. The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Isobutyl Chloroformate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of isobutyl chloroformate in various organic synthesis applications. Isobutyl chloroformate is a versatile reagent, primarily utilized for the activation of carboxylic acids to form mixed anhydrides, which are key intermediates in peptide synthesis and other acylation reactions. It also serves as a valuable derivatizing agent for analytical purposes and a reactant in the synthesis of carbonates and carbamates.
Peptide Bond Formation via Mixed Anhydride Method
The mixed anhydride method using isobutyl chloroformate is a widely employed strategy for peptide coupling due to its rapid reaction times, generally high yields, and the formation of easily removable by-products (isobutyl alcohol and carbon dioxide). The reaction involves the activation of an N-protected amino acid with isobutyl chloroformate in the presence of a tertiary amine, followed by the addition of the amino group of a second amino acid or peptide.
Factors Influencing Yield and Racemization:
Several factors can influence the success of the coupling reaction, including the choice of tertiary amine and solvent. N-methylmorpholine (NMM) is often preferred over triethylamine (TEA) as it has been shown to reduce racemization. Tetrahydrofuran (THF) and dichloromethane (DCM) are commonly used solvents that generally result in good yields and minimal racemization. The reaction temperature is also a critical parameter, with low temperatures (typically -15°C to 0°C) being employed during the activation step to minimize side reactions.
Experimental Protocol: Synthesis of a Dipeptide (e.g., Boc-Phe-Leu-OtBu)
This protocol describes the synthesis of a dipeptide by coupling N-Boc-L-phenylalanine with the t-butyl ester of L-leucine.
Materials:
-
N-Boc-L-phenylalanine
-
L-leucine t-butyl ester hydrochloride
-
Isobutyl chloroformate (IBCF)
-
N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Activation of the Carboxylic Acid:
-
Dissolve N-Boc-L-phenylalanine (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to -15°C in an ice-salt or acetone/dry ice bath.
-
Add N-methylmorpholine (1 equivalent) dropwise to the solution while maintaining the temperature at -15°C.
-
Slowly add isobutyl chloroformate (1 equivalent) to the reaction mixture.
-
Stir the reaction at -15°C for 5-15 minutes to allow for the formation of the mixed anhydride.
-
-
Coupling Reaction:
-
In a separate flask, dissolve L-leucine t-butyl ester hydrochloride (1 equivalent) and N-methylmorpholine (1 equivalent) in anhydrous THF at room temperature.
-
Add the solution of the amino acid ester to the pre-formed mixed anhydride solution at -15°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours or overnight.
-
-
Work-up:
-
Remove the THF under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude dipeptide.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel if necessary.
-
Quantitative Data for Peptide Coupling Reactions:
| N-Protected Amino Acid | Amino Acid Ester | Base | Solvent | Activation Temp. (°C) | Yield (%) | Reference |
| Boc-L-phenylalanine | Leucine t-butyl ester | NMM | THF | -15 | 99 | |
| Boc-O-benzyl-L-threonine | Leucine methyl ester | NMM | THF | -15 | Quantitative | |
| Z-Gly-Phe-OH | Glycine ethyl ester | NMM | THF | -15 | 93 | |
| Boc-Gly-Val-OH | Pro-Val-OBn⋅HCl | NMM | CH₂Cl₂ | 20 | 99 |
Note: Yields are highly dependent on the specific substrates and reaction conditions.
Experimental Workflow for Peptide Synthesis:
Application Notes and Protocols for the Quantification of Isobutyl Chloroformate Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of various analytes derivatized with isobutyl chloroformate (IBCF). The methods described are primarily based on gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS), offering high sensitivity and selectivity for a wide range of compounds.
Introduction
Isobutyl chloroformate (IBCF) is a versatile derivatizing agent used to enhance the volatility and chromatographic properties of polar analytes containing active functional groups such as carboxyl, amino, and hydroxyl groups. The derivatization reaction is typically rapid and can be performed in an aqueous environment, simplifying sample preparation. This makes IBCF an excellent choice for the analysis of a diverse range of compounds in complex matrices, including biological fluids, food and beverage samples, and environmental samples.
The primary analytical techniques coupled with IBCF derivatization are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods allow for the sensitive and selective quantification of various classes of molecules, including amino acids, organic acids, fatty acids, polyamines, and biogenic amines.[1][2][3][4]
General Derivatization Workflow
The general workflow for IBCF derivatization followed by chromatographic analysis involves several key steps. The following diagram illustrates a typical experimental workflow.
Application 1: Quantification of Organic Acids in Electronic Nicotine Delivery System (ENDS) Products by GC-MS
This method provides a selective and rapid analysis of organic acids in e-liquids and aerosols from ENDS products.[5]
Experimental Protocol
1. Sample Preparation:
-
Extraction: Dilute e-liquid five-fold with Type 1 water. For aerosol samples, extract the collected filter pad with 10 mL of Type 1 water by shaking for 30 minutes.[5]
-
pH Adjustment: Adjust an aliquot of the sample extract to a pH of 9-10 using saturated sodium bicarbonate. This ensures the organic acids are in their carboxylate form for efficient derivatization.[5]
2. Derivatization:
-
To the pH-adjusted sample, add isobutanol, pyridine, and isobutyl chloroformate in a 4:3:3 ratio.[5]
-
Vortex the mixture to facilitate the conversion of organic acids to their isobutyl esters.
3. Isolation of Derivatives:
-
Extract the derivatized esters with hexane.[5]
-
Collect the hexane layer for GC-MS analysis.
4. GC-MS Analysis:
-
GC System: Agilent 7890A GC with a 5795B or 5795C mass selective detector.[5]
-
Column: Restek Rxi-5Sil MS (30 m × 0.25 mm, 0.5 µm).[5]
-
Injection: Splitless mode at 260 °C.
-
Oven Program: 70 °C (1 min), then ramp to 300 °C at 15 °C/min, hold for 5 min.[6]
-
MS Detector: Electron ionization (EI) mode.
Quantitative Data
| Analyte | Calibration Range (µg/mL) | Accuracy (%) | Precision (RSD %) |
| Acetic Acid | 1–300 | 97.4 - 101.6 | < 15 |
| Lactic Acid | 1–750 | 97.4 - 101.6 | < 15 |
| Benzoic Acid | 1–900 | 97.4 - 101.6 | < 15 |
| Levulinic Acid | 1–300 | 97.4 - 101.6 | < 15 |
| Other Organic Acids | 1–100 | 97.4 - 101.6 | < 15 |
| Table 1: Summary of quantitative data for the analysis of organic acids in ENDS products. Data compiled from[5]. |
Application 2: Simultaneous Determination of Fatty Acids, Dicarboxylic Acids, and Amino Acids by GC-MS
This protocol allows for the comprehensive analysis of multiple analyte classes in a single chromatographic run.[1]
Experimental Protocol
1. Sample Preparation:
-
Prepare aqueous standards or extracts of the analytes.
2. Derivatization:
-
The derivatization of isobutoxycarbonyl/isobutyl derivatives is performed in an aqueous medium.[1]
-
A proposed mechanism involves the formation of an intermediate mixed carboxylic-carbonic acid anhydride, followed by an exchange with an alcohol.[3]
3. GC-MS Analysis:
-
Ionization Mode: Positive ion chemical ionization (PICI) with isobutane as the reagent gas is recommended for obtaining quasimolecular ions [MH]+, which aids in compound identification.[1]
-
Detection Mode: Analysis can be performed in either total ion current (TIC) mode or selected-ion monitoring (SIM) mode for enhanced sensitivity.[1]
Quantitative Data
| Analyte Class | Detection Limits (pg) - TIC Mode | Detection Limits (pg) - SIM Mode |
| Fatty Acids | 6-250 | 3-10 times lower than TIC |
| Dicarboxylic Acids | 6-250 | 3-10 times lower than TIC |
| Amino Acids | 6-250 | 3-10 times lower than TIC |
| Table 2: Estimated detection limits for various analyte classes using GC-PICI-MS. Data sourced from[1]. |
Application 3: Quantification of Polyamines by LC-MS/MS
This method is suitable for the quantitative measurement of polyamines in biological samples and can be applied to metabolite extracts from other metabolomics workflows.[2]
Experimental Protocol
1. Sample Preparation:
-
For serum samples, precipitate proteins by heating at 60 °C for 20 minutes.[7]
2. Derivatization:
-
Derivatize the sample with isobutyl chloroformate. Optimal conditions can be achieved with a reaction time of 15 minutes at a temperature of 35 °C.[7]
3. Extraction:
4. LC-MS/MS Analysis:
-
LC System: A reversed-phase liquid chromatography system.
-
MS System: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. At least two transitions should be monitored for each compound for reliable quantification.[2]
-
A 15-minute LC-MS method is sufficient for the separation and detection of thirteen polyamines and two internal standards.[2]
Method Validation Data
| Validation Parameter | Result |
| Linearity (r²) | > 0.99[7][8] |
| Limit of Quantification (LOQ) | 1 ng/mL[8] |
| Intra-day Accuracy (%) | 86.5–116.2[7] |
| Intra-day Precision (%) | 0.6–21.8[7] |
| Inter-day Accuracy (%) | 82.0–119.3[7] |
| Inter-day Precision (%) | 0.3–20.2[7] |
| Recovery (%) | 87.8–123.6[7] |
| Matrix Effects (%) | 78.7–126.3[7] |
| Table 3: Summary of method validation parameters for the LC-MS/MS analysis of polyamines. Data compiled from[7][8]. |
Logical Relationship of Derivatization and Analysis
The choice of analytical instrumentation and the specifics of the protocol are dependent on the properties of the analyte and the matrix. The following diagram illustrates the decision-making process.
Conclusion
Isobutyl chloroformate is a highly effective derivatizing agent for the quantitative analysis of a wide array of polar compounds. The protocols outlined in these application notes, utilizing GC-MS and LC-MS, provide robust and sensitive methods for researchers, scientists, and drug development professionals. The provided data and workflows serve as a comprehensive guide for the implementation of these analytical techniques. Proper method validation is crucial to ensure accurate and reliable results.[9]
References
- 1. Simultaneous determination of fatty, dicarboxylic and amino acids based on derivatization with isobutyl chloroformate followed by gas chromatography-positive ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. | Sigma-Aldrich [sigmaaldrich.com]
- 4. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. coresta.org [coresta.org]
- 6. mdpi.com [mdpi.com]
- 7. Simultaneous Determination of Polyamines and Steroids in Human Serum from Breast Cancer Patients Using Liquid Chromatography–Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis of polyamines as carbamoyl derivatives in urine and serum by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
Application Notes and Protocols: 1-Chloro-2-methylpropyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of 1-Chloro-2-methylpropyl chloroformate, a versatile reagent in organic synthesis. Due to the limited availability of specific literature for this exact compound, the following protocols are based on established methods for the synthesis of analogous α-chloroalkyl chloroformates.
Chemical Properties and Safety Information
| Property | Value |
| CAS Number | 92600-11-8[1] |
| Molecular Formula | C₅H₈Cl₂O₂[2][3] |
| Molecular Weight | 171.02 g/mol [1] |
| Appearance | Clear, colorless liquid |
| Density | 1.173 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.432[1] |
| Storage Temperature | 2-8°C[1] |
Safety Precautions: this compound is a hazardous chemical. It is flammable, toxic if swallowed, and causes severe skin burns and eye damage.[1] Always handle this compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
Optimal Reaction Conditions for Synthesis
The synthesis of this compound is best achieved through the reaction of isobutyraldehyde with a phosgenating agent, such as phosgene or triphosgene, in the presence of a catalyst. This method is a common route for the preparation of α-chloroalkyl chloroformates.
Reaction Scheme:
Table 1: Comparison of Catalysts for α-Chloroalkyl Chloroformate Synthesis
| Catalyst | Yield (%) | Reference |
| Pyridine | 96.3 | [4] |
| N,N-Dimethylformamide (DMF) | Not specified, but used as a reagent source | [5] |
| Tetra n-butyl urea | 91.5 | [4] |
Note: The choice of catalyst can significantly influence the reaction yield and purity of the final product. Tertiary amines like pyridine and amides like DMF are commonly employed.
Experimental Protocols
The following protocols are generalized procedures based on the synthesis of similar α-chloroalkyl chloroformates. Optimization may be required to achieve the best results for this compound.
Protocol 1: Synthesis using Phosgene and Pyridine Catalyst
This protocol is adapted from the general synthesis of α-chloroalkyl chloroformates.
Materials:
-
Isobutyraldehyde
-
Phosgene (or a solution in an inert solvent)
-
Pyridine (catalyst)
-
Anhydrous inert solvent (e.g., dichloromethane, toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a gas inlet for inert gas (e.g., nitrogen or argon), and a condenser connected to a scrubbing system for excess phosgene.
-
In the flask, prepare a solution of isobutyraldehyde in the anhydrous inert solvent.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add a catalytic amount of pyridine to the stirred solution.
-
Introduce phosgene gas or a solution of phosgene in the inert solvent dropwise into the reaction mixture while maintaining the temperature at 0-5°C.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by an appropriate method (e.g., TLC, GC, or NMR).
-
Once the reaction is complete, purge the system with an inert gas to remove any unreacted phosgene.
-
Wash the reaction mixture with cold, dilute hydrochloric acid and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
Protocol 2: Synthesis using Triphosgene and DMF Catalyst
This protocol utilizes the safer alternative of triphosgene.
Materials:
-
Isobutyraldehyde
-
Triphosgene
-
N,N-Dimethylformamide (DMF) (catalyst)
-
Anhydrous inert solvent (e.g., dichloromethane, toluene)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Set up a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas inlet for inert gas.
-
Dissolve triphosgene in the anhydrous inert solvent in the flask and cool to 0°C.
-
In the dropping funnel, prepare a solution of isobutyraldehyde and a catalytic amount of DMF in the same anhydrous solvent.
-
Add the isobutyraldehyde/DMF solution dropwise to the stirred triphosgene solution at 0°C.
-
After the addition, allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC, GC, or NMR).
-
Work-up the reaction as described in Protocol 1 (steps 8-11).
Application in Oligonucleotide Synthesis
This compound is a valuable reagent in the chemical synthesis of oligonucleotides, particularly in the context of protecting group strategies.[6]
Role as a Protecting Group Reagent
In the phosphoramidite method of oligonucleotide synthesis, protecting groups are essential to prevent unwanted side reactions at reactive sites on the nucleobases and the phosphate backbone.[7] α-Chloroalkyl chloroformates can be used to introduce temporary protecting groups. It is hypothesized that this compound can be used to introduce a 1-(isobutyryloxy)ethyl or similar protecting group onto the 5'-hydroxyl of a nucleoside or other reactive functional groups.
Workflow for Introduction of a Protecting Group:
Caption: Introduction of a protecting group using this compound.
Signaling Pathway Context
While not directly involved in biological signaling pathways, the oligonucleotides synthesized using this reagent are critical tools for studying and manipulating these pathways. For example, synthetic antisense oligonucleotides can be designed to bind to specific mRNA molecules, leading to the downregulation of a particular protein and allowing researchers to probe the function of that protein in a signaling cascade.
Logical Relationship in Drug Development:
Caption: Role of this compound in the drug discovery pipeline.
By enabling the efficient synthesis of modified oligonucleotides, this compound serves as a key tool for researchers in the development of novel therapeutics and diagnostic agents.
References
- 1. 1-氯-2-甲基丙基氯甲酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. GB2108961A - Preparation of chloromethyl chloroformate from formaldehyde and phosgene - Google Patents [patents.google.com]
- 5. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis of DNA/RNA and Their Analogs via Phosphoramidite and H-Phosphonate Chemistries - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Amino Acid Derivatization with Isobutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amino acid analysis is a critical tool in various scientific disciplines, including biomedical research, drug discovery, and biotechnology. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation and quantification of amino acids. However, due to their low volatility and polar nature, amino acids require a derivatization step to convert them into volatile and thermally stable compounds suitable for GC analysis.[1][2] Derivatization with isobutyl chloroformate is a robust and sensitive method for this purpose.
This document provides a detailed, step-by-step guide for the derivatization of amino acids using isobutyl chloroformate, followed by GC-MS analysis. The protocol is designed for researchers, scientists, and drug development professionals who require a reliable method for the quantitative analysis of amino acids in various sample matrices.
Principle of the Method
The derivatization of amino acids with isobutyl chloroformate is a two-step reaction that occurs in an aqueous-organic biphasic system. First, the amino group of the amino acid reacts with isobutyl chloroformate in the presence of a base (e.g., pyridine) to form an N-isobutyloxycarbonyl (N-iBOC) derivative. Subsequently, the carboxyl group is esterified with isobutanol, also facilitated by the chloroformate reagent. This process yields a stable, volatile derivative that can be readily analyzed by GC-MS. The derivatized amino acids are then extracted into an organic solvent for injection into the GC-MS system.
Experimental Protocols
Materials and Reagents
-
Amino acid standards
-
Isobutyl chloroformate (IBCF)
-
Pyridine
-
Isobutanol
-
Chloroform (or Toluene)
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), 0.1 M
-
Deionized water
-
Sample containing amino acids (e.g., protein hydrolysate, biological fluid)
Equipment
-
Vortex mixer
-
Centrifuge
-
Pipettes and tips
-
Glass reaction vials with screw caps
-
Heating block or water bath
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
Step-by-Step Derivatization Protocol
-
Sample Preparation:
-
For protein samples, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release free amino acids.
-
Neutralize the hydrolyzed sample with a suitable base (e.g., NaOH).
-
For liquid samples, an internal standard can be added at this stage for quantitative analysis.
-
Transfer an appropriate aliquot of the sample or standard solution (typically 100-500 µL) to a glass reaction vial.
-
If the sample is solid, dissolve it in 0.1 M HCl.
-
Dry the sample completely under a stream of nitrogen or in a vacuum concentrator.
-
-
Derivatization Reaction:
-
To the dried sample, add 200 µL of a freshly prepared solution of isobutanol:pyridine (4:1, v/v).
-
Vortex the mixture for 30 seconds to dissolve the amino acids.
-
Add 50 µL of isobutyl chloroformate to the mixture.
-
Cap the vial tightly and vortex immediately for 10 seconds.
-
Heat the reaction mixture at 60°C for 10 minutes in a heating block or water bath.
-
-
Extraction of Derivatives:
-
After the reaction, cool the vial to room temperature.
-
Add 500 µL of chloroform (or toluene) and 500 µL of saturated sodium bicarbonate solution to the vial.
-
Vortex vigorously for 1 minute to extract the derivatized amino acids into the organic phase.
-
Centrifuge the vial at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Sample Clean-up and Final Preparation:
-
Carefully transfer the lower organic layer (chloroform) to a clean vial.
-
Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.
-
The sample is now ready for GC-MS analysis. Transfer the dried extract to an autosampler vial.
-
Data Presentation
The following table summarizes the quantitative data for the analysis of amino acids using isobutyl chloroformate derivatization followed by GC-MS. It is important to note that while the method is highly sensitive, comprehensive data on the derivatization yields for all amino acids with isobutyl chloroformate are not extensively reported in the literature. The provided detection limits are based on available studies.[3]
| Amino Acid | Derivatization Product | Estimated Detection Limits (pg in TIC mode) |
| Alanine | N-isobutyloxycarbonyl-alanine isobutyl ester | 6 - 250 |
| Glycine | N-isobutyloxycarbonyl-glycine isobutyl ester | 6 - 250 |
| Valine | N-isobutyloxycarbonyl-valine isobutyl ester | 6 - 250 |
| Leucine | N-isobutyloxycarbonyl-leucine isobutyl ester | 6 - 250 |
| Isoleucine | N-isobutyloxycarbonyl-isoleucine isobutyl ester | 6 - 250 |
| Proline | N-isobutyloxycarbonyl-proline isobutyl ester | 6 - 250 |
| Phenylalanine | N-isobutyloxycarbonyl-phenylalanine isobutyl ester | 6 - 250 |
| Tyrosine | N,O-bis(isobutyloxycarbonyl)-tyrosine isobutyl ester | 6 - 250 |
| Serine | N,O-bis(isobutyloxycarbonyl)-serine isobutyl ester | 6 - 250 |
| Threonine | N,O-bis(isobutyloxycarbonyl)-threonine isobutyl ester | 6 - 250 |
| Aspartic Acid | N-isobutyloxycarbonyl-aspartic acid diisobutyl ester | 6 - 250 |
| Glutamic Acid | N-isobutyloxycarbonyl-glutamic acid diisobutyl ester | 6 - 250 |
| Lysine | N,N'-bis(isobutyloxycarbonyl)-lysine isobutyl ester | 6 - 250 |
Note: Detection limits can be 3-10 times lower when using selected-ion monitoring (SIM) mode.[3]
Mandatory Visualization
Experimental Workflow Diagram
Caption: Workflow for amino acid derivatization with isobutyl chloroformate.
Logical Relationship Diagram: Reaction Mechanism
Caption: Reaction of an amino acid with isobutyl chloroformate.
References
- 1. The Derivatization and Analysis of Amino Acids by GC-MS [sigmaaldrich.com]
- 2. alexandraatleephillips.com [alexandraatleephillips.com]
- 3. Simultaneous determination of fatty, dicarboxylic and amino acids based on derivatization with isobutyl chloroformate followed by gas chromatography-positive ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 1-Chloro-2-methylpropyl chloroformate
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using 1-Chloro-2-methylpropyl chloroformate in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound?
A1: this compound has two primary reactive sites. The most reactive site is the chloroformate group (-O-C(O)-Cl), which readily reacts with nucleophiles such as amines, alcohols, and carboxylic acids.[1] The second, less reactive site is the alkyl chloride (-CH(Cl)-), which can undergo nucleophilic substitution or elimination reactions under certain conditions.
Q2: How should I properly store this compound to prevent degradation?
A2: To minimize degradation, this compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C. It is highly sensitive to moisture and should be protected from atmospheric humidity.[2][3]
Q3: What are the common decomposition products of this compound?
A3: Upon exposure to moisture or heat, this compound can decompose to form hydrogen chloride (HCl), carbon dioxide (CO2), and 1-chloro-2-methylpropan-1-ol.[2][4] Thermal decomposition can also generate carbon oxides and hydrogen chloride gas.[5][6]
Q4: Can I use protic solvents like ethanol or methanol with this compound?
A4: It is generally not recommended to use protic solvents such as alcohols unless they are the intended reactant. This compound will react with alcohols to form carbonate esters, which will be a significant side product.[1] Anhydrous aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are preferred.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no yield of the desired product | Reagent degradation: The this compound may have degraded due to improper storage or handling. | Use a fresh bottle of the reagent or test the purity of the existing stock. Ensure strict anhydrous conditions are maintained throughout the experiment. |
| Reaction conditions: The reaction temperature may be too low, or the reaction time may be insufficient. | Try increasing the reaction temperature or extending the reaction time. Monitor the reaction progress using an appropriate analytical technique like TLC or LC-MS. | |
| Presence of moisture: Water in the reaction mixture will hydrolyze the chloroformate. | Ensure all glassware is oven-dried, and use anhydrous solvents. Perform the reaction under an inert atmosphere. | |
| Formation of multiple unexpected byproducts | Reaction with solvent: If a nucleophilic solvent is used, it may react with the chloroformate. | Use an inert, aprotic solvent. |
| Elimination side reaction: The presence of a strong, non-nucleophilic base may promote the elimination of HCl from the alkyl chain to form an alkene. | Use a weaker base or a sterically hindered base. Consider running the reaction at a lower temperature. | |
| Over-reaction: The target molecule may have multiple nucleophilic sites, leading to multiple additions of the chloroformate. | Use a protecting group strategy to block other reactive sites on your substrate. Control the stoichiometry of the reagents carefully. | |
| Formation of a white precipitate during the reaction | Formation of hydrochloride salt: If an amine is used as a substrate, the HCl byproduct will react with the excess amine to form a hydrochloride salt. | This is often expected. The salt can typically be removed by filtration or an aqueous workup. Adding a non-nucleophilic base (e.g., triethylamine, pyridine) can scavenge the HCl as it is formed.[1] |
Experimental Protocols: Best Practices for Using this compound
The following is a general protocol for the reaction of this compound with a primary amine to form a carbamate. This protocol should be adapted based on the specific substrate and reaction scale.
Materials:
-
This compound
-
Primary amine substrate
-
Anhydrous aprotic solvent (e.g., Dichloromethane)
-
Tertiary amine base (e.g., Triethylamine)
-
Oven-dried glassware
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Set up a reaction vessel with a magnetic stirrer, and ensure all glassware is thoroughly dried.
-
Purge the reaction vessel with an inert gas.
-
Dissolve the primary amine substrate and triethylamine (1.1 equivalents) in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add this compound (1.05 equivalents) dropwise to the cooled solution while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a small amount of water or a saturated aqueous solution of ammonium chloride.
-
Perform an aqueous workup to remove the triethylamine hydrochloride salt and other water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using an appropriate technique, such as column chromatography or recrystallization.
Visualizing Reaction Pathways
Below are diagrams illustrating the intended reaction of this compound with an amine and a common side reaction.
References
Technical Support Center: Isobutyl Chloroformate Reactions
Welcome to the technical support center for optimizing reactions involving isobutyl chloroformate (IBCF). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Troubleshooting Guide
Issue: Low or No Product Yield
Q1: My reaction is not proceeding, or the yield is very low. What are the first things I should check?
A1: When facing low or no product formation, a systematic check of your setup and reagents is crucial.
-
Reagent Quality: Isobutyl chloroformate is highly sensitive to moisture and can decompose.[1][2][3] Ensure you are using a fresh or properly stored bottle. It is recommended to store IBCF under an inert atmosphere and refrigerated (2-8°C).[1][2] The quality of other reagents, particularly the amine and carboxylic acid, should also be verified for purity.
-
Anhydrous Conditions: The reaction is sensitive to water, which can hydrolyze the isobutyl chloroformate and the mixed anhydride intermediate.[1][4] Ensure all glassware is flame or oven-dried and that anhydrous solvents are used.[5]
-
Base Selection: The choice of a tertiary amine base is critical. N-methylmorpholine (NMM) is often a good choice as it is less likely to cause side reactions compared to triethylamine (TEA).[6][7] The base must be added to neutralize the HCl formed during the reaction.[8]
-
Stoichiometry: Ensure accurate calculation and weighing of all reactants.[5] Sometimes, using a slight excess of one reagent can drive the reaction to completion, though this can complicate purification.[7]
Issue: Formation of Side Products
Q2: I am observing significant side products in my reaction mixture. What are they and how can I minimize them?
A2: The most common side reactions in mixed anhydride couplings are the formation of symmetrical anhydrides and urethanes.[6][8]
-
Symmetrical Anhydride Formation: This occurs when the mixed anhydride reacts with another molecule of the carboxylic acid. To minimize this, the isobutyl chloroformate should be added slowly at a low temperature to control the formation of the mixed anhydride, which is then consumed by the nucleophile (amine).[8]
-
Urethane Formation: This by-product can arise if the amine attacks the carbonate portion of the mixed anhydride. This is more prevalent with hindered amino acids like isoleucine.[6] The choice of solvent and base can significantly impact urethane formation. For instance, using N-methylpiperidine in dichloromethane is reported to minimize urethane by-products, while triethylamine in dichloromethane can be a particularly problematic combination.[6]
-
Racemization: For chiral carboxylic acids (like amino acids), racemization can be a significant issue. This occurs via the formation of an oxazolone intermediate.[6] Performing the reaction at low temperatures (e.g., -15°C) is the standard method to suppress racemization.[6]
Q3: My reaction stalls before the starting material is fully consumed. What should I do?
A3: If the reaction stalls, it could be due to several factors:
-
Insufficient Reagent: One of the reagents may have been consumed or degraded. If you suspect the mixed anhydride has decomposed, you could try adding more isobutyl chloroformate and base.
-
Temperature: While low temperatures are needed for the activation step to prevent side reactions, the coupling step might require warming. After the initial activation at low temperature (e.g., -15°C for 4 minutes), the reaction can be allowed to slowly warm to room temperature.[9]
-
Poor Solubility: If any of the reactants or intermediates precipitate from the solution, the reaction will stop. Ensure you are using a solvent that can dissolve all components throughout the reaction, such as THF, DMF, or acetonitrile.[4][9][10]
Frequently Asked Questions (FAQs)
Q4: What is the optimal temperature for a reaction using isobutyl chloroformate?
A4: The reaction is typically a two-stage process with different temperature requirements.
-
Activation Step (Mixed Anhydride Formation): This step should be carried out at a low temperature, commonly -15°C, to minimize side reactions like disproportionation of the anhydride and racemization.[6][9]
-
Coupling Step (Amine Addition): After the formation of the mixed anhydride, the amine nucleophile is added. The reaction mixture is often maintained at a low temperature initially and then allowed to gradually warm to room temperature to ensure the reaction goes to completion.[9]
Q5: How should I properly store and handle isobutyl chloroformate?
A5: Isobutyl chloroformate is a corrosive, toxic, flammable, and moisture-sensitive liquid.[2][3][11][12][13]
-
Storage: It should be stored in a tightly closed container in a cool (refrigerated at 2-8°C), dry, and well-ventilated area away from sources of ignition.[1][2] It is sensitive to moisture and will decompose in its presence.[1][3]
-
Handling: Always handle isobutyl chloroformate in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[11][14] It is toxic if inhaled or swallowed and causes severe skin burns and eye damage.[13][15]
Q6: Which solvents and bases are recommended for mixed anhydride couplings?
A6: The choice of solvent and base is critical for reaction success.
-
Solvents: Common solvents include tetrahydrofuran (THF), dichloromethane (DCM), acetonitrile (AcCN), and dimethylformamide (DMF).[4][9][10] The choice depends on the solubility of the reactants. THF and DCM are frequently used.
-
Bases: Tertiary amines are used to neutralize the generated HCl. N-methylmorpholine (NMM) is often preferred over triethylamine (TEA) as it is associated with lower levels of side products and racemization.[6][7] N-methylpiperidine has also been shown to be effective in certain solvents like DCM.[6]
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yields.
Data Summary: Impact of Conditions on Yield
The following table summarizes quantitative data from various studies, illustrating how different reagents and conditions can affect product yield in coupling reactions.
| Carboxylic Acid | Amine/Nucleophile | Coupling Reagent(s) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Thiazole Carboxylic Acid | Aniline Derivative | EDC, HOBt (cat.), DMAP | DIPEA | Acetonitrile | 40 | 48 | 72 | [10] |
| Generic | Generic | EDC, HOBt (cat.) | DIPEA | Acetonitrile | 23 | 42 | 51 | [10] |
| N-Fmoc-protected Acid | Hydrazine Monomer | Isobutyl Chloroformate | NMM | DMF | 0 | 10 min (act.) | 78 | [7] |
| Acid Monomer | Hydrazine Monomer | EEDQ (in situ mixed anhydride) | - | Dioxane | 60 | - | 95 | [7] |
| Boc-L-phenylalanine | Leucine t-butyl ester | Isobutyl Chloroformate | NMM | THF | 25 | 1 | 99 | [9] |
Note: While not all examples use IBCF directly, they highlight how variations in coupling agents, bases, and solvents significantly impact the yield of amide bond formation, a principle directly applicable to optimizing IBCF reactions.
Key Experimental Protocol: General Procedure for Mixed Anhydride Peptide Coupling
This protocol provides a detailed methodology for a typical coupling reaction using isobutyl chloroformate.
Objective: To form an amide bond between a carboxylic acid (e.g., an N-protected amino acid) and an amine (e.g., an amino acid ester).
Materials:
-
N-protected carboxylic acid
-
Amine nucleophile (as a free base or HCl salt)
-
Isobutyl Chloroformate (IBCF)
-
N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Standard laboratory glassware (flame or oven-dried)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Nitrogen or Argon)
Methodology:
-
Preparation:
-
Dissolve the N-protected carboxylic acid (1.0 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask under an inert atmosphere.
-
Cool the solution to -15°C using an appropriate cooling bath (e.g., acetone/dry ice).
-
-
Activation (Mixed Anhydride Formation):
-
Add N-methylmorpholine (NMM) (1.0 eq) to the cooled solution and stir for 1-2 minutes. If the amine component is an HCl salt, an additional equivalent of NMM will be needed in the next step.
-
Slowly add isobutyl chloroformate (1.0 eq) dropwise via syringe, ensuring the internal temperature does not rise above -10°C.
-
Stir the reaction mixture at -15°C for approximately 4-10 minutes.[7][9] Formation of a precipitate (NMM·HCl) is typically observed.
-
-
Coupling:
-
In a separate flask, prepare a solution of the amine nucleophile (1.0 eq) in anhydrous THF. If using an HCl salt, add NMM (1.0 eq) to this solution to generate the free amine in situ.
-
Add the amine solution to the mixed anhydride mixture at -15°C.
-
Allow the reaction to stir at -15°C for 30 minutes, then let it warm slowly to room temperature and stir for an additional 1-2 hours or until completion as monitored by TLC or LC-MS.[9]
-
-
Workup and Purification:
-
Filter the reaction mixture to remove the NMM·HCl precipitate and rinse the solid with fresh THF.
-
Concentrate the filtrate under reduced pressure.
-
Redissolve the crude product in a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with a mild acid (e.g., 5% citric acid), saturated sodium bicarbonate solution, and brine to remove any unreacted starting materials and by-products.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
-
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. lookchem.com [lookchem.com]
- 3. ISOBUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. framochem.com [framochem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. BJOC - First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation [beilstein-journals.org]
- 8. Isobutyl chloroformate | Reagent for Peptide Synthesis [benchchem.com]
- 9. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 11. synquestlabs.com [synquestlabs.com]
- 12. ICSC 1594 - ISOBUTYL CHLOROFORMATE [inchem.org]
- 13. lobachemie.com [lobachemie.com]
- 14. dcfinechemicals.com [dcfinechemicals.com]
- 15. Isobutyl chloroformate, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Technical Support Center: 1-Chloro-2-methylpropyl chloroformate
This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of 1-Chloro-2-methylpropyl chloroformate, along with troubleshooting advice for common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: this compound is stable under recommended storage conditions.[1][2] However, it is highly sensitive to moisture.[1] Contact with water will cause it to hydrolyze, liberating toxic gases such as hydrogen chloride.[1] It is also sensitive to heat and can decompose upon warming.[3]
Q2: What are the signs of decomposition of this compound?
A2: While visual inspection is not a definitive test, signs of decomposition can include a change in color (aged samples may appear yellow) or the development of pressure within the container due to the evolution of gaseous byproducts like hydrogen chloride and carbon dioxide. A pungent odor may also become more noticeable.
Q3: What are the recommended storage conditions for this compound?
A3: To ensure its stability, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated area, away from heat, sparks, and open flames.[1][2] The recommended storage temperature is refrigerated at 2-8°C.[4][5] For enhanced stability, storing under a nitrogen atmosphere is also advised.[1]
Q4: What materials are incompatible with this compound?
A4: This compound is incompatible with a range of substances, including bases, strong oxidizing agents, alcohols, and amines.[1] Contact with these materials can lead to vigorous reactions and decomposition.
Q5: What are the hazardous decomposition products of this compound?
A5: In the event of a fire or upon contact with water, hazardous decomposition products can be generated. These include carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Experiment failure or inconsistent results | Decomposition of the reagent due to improper storage or handling. | Verify that the compound has been stored at 2-8°C in a tightly sealed container, away from moisture. If moisture exposure is suspected, use a fresh, unopened vial of the reagent for subsequent experiments. |
| Pressure buildup in the storage container | Decomposition of the compound, leading to the release of gases (e.g., HCl, CO2). | This is a sign of significant decomposition. Do not open the container. Follow your institution's safety protocols for the disposal of hazardous and reactive chemicals. The material should be considered compromised and not used for further experiments. |
| Spill or leak of the compound | Accidental mishandling or container failure. | Evacuate the area and ensure adequate ventilation. Remove all sources of ignition.[1][2] Use appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye/face protection.[1][6] Absorb the spill with an inert, dry material and place it in a suitable, closed container for disposal.[1] Do not use water to clean up the spill as it will react with the compound. |
| Visible change in the appearance of the liquid | Potential degradation or contamination of the compound. | Although a slight yellowing can occur with age, any significant change in color or the appearance of precipitates may indicate decomposition. It is recommended to use a fresh supply of the reagent to ensure the integrity of your experimental results. |
Quantitative Data Summary
| Parameter | Value | Source |
| Recommended Storage Temperature | 2-8°C | [4][5] |
| Boiling Point | 118 - 119 °C | [1] |
| Flash Point | 40 °C (104 °F) | [1] |
| Density | 1.173 g/mL at 25 °C | [4][7] |
Experimental Protocols
Principle of Stability Testing:
The stability of this compound can be evaluated by monitoring its purity over time under various storage conditions (e.g., different temperatures, humidities, and light exposures).
Methodology Outline:
-
Sample Preparation: Aliquots of a new batch of this compound would be stored under controlled conditions (e.g., 2-8°C with desiccant, room temperature, elevated temperature).
-
Time Points: Samples would be analyzed at predetermined time points (e.g., 0, 1, 3, 6, and 12 months).
-
Analytical Technique: A suitable analytical method, such as Gas Chromatography (GC) coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS), would be used to determine the purity of the compound. GC is a common technique for analyzing volatile compounds like chloroformates.
-
Data Analysis: The percentage of the parent compound remaining at each time point would be calculated. The formation of degradation products could also be monitored.
-
Forced Degradation Studies: To understand the decomposition pathways, forced degradation studies could be performed by exposing the compound to stress conditions such as heat, acid, base, and an oxidizing agent. The degradation products would then be identified.
Visualizations
Caption: Factors affecting the stability of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. 1-氯-2-甲基丙基氯甲酸酯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. This compound (98%) - Amerigo Scientific [amerigoscientific.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. This compound CAS#: 92600-11-8 [m.chemicalbook.com]
Technical Support Center: Isobutyl Chloroformate Derivatization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using isobutyl chloroformate (IBCF) for chemical derivatization.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am seeing low or no product yield. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in isobutyl chloroformate derivatization is a common issue that can stem from several factors. Here's a systematic guide to troubleshooting the problem.
Potential Causes and Solutions:
-
Moisture Contamination: Isobutyl chloroformate is highly sensitive to moisture and will readily hydrolyze in the presence of water, rendering it inactive.[1][2] This hydrolysis produces isobutanol, carbon dioxide, and corrosive hydrochloric acid.[3]
-
Solution: Ensure all glassware is thoroughly dried before use. Use anhydrous solvents and reagents. Store isobutyl chloroformate under inert gas (e.g., nitrogen or argon) and in a desiccator.[4]
-
-
Incorrect pH: The derivatization of amines and carboxylic acids with IBCF is pH-dependent. For the reaction with amines to proceed efficiently, the pH should be basic to deprotonate the amino group, making it nucleophilic. For organic acids, a basic pH ensures the carboxylate form is present for derivatization.[5]
-
Reagent Degradation: Isobutyl chloroformate can degrade over time, especially if not stored properly.
-
Solution: Use fresh or properly stored IBCF. Before use, it's advisable to check for any signs of degradation, such as a cloudy appearance or the smell of HCl. Consider running a standard with a fresh batch of reagent to confirm its activity.
-
-
Insufficient Reagent: An inadequate amount of derivatizing reagent can lead to incomplete derivatization, especially in samples with high concentrations of the analyte.
-
Solution: While a molar excess is necessary, injecting a large excess can cause issues with your chromatography.[7] A typical starting point is a 2-5 fold molar excess of IBCF relative to the analyte. Optimization may be required for your specific application.
-
Q2: My chromatogram shows peak tailing and poor peak shape for my derivatized analyte.
A: Poor peak shape, particularly tailing, is often an indication of incomplete derivatization or issues with the chromatographic system.
Potential Causes and Solutions:
-
Incomplete Derivatization: Underivatized polar functional groups (e.g., -COOH, -NH2) can interact strongly with the stationary phase of the GC column, leading to peak tailing.[7][8]
-
Solution: Review and optimize your derivatization protocol. Ensure the reaction time, temperature, and reagent concentrations are adequate for the reaction to go to completion.[7][9] For complex analytes with multiple reactive sites, you may need to adjust conditions to ensure all sites are derivatized.[7]
-
-
Active Sites in the GC System: Active sites in the injector liner, column, or detector can interact with the analyte, causing peak tailing.
-
Solution: Use a deactivated injector liner. Condition your GC column according to the manufacturer's instructions. In some cases, silanizing the glassware used for sample preparation can reduce analyte adsorption.[4]
-
Q3: I am observing unexpected or interfering peaks in my chromatogram.
A: The presence of extraneous peaks can be due to byproducts of the derivatization reaction, contaminants, or degradation of the derivatives.
Potential Causes and Solutions:
-
Side Reactions and Byproducts: Isobutyl chloroformate can react with other nucleophiles in the sample matrix. A common side reaction involves the reaction of the intermediate mixed anhydride with the alcohol used as a solvent or formed from hydrolysis, leading to the formation of different esters.[10]
-
Solution: Optimize the reaction conditions to favor the desired reaction. This may involve adjusting the pH, temperature, or the choice of solvent. A cleanup step after derivatization, such as liquid-liquid extraction, can help remove some byproducts.[5]
-
-
Excess Derivatizing Reagent: Injecting a large excess of isobutyl chloroformate or its byproducts can lead to large solvent fronts or interfering peaks in the chromatogram.[7]
-
Solution: After the derivatization is complete, the excess reagent can be removed. One common method is to add an alkaline solution (e.g., alkaline methanol) to quench the remaining IBCF.[11] Another approach is to evaporate the organic layer containing the derivatives to dryness and reconstitute in a suitable solvent.[11]
-
-
Derivative Instability: Some isobutyl chloroformate derivatives may not be stable over long periods, leading to the appearance of degradation products. For example, histamine and tyramine derivatives have been reported to degrade during the removal of excess reagent.[11]
-
Solution: Analyze the samples as soon as possible after derivatization. If storage is necessary, keep them at a low temperature (e.g., -20°C or -80°C) in a tightly sealed vial. Perform stability studies to understand the degradation kinetics of your specific derivatives.
-
Quantitative Data Summary
The following table summarizes typical reaction conditions for the derivatization of different classes of compounds with isobutyl chloroformate. Note that these are starting points, and optimization is often necessary for specific applications.
| Analyte Class | pH | Catalyst/Base | Reaction Time | Reaction Temperature | Reference |
| Organic Acids | 9-10 | Pyridine, Sodium Bicarbonate | < 1 min | Room Temperature | [5] |
| Amino Acids | ~9 | Pyridine | < 5 min | Room Temperature | [12] |
| Biogenic Amines | >9 | Sodium Hydroxide, Sodium Bicarbonate | 10 min | Room Temperature | [11][13] |
| Polyamines | Not specified | Not specified | Not specified | Not specified | [9][14] |
Experimental Protocols
Detailed Methodology for Isobutyl Chloroformate Derivatization of Amino Acids for GC-MS Analysis
This protocol is a general guideline and may require optimization.
-
Sample Preparation:
-
To 100 µL of an aqueous standard solution or sample extract, add 50 µL of 1 M NaOH to adjust the pH.
-
-
Derivatization Reaction:
-
Add 330 µL of a solvent mixture of isobutanol and pyridine (4:1 v/v).
-
Add 20 µL of isobutyl chloroformate.
-
Vortex the mixture vigorously for 30 seconds. The reaction is typically complete within this time.
-
-
Phase Separation and Extraction:
-
Add 200 µL of 5 M HCl to neutralize the excess base and facilitate phase separation.
-
Vortex for 10 seconds.
-
Centrifuge at 2000 x g for 5 minutes to separate the aqueous and organic layers.
-
-
Sample Analysis:
-
Carefully transfer the upper organic layer containing the derivatized amino acids to a new vial for GC-MS analysis.
-
Visualizations
Diagrams of Workflows and Logical Relationships
Caption: A generalized workflow for isobutyl chloroformate derivatization.
Caption: A decision tree for troubleshooting low derivatization yield.
References
- 1. Isobutyl chloroformate | C5H9ClO2 | CID 62365 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Isobutyl chloroformate | 543-27-1 [chemicalbook.com]
- 3. framochem.com [framochem.com]
- 4. gcms.cz [gcms.cz]
- 5. coresta.org [coresta.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. cannabissciencetech.com [cannabissciencetech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. books.rsc.org [books.rsc.org]
- 14. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
optimizing reaction time and temperature for isobutyl chloroformate
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing reactions involving isobutyl chloroformate (IBCF), particularly for peptide synthesis. It includes frequently asked questions and troubleshooting advice to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of isobutyl chloroformate (IBCF) in synthetic chemistry?
A1: Isobutyl chloroformate is a highly reactive reagent primarily used as a coupling agent in peptide synthesis.[1] It facilitates the formation of amide (peptide) bonds by activating the carboxyl group of an N-protected amino acid. This is achieved through the "mixed anhydride method," which offers an alternative to carbodiimide-based coupling techniques and can be particularly useful for minimizing racemization.[1]
Q2: What is the general mechanism of action for IBCF in peptide coupling?
A2: The mechanism involves the in-situ formation of a mixed carboxylic-carbonic anhydride. The process begins with the reaction of the N-protected amino acid with IBCF in the presence of a tertiary amine (like N-methylmorpholine). This creates a highly reactive mixed anhydride intermediate. This activated intermediate is then susceptible to nucleophilic attack by the amino group of a second amino acid, leading to the formation of the desired peptide bond. The byproducts are typically isobutanol and carbon dioxide, which are relatively easy to remove.[1]
Q3: What is the optimal temperature for mixed anhydride formation and coupling?
A3: Traditionally, mixed anhydride reactions are conducted at low temperatures, typically between -15°C and 0°C, to suppress side reactions and minimize racemization.[1] However, studies have shown that the mixed anhydride intermediate can be stable at room temperature (20-25°C) for up to an hour, allowing for successful coupling without significant loss of purity or increased racemization.[2] In some flow chemistry systems, optimal yields (99%) have been achieved with anhydride formation at 20°C.[3] The ideal temperature can be substrate-dependent, and it is advisable to start with colder conditions and optimize as needed.
Q4: How long should the activation and coupling steps take?
A4: The activation step, where the mixed anhydride is formed, is generally very rapid, often complete within a few minutes (e.g., 4-15 minutes).[2][4] The subsequent coupling reaction with the amine component is also typically fast. Reaction times can range from one hour to overnight, depending on the specific substrates and temperature.[4][5] Monitoring the reaction by TLC or LCMS is the best way to determine the optimal time.
Q5: Which base and solvent are recommended for this reaction?
A5:
-
Base: N-methylmorpholine (NMM) is highly recommended over other tertiary amines like triethylamine. NMM is less likely to cause racemization.[6] It is crucial to use the correct stoichiometry of the base.
-
Solvent: Anhydrous (dry) solvents are essential to prevent the hydrolysis of IBCF. Tetrahydrofuran (THF) and ethyl acetate are excellent choices that generally result in high yields and minimal racemization.[6] Dichloromethane (DCM) and dimethylformamide (DMF) are also commonly used.[4][7]
Troubleshooting Guide
Q1: My reaction yield is very low. What are the possible causes?
A1: Low yields can stem from several factors:
-
Moisture: Isobutyl chloroformate is highly sensitive to moisture and will rapidly decompose in the presence of water.[8] Ensure all glassware is oven-dried and solvents are anhydrous.
-
Reagent Quality: The quality of IBCF is critical. Use a fresh bottle or a properly stored reagent.
-
Incorrect Stoichiometry: An insufficient amount of IBCF or base can lead to incomplete activation of the carboxylic acid.
-
Side Reactions: The formation of byproducts like symmetrical anhydrides can reduce the yield of the desired product.[1]
Q2: I am observing significant side products, particularly urethane. How can I minimize this?
A2: Urethane formation is a known side reaction, especially when working with hindered amino acids like isoleucine or N-methylamino acids. Several factors can influence its formation:
-
Amine/Solvent Combination: The choice of the tertiary amine and solvent is critical. The combination of N-methylpiperidine with dichloromethane is reported to be very effective at minimizing urethane formation. N-methylmorpholine with THF is also a good combination, while triethylamine in dichloromethane can be problematic.[9]
-
Substrate Excess: Using a slight excess (e.g., 1.05 equivalents) of the carboxylic acid component can help reduce the amount of urethane generated.[9]
-
Additives: The addition of 1-hydroxybenzotriazole (HOBt) can sometimes be beneficial in reducing urethane formation, although it may not eliminate it completely.[9]
Q3: How can I prevent racemization during the coupling of peptide fragments?
A3: Racemization is a major concern in peptide synthesis. The following measures can help minimize it:
-
Choice of Base: Use a sterically hindered base like N-methylmorpholine (NMM). Using an excess of a less hindered base like trimethylamine can lead to complete racemization.[6]
-
Temperature Control: Maintain low temperatures (e.g., -15°C) during the activation and coupling steps.
-
Solvent Choice: Tetrahydrofuran (THF) and ethyl acetate are generally superior to halogenated solvents or DMF in minimizing racemization.[6][9]
-
Activation Time: Keep the activation time for mixed anhydride formation short. Activation is often complete in less than a minute.[6]
Data Presentation
Table 1: Effect of Temperature on Peptide Coupling Yield and Purity
| N-Protected Amino Acid | Activation/Coupling Temperature | Activation Time | Yield of Dipeptide | Purity (HPLC) | Reference |
| Boc-O-benzyl-L-threonine | -15°C | 5 minutes | 95.1% | 98.2% | [2] |
| Boc-O-benzyl-L-threonine | 20°C (after -15°C activation) | 1 hour | 97.2% | Homogeneous | [2] |
| Boc-L-phenylalanine | -15°C | 5 minutes | 98.5% | 99.1% | [2] |
| Boc-L-phenylalanine | 20°C (after -15°C activation) | 1 hour | 99.0% | 99.3% | [2] |
Table 2: Influence of Tertiary Amine and Solvent on Urethane Formation
| Tertiary Amine | Solvent | Urethane Byproduct (%) |
| N-Methylpiperidine | Dichloromethane | Low |
| N-Methylmorpholine | Tetrahydrofuran | Moderate |
| Triethylamine | Dichloromethane | High |
| Data derived from qualitative descriptions in reference[9]. |
Experimental Protocols
Protocol: General Procedure for Dipeptide Synthesis using Isobutyl Chloroformate
This protocol describes a general method for coupling an N-protected amino acid to an amino acid ester.
Materials:
-
N-protected amino acid (e.g., Boc-L-Phenylalanine)
-
Amino acid ester hydrochloride (e.g., L-Leucine methyl ester hydrochloride)
-
Isobutyl chloroformate (IBCF)
-
N-methylmorpholine (NMM)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate
-
1M Hydrochloric acid
-
5% Sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Dissolution: Dissolve the N-protected amino acid (1 equivalent) in anhydrous THF in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Cool the solution to -15°C using an appropriate cooling bath (e.g., ice-salt or acetone-dry ice).
-
Base Addition: Add N-methylmorpholine (1 equivalent) to the cooled solution and stir for 1-2 minutes.
-
Activation: Slowly add isobutyl chloroformate (1 equivalent) dropwise to the reaction mixture while maintaining the temperature at -15°C. A precipitate of N-methylmorpholine hydrochloride may form.
-
Mixed Anhydride Formation: Allow the reaction to stir at -15°C for 5-15 minutes to form the mixed anhydride.
-
Coupling: In a separate flask, prepare a solution or suspension of the amino acid ester hydrochloride (1 equivalent) and N-methylmorpholine (1 equivalent) in a small amount of anhydrous THF. Add this mixture to the reaction flask.
-
Reaction: Allow the reaction to proceed, typically by letting it warm gradually to room temperature and stirring for several hours or overnight.[4] Monitor the reaction progress by TLC or LC-MS.
-
Work-up:
-
Filter the reaction mixture to remove the precipitated hydrochloride salt.
-
Concentrate the filtrate under reduced pressure to remove most of the THF.
-
Dissolve the residue in ethyl acetate.
-
Wash the organic layer successively with 1M HCl, water, 5% NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and evaporate the solvent under reduced pressure to obtain the crude dipeptide. Purify the product as necessary, typically by column chromatography or recrystallization.
Visualizations
Caption: Workflow for peptide synthesis using the mixed anhydride method.
References
- 1. Isobutyl chloroformate | Reagent for Peptide Synthesis [benchchem.com]
- 2. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 3. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. electronicsandbooks.com [electronicsandbooks.com]
- 7. BJOC - First series of N-alkylamino peptoid homooligomers: solution phase synthesis and conformational investigation [beilstein-journals.org]
- 8. ISOBUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cdnsciencepub.com [cdnsciencepub.com]
methods for removing excess 1-Chloro-2-methylpropyl chloroformate
Welcome to the technical support center for 1-Chloro-2-methylpropyl chloroformate. This guide provides detailed information, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this reagent.
Frequently Asked Questions (FAQs)
Q1: How can I remove excess this compound from my reaction mixture?
A1: Excess this compound can be effectively removed by quenching the reaction with water or an aqueous basic solution, followed by a standard aqueous workup. The chloroformate hydrolyzes into 1-chloro-2-methylpropanol, carbon dioxide, and hydrochloric acid.[1]
Q2: What are the byproducts of quenching this compound with water?
A2: The hydrolysis of this compound in water yields 1-chloro-2-methylpropanol, carbon dioxide (CO₂), and hydrochloric acid (HCl).[1] The HCl generated will make the aqueous layer acidic.
Q3: Is it necessary to use a base to quench the reaction?
A3: While not strictly necessary, using a mild base such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) in an aqueous solution is highly recommended. This will neutralize the hydrochloric acid produced during hydrolysis, preventing potential acid-catalyzed side reactions or degradation of acid-sensitive products.[2]
Q4: I've quenched my reaction, but now I have an emulsion. What should I do?
A4: Emulsions can sometimes form during the aqueous workup. To break an emulsion, you can try the following:
-
Let the mixture stand for a period of time.
-
Gently swirl the separatory funnel instead of shaking vigorously.
-
Add a small amount of brine (saturated aqueous NaCl solution). The increased ionic strength of the aqueous layer can help to break the emulsion.[2]
-
Filter the entire mixture through a pad of Celite.
Q5: How can I be sure all the excess chloroformate has been removed?
A5: Thin-layer chromatography (TLC) is a common method to monitor the disappearance of the chloroformate. You can also use techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its absence in your final product.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Product degradation during workup | The product may be sensitive to the acidic conditions created by the hydrolysis of the chloroformate. | Quench the reaction with a cold, dilute solution of a mild base like sodium bicarbonate. This will neutralize the HCl as it is formed. |
| Low yield of desired product | The desired product might have some solubility in the aqueous layer, leading to loss during extraction. | Perform multiple extractions (2-3 times) with your organic solvent to ensure maximum recovery of your product from the aqueous phase. |
| Presence of a white precipitate after adding the quenching solution | If you are working with amines, this could be the hydrochloride salt of your amine starting material or product. | Add a sufficient amount of base to deprotonate the amine and dissolve the salt. The free amine will then partition into the organic layer. |
| Final product is wet after drying | The drying agent was not sufficient to remove all the water from the organic solvent. | Ensure the organic layer is first washed with brine to remove the bulk of the dissolved water.[2] Use an adequate amount of a suitable drying agent like anhydrous magnesium sulfate or sodium sulfate. Allow sufficient time for the drying agent to work. |
Experimental Protocols
Protocol 1: General Aqueous Workup for Removal of Excess this compound
This protocol is suitable for reactions where the desired product is stable to mild basic conditions and soluble in a water-immiscible organic solvent.
Materials:
-
Reaction mixture containing excess this compound
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
A suitable water-immiscible organic solvent for extraction (e.g., ethyl acetate, dichloromethane)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Erlenmeyer flask
-
Rotary evaporator
Procedure:
-
Quenching: Slowly add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate. Be cautious as CO₂ gas will evolve.[2] Swirl the funnel gently until gas evolution ceases.
-
Extraction: Add your organic extraction solvent to the separatory funnel. Stopper the funnel and shake vigorously, venting frequently to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
Deionized water
-
Brine[2] In each wash, add the aqueous solution, shake the separatory funnel, allow the layers to separate, and drain the aqueous layer.
-
-
Drying: Transfer the organic layer to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate. Swirl the flask and let it stand for 10-15 minutes.
-
Filtration and Concentration: Filter the drying agent from the organic solution. Concentrate the filtrate using a rotary evaporator to obtain the crude product, which should now be free of this compound.
Protocol 2: Workup for Carbamate Synthesis from an Amine
This protocol is tailored for the common application of this compound in reacting with amines to form carbamates.
Materials:
-
Same as Protocol 1
-
Dilute aqueous hydrochloric acid (HCl) solution (e.g., 1 M HCl) - Optional, for removal of excess amine if the carbamate product is acid-stable.
Procedure:
-
Quenching: Slowly add the reaction mixture to a separatory funnel containing a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Add the organic extraction solvent and perform the initial extraction as described in Protocol 1.
-
Removal of Excess Amine (Optional): If your carbamate product is stable to acid, wash the organic layer with a dilute HCl solution to protonate and remove any unreacted amine starting material.[3]
-
Neutralization and Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any residual acid, followed by a wash with deionized water, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
Diagrams
Caption: General workflow for removing excess this compound.
Caption: Hydrolysis of this compound.
References
Technical Support Center: Troubleshooting Isobutyl Chloroformate Reactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to identify and mitigate impurities in reactions involving isobutyl chloroformate (IBCF).
Frequently Asked Questions (FAQs)
Q1: What is isobutyl chloroformate and what are its primary applications?
A1: Isobutyl chloroformate (IBCF) is a reagent commonly used in organic synthesis. Its primary application is in peptide synthesis, where it serves as an activating agent for carboxylic acids in the mixed anhydride method to form peptide bonds.[1][2] It is also utilized in the derivatization of molecules to make them suitable for analysis by techniques like gas chromatography.
Q2: What are the most common impurities encountered in reactions using isobutyl chloroformate?
A2: The most prevalent impurities in isobutyl chloroformate reactions, particularly in peptide synthesis, include:
-
Symmetrical Anhydrides: These form when the mixed anhydride reacts with another molecule of the starting carboxylic acid.
-
Racemization Products (Diastereomers): Loss of stereochemical integrity at the chiral center of the amino acid can occur, leading to the formation of diastereomeric peptides.
-
Urethanes: These byproducts arise from the reaction of the mixed anhydride with the isobutyl chloroformate at the wrong carbonyl group.[3]
-
Unreacted Starting Materials: Incomplete reactions can leave residual carboxylic acid and amine components in the final mixture.
Q3: How can I minimize the formation of these impurities?
A3: Minimizing impurity formation requires careful control of reaction conditions:
-
Temperature: Performing the activation step at low temperatures (typically -15°C to 0°C) is crucial to reduce the rate of side reactions.[4]
-
Stoichiometry: Using the correct molar ratios of reactants is essential. An excess of the carboxylic acid can lead to symmetrical anhydride formation, while an excess of the amine can promote other side reactions.
-
Choice of Base and Solvent: The type of tertiary amine and solvent used can significantly impact racemization and urethane formation. For instance, N-methylmorpholine is often preferred over triethylamine to minimize racemization.[3]
-
Reaction Time: Activation and coupling times should be optimized to ensure complete reaction of the desired pathway while minimizing the time for side reactions to occur.
Troubleshooting Guide
Problem: My final product is a complex mixture, and I suspect the presence of multiple impurities.
Workflow for Impurity Identification:
Caption: A logical workflow for the systematic identification of impurities in isobutyl chloroformate reactions.
Problem: I observe closely eluting peaks on my HPLC chromatogram, suggesting the presence of diastereomers.
Cause: This is likely due to racemization of the chiral center of the amino acid during the activation or coupling step.
Solution:
-
Confirm with Chiral HPLC: Use a chiral stationary phase to resolve the diastereomers and confirm their presence.
-
Optimize Reaction Conditions:
-
Lower the reaction temperature during the activation step.
-
Use a less hindered and less basic tertiary amine, such as N-methylmorpholine.
-
Reduce the activation time to the minimum required for complete formation of the mixed anhydride.
-
Problem: My product yield is low, and I suspect the formation of symmetrical anhydride.
Cause: The mixed anhydride can react with a second molecule of the starting carboxylic acid to form a symmetrical anhydride, which is often unreactive towards the amine component.
Solution:
-
Analyze by NMR: Symmetrical anhydrides have characteristic signals in ¹H and ¹³C NMR spectra. For example, the protons alpha to the carbonyls in a symmetrical anhydride will have a distinct chemical shift compared to the mixed anhydride and the starting carboxylic acid.[5][6]
-
Adjust Stoichiometry: Ensure that the isobutyl chloroformate is not the limiting reagent and that there isn't a large excess of the carboxylic acid.
-
Control Addition Rate: Add the isobutyl chloroformate slowly to the solution of the carboxylic acid and base to maintain a low concentration of the free carboxylic acid.
Problem: I have identified a byproduct with a mass corresponding to the addition of an isobutyloxycarbonyl group to my amine.
Cause: This is likely a urethane byproduct, formed by the attack of the amine on the carbonate carbonyl of the mixed anhydride instead of the desired acid carbonyl.
Solution:
-
NMR and MS Analysis: Confirm the structure of the urethane using NMR and mass spectrometry.
-
Steric Hindrance: This side reaction is more common with sterically hindered amino acids. Consider using a different coupling agent for such cases.
-
Solvent and Base: The choice of solvent and base can influence the regioselectivity of the amine attack. Experiment with different combinations, for example, using N-methylpiperidine in dichloromethane has been shown to minimize urethane formation.[3]
Quantitative Data Summary
| Impurity Type | Typical Percentage | Factors Influencing Formation | Recommended Analytical Technique |
| Symmetrical Anhydrides | 5-15% | Excess carboxylic acid, prolonged activation time | NMR, HPLC |
| Racemization Products | 1-10% | High temperature, strong base, polar aprotic solvents | Chiral HPLC |
| Urethanes | 2-20% | Sterically hindered amino acids, choice of base and solvent | HPLC, LC-MS, NMR |
Experimental Protocols
1. HPLC Method for Diastereomer Separation (General Protocol)
This protocol provides a starting point for separating diastereomeric peptides. Optimization will be required for specific products.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.[7] For challenging separations, a chiral stationary phase may be necessary.[8][9]
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A shallow gradient of mobile phase B is often effective. For example, start with a low percentage of B (e.g., 10%) and increase it slowly over a long run time (e.g., 1% per minute).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm and 280 nm.
-
Temperature: Running the column at a controlled temperature (e.g., 40°C) can sometimes improve resolution.
2. GC-MS Analysis of Reaction Byproducts (Derivatization Protocol)
For volatile impurities or to analyze the amino acid composition, derivatization is often necessary.
-
Derivatization Reagent: Isobutyl chloroformate itself can be used as a derivatization agent in an aqueous medium to form volatile derivatives of amino acids and other polar molecules.
-
Sample Preparation:
-
Take an aliquot of the crude reaction mixture and evaporate the solvent.
-
Redissolve the residue in a known volume of aqueous buffer (e.g., pyridine/water).
-
Add isobutyl chloroformate and isobutanol, and vortex vigorously.
-
Extract the derivatives into an organic solvent like hexane or chloroform.
-
Analyze the organic layer by GC-MS.
-
-
GC-MS Parameters:
-
Column: A non-polar column such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Temperature: 250°C.
-
Oven Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a rate of 10-20°C/min.
-
Mass Spectrometer: Scan in the range of 50-500 m/z.
-
3. NMR Spectroscopy for Impurity Identification
¹H and ¹³C NMR are powerful tools for identifying the structure of impurities.
-
Sample Preparation: Analyze the crude reaction mixture directly if possible. If purification is necessary to isolate an impurity, HPLC fractions can be collected and analyzed.
-
Key Spectroscopic Features:
-
Symmetrical Anhydrides: Look for a single set of signals for the two identical acyl groups. The chemical shifts of the α-protons will differ from the starting acid and the mixed anhydride. The carbonyl carbon signal in ¹³C NMR will also be characteristic.[6]
-
Diastereomers: In the ¹H NMR spectrum, you may observe two sets of signals for the protons near the new stereocenter, often with slightly different chemical shifts and coupling constants. 2D NMR techniques like COSY and NOESY can be helpful in assigning these signals.
-
Urethanes: The presence of the isobutyloxycarbonyl group will give characteristic signals in the ¹H NMR spectrum, including a doublet for the two methyl groups, a multiplet for the methine proton, and a doublet for the methylene protons. The urethane carbonyl will have a distinct chemical shift in the ¹³C NMR spectrum.
-
References
- 1. organicreactions.org [organicreactions.org]
- 2. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 7. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chiraltech.com [chiraltech.com]
- 9. posters.unh.edu [posters.unh.edu]
impact of solvent choice on 1-Chloro-2-methylpropyl chloroformate reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of 1-Chloro-2-methylpropyl chloroformate. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: How does the choice of solvent affect the reactivity of this compound?
A1: The solvent plays a crucial role in determining both the rate and the mechanism of reactions involving this compound. Solvents are broadly categorized by their nucleophilicity (ability to donate electrons) and ionizing power (ability to stabilize charged intermediates).
-
In nucleophilic solvents (e.g., ethanol, methanol, aqueous acetone), the reaction is likely to proceed via a bimolecular addition-elimination mechanism. The solvent molecule acts as a nucleophile, attacking the carbonyl carbon.
-
In highly ionizing, non-nucleophilic solvents (e.g., mixtures rich in 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP)), the reaction may shift towards a unimolecular ionization (SN1-type) mechanism. These solvents are effective at stabilizing the carbocation intermediate that is formed.
Q2: What is the expected impact of the α-chloro substituent on the reactivity of this compound compared to isobutyl chloroformate?
A2: The presence of a chlorine atom on the carbon adjacent to the oxygen (the α-position) is expected to significantly increase the reactivity of the chloroformate. This is due to the electron-withdrawing inductive effect of the chlorine atom, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. Studies on α-chloroethyl chloroformate have shown a considerable rate enhancement compared to its non-chlorinated analogs. Therefore, this compound is expected to be more reactive than isobutyl chloroformate under similar conditions.
Q3: What are the typical reaction mechanisms for this compound in different solvent systems?
A3: Based on studies of analogous alkyl chloroformates, two primary competing mechanisms are expected:
-
Addition-Elimination (A-E): This pathway is favored in more nucleophilic solvents. The reaction proceeds through a tetrahedral intermediate.
-
Ionization (SN1-type): This pathway is favored in highly ionizing, weakly nucleophilic solvents. It involves the formation of a carbocation intermediate.
The choice of solvent will dictate which mechanism is dominant.
Q4: How can I control the reaction pathway?
A4: To favor the addition-elimination mechanism , use nucleophilic solvents such as primary or secondary alcohols, or aqueous mixtures of acetone or ethanol. To promote the ionization mechanism , employ solvents with high ionizing power and low nucleophilicity, such as TFE or HFIP, often mixed with water.
Troubleshooting Guides
Problem 1: The reaction is much faster/slower than expected.
-
Possible Cause: The solvent properties (nucleophilicity and ionizing power) are significantly different from what was anticipated. The presence of the α-chloro group in this compound makes it more sensitive to these solvent effects than a simple alkyl chloroformate.
-
Troubleshooting Steps:
-
Verify Solvent Purity: Ensure the solvent is dry and free of impurities that could act as catalysts or inhibitors.
-
Consult Solvent Polarity Scales: Refer to scales of solvent nucleophilicity (NT) and ionizing power (YCl) to better predict the reactivity in a given solvent.
-
Adjust Solvent Composition: To increase the rate in a reaction following the addition-elimination pathway, a more nucleophilic solvent can be used. For ionization pathways, a solvent with higher ionizing power will accelerate the reaction.
-
Problem 2: The reaction is producing unexpected byproducts.
-
Possible Cause: A change in the reaction mechanism due to the solvent. For instance, in highly ionizing solvents, the carbocation intermediate of the SN1 pathway could undergo rearrangement or elimination reactions.
-
Troubleshooting Steps:
-
Analyze Reaction Mechanism: Determine the likely mechanism based on the solvent used. The diagrams below can help visualize the potential pathways.
-
Modify Solvent to Favor a Single Pathway: If byproducts from a competing mechanism are an issue, switch to a solvent that strongly favors one pathway over the other. For example, to minimize SN1-related byproducts, use a more nucleophilic and less ionizing solvent.
-
Control Temperature: Lowering the reaction temperature can sometimes suppress side reactions.
-
Problem 3: The reaction yield is low.
-
Possible Cause: Incomplete reaction or degradation of the product. The stability of the final product may also be solvent-dependent.
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Use techniques like TLC, GC, or NMR to monitor the consumption of the starting material and the formation of the product.
-
Optimize Reaction Time and Temperature: The reaction may require more time to go to completion, or a different temperature to maximize yield.
-
Consider a Different Solvent: The product may be more stable in a different solvent.
-
Quantitative Data
The following table presents the specific rates of solvolysis (k) for isobutyl chloroformate, a close structural analog of this compound, in various binary solvents at 40.0 °C. This data can be used to estimate the relative reactivity of this compound in different solvent systems, keeping in mind that the α-chloro substituent will likely lead to faster rates.
| Solvent Composition (v/v) | Specific Rate of Solvolysis (k) for Isobutyl Chloroformate at 40.0 °C (s⁻¹) |
| 100% Ethanol | 1.05 x 10⁻⁵ |
| 90% Ethanol - 10% Water | 2.89 x 10⁻⁵ |
| 80% Ethanol - 20% Water | 5.30 x 10⁻⁵ |
| 100% Methanol | 4.88 x 10⁻⁵ |
| 90% Methanol - 10% Water | 1.11 x 10⁻⁴ |
| 80% Methanol - 20% Water | 2.01 x 10⁻⁴ |
| 90% Acetone - 10% Water | 1.05 x 10⁻⁵ |
| 80% Acetone - 20% Water | 3.55 x 10⁻⁵ |
| 97% TFE - 3% Water | 1.03 x 10⁻⁴ |
| 70% TFE - 30% Water | 2.50 x 10⁻⁴ |
Data extrapolated from studies on isobutyl chloroformate.
Experimental Protocols
Protocol for Determining the Rate of Solvolysis
This protocol describes a general method for measuring the first-order rate coefficient of the solvolysis of this compound.
Materials:
-
This compound
-
High-purity solvents (e.g., ethanol, water, TFE)
-
Standardized base solution (e.g., NaOH)
-
Acid-base indicator (e.g., phenolphthalein) or a pH meter/autotitrator
-
Thermostatted water bath
-
Volumetric flasks, pipettes, and burette
-
Reaction vessel with a tight-fitting septum
Procedure:
-
Solvent Preparation: Prepare the desired binary solvent mixtures by volume or weight. For example, to prepare 80% ethanol, mix 80 mL of absolute ethanol with 20 mL of deionized water in a 100 mL volumetric flask.
-
Reaction Setup: Place a known volume of the solvent mixture into the reaction vessel and allow it to equilibrate to the desired temperature in the thermostatted water bath.
-
Initiation of Reaction: Rapidly inject a small, accurately measured amount of this compound into the reaction vessel with vigorous stirring. The final concentration of the chloroformate should be low, typically around 0.005 M.
-
Monitoring the Reaction: The solvolysis reaction produces hydrochloric acid. The progress of the reaction can be followed by two main methods:
-
Titration Method: At timed intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a flask containing a solvent of low polarity (e.g., acetone). Titrate the liberated HCl with the standardized base solution using an indicator.
-
Conductivity Method: The increase in ionic concentration due to the formation of HCl can be monitored using a conductivity meter. This method is suitable for reactions in solvents with low initial conductivity.
-
-
Data Analysis: The first-order rate coefficient (k) is calculated from the slope of a plot of ln(V∞ - Vt) versus time, where Vt is the volume of titrant at time t, and V∞ is the volume of titrant after the reaction has gone to completion (typically after 10 half-lives).
Visualizations
purification techniques for products from isobutyl chloroformate reactions
Welcome to the technical support center for troubleshooting purification of products from isobutyl chloroformate (IBCF) reactions. This guide provides answers to frequently asked questions and step-by-step troubleshooting for common issues encountered by researchers, scientists, and drug development professionals during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in my crude product after an isobutyl chloroformate reaction?
A1: The most common impurities include byproducts from the reaction and unreacted starting materials. Key species to look out for are:
-
Isobutanol and Carbon Dioxide: These are the primary byproducts generated when the mixed anhydride intermediate reacts with your nucleophile.[1][2] They are typically volatile and often removed during solvent evaporation.
-
Tertiary Amine Hydrochloride Salt: A salt (e.g., triethylamine hydrochloride or N-methylmorpholine hydrochloride) is formed during the activation step.[3][4] It is often insoluble in the reaction solvent and can be removed by filtration, or later by aqueous extraction.
-
Unreacted Carboxylic Acid: If the activation or coupling is incomplete, the starting carboxylic acid will remain.
-
Symmetrical Anhydride: The mixed anhydride can react with another molecule of the starting carboxylate to form a symmetrical anhydride, which complicates purification and lowers the yield.[1]
-
Urethanes: This side product can also form during the reaction.[1]
-
Hydrolysis Products: Isobutyl chloroformate is sensitive to moisture and can hydrolyze to isobutanol, carbon dioxide, and hydrochloric acid (HCl), especially if non-anhydrous conditions are used.[1][5][6][7]
Q2: My product seems to be lost during the aqueous workup. What are the likely causes?
A2: Product loss during aqueous extraction can happen for several reasons:
-
Product Polarity: If your product is highly polar, it may have some solubility in the aqueous layer. To mitigate this, you can try saturating the aqueous layer with brine (saturated NaCl solution) to decrease the polarity of the aqueous phase and drive your product into the organic layer.
-
Emulsion Formation: Emulsions, or the formation of a stable third layer between the organic and aqueous phases, can trap your product. This is more common when using solvents like THF or benzene for the reaction.[8] It is often better to remove the reaction solvent via rotary evaporation first, then redissolve the residue in a dedicated extraction solvent like ethyl acetate or dichloromethane.[8]
-
Incorrect pH: Ensure the pH of your aqueous washes is appropriate. For example, if your product has an acidic or basic functional group, it could be extracted into the aqueous layer if the pH is wrong.
Q3: I am observing a significant amount of symmetrical anhydride byproduct. How can I minimize its formation?
A3: The formation of symmetrical anhydrides is a known side reaction.[1] To minimize it, consider the following:
-
Controlled Temperature: Perform the activation step (addition of isobutyl chloroformate) at a low temperature, typically between -15 °C and 0 °C.[2][3]
-
Short Activation Time: The mixed anhydride is an activated intermediate. It should be allowed to form over a short period (minutes) before adding the nucleophile.[4][9] Prolonged time before the coupling step can favor side reactions.
-
Order of Addition: Adding the tertiary amine after the isobutyl chloroformate has been shown to help control the reaction temperature and minimize side reactions on a large scale.[3]
Q4: What is the best general-purpose purification strategy for products from IBCF reactions?
A4: A multi-step approach is usually most effective:
-
Filtration (Optional): If a significant amount of tertiary amine hydrochloride salt precipitates from the reaction mixture, filter it off before proceeding.[3]
-
Aqueous Workup/Extraction: This is the most critical step to remove the bulk of water-soluble impurities. A typical sequence involves washing the organic solution with a mild acid (e.g., dilute HCl, aqueous citric acid), followed by a mild base (e.g., aqueous sodium bicarbonate), and finally with water and/or brine.[3][10][11][12]
-
Crystallization or Column Chromatography: If the product is a solid and the crude material is relatively clean after workup, crystallization is an efficient purification method.[3][13] If the product is an oil or contains impurities with similar polarity, flash column chromatography on silica gel is the preferred method.
Troubleshooting Guides
Guide 1: Low or No Product Yield
Low yield is a frequent issue. Use the following decision tree to diagnose the problem.
Caption: Troubleshooting Decision Tree for Low Product Yield.
Guide 2: Product is Contaminated After Purification
If your final product is still impure, use this guide to identify the source of contamination.
| Symptom / Observation (from TLC, NMR, LCMS) | Potential Cause | Recommended Action |
| Presence of starting carboxylic acid | Incomplete activation or coupling. | Ensure 1:1 stoichiometry of carboxylic acid to IBCF. Confirm the quality of your coupling partner (nucleophile). Consider slightly longer reaction times. |
| Presence of tertiary amine | Inadequate acidic wash during workup. | Wash the organic layer thoroughly with a mild acid like 1M HCl, 5% citric acid, or saturated NH₄Cl solution.[3][12] |
| Broad, greasy peaks in NMR; multiple close spots on TLC | Presence of symmetrical anhydride or urethane byproducts.[1] | Optimize reaction conditions (lower temperature, shorter activation).[4] These are often difficult to separate; meticulous column chromatography with a shallow solvent gradient may be required. |
| Presence of isobutanol | Incomplete removal during solvent evaporation. | Ensure the product is dried thoroughly under high vacuum after solvent evaporation. Isobutanol has a boiling point of 108 °C. |
| Product appears as an oil instead of expected solid | Residual solvent or persistent impurities preventing crystallization. | Dry the product extensively under high vacuum. Attempt purification via flash column chromatography to remove impurities. |
Experimental Protocols
Protocol 1: General Aqueous Workup Procedure
This protocol is a standard method for the initial purification of a reaction mixture after using isobutyl chloroformate.
-
Quench the Reaction: After confirming reaction completion via TLC or LCMS, cool the reaction mixture in an ice bath. Slowly add water to quench any remaining mixed anhydride or unreacted isobutyl chloroformate.
-
Dilute: Dilute the mixture with an appropriate organic extraction solvent (e.g., ethyl acetate, dichloromethane).
-
Acid Wash: Transfer the mixture to a separatory funnel and wash with a mild acidic solution (e.g., 1M HCl or 5% citric acid) to remove the tertiary amine base.[3][12] Separate the organic layer.
-
Base Wash: Wash the organic layer with a mild basic solution (e.g., saturated aqueous sodium bicarbonate) to remove unreacted carboxylic acid and acidic byproducts.[10][11] Be cautious of pressure buildup from CO₂ evolution.
-
Water/Brine Wash: Wash the organic layer with water, followed by a wash with brine to remove residual water-soluble impurities and to help break any minor emulsions.[10][12]
-
Dry and Concentrate: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Final Drying: Place the crude product under high vacuum to remove residual solvents.
Protocol 2: Flash Column Chromatography
This technique is used for purifying compounds based on their polarity.
-
Select Solvent System: Determine an appropriate eluent system using TLC. The ideal system gives your desired product an Rf value of approximately 0.3-0.4 and separates it well from impurities. A common system is a mixture of hexanes and ethyl acetate.
-
Pack the Column: Pack a glass column with silica gel using the chosen eluent system (wet-packing is common). Ensure the silica bed is level and free of air bubbles. Add a thin layer of sand on top to protect the silica surface.
-
Load the Sample: Dissolve the crude product in a minimum amount of the reaction solvent or the eluent. Alternatively, for less soluble products, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute and Collect: Carefully add the eluent to the column and apply gentle pressure (flash chromatography) to move the solvent through the column. Collect fractions in test tubes and monitor the elution of compounds using TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent by rotary evaporation to yield the purified compound.
Visualized Workflows and Mechanisms
Caption: General Experimental Workflow for IBCF Reactions.
Caption: Formation of Product and Key Byproducts.
References
- 1. Isobutyl chloroformate | Reagent for Peptide Synthesis [benchchem.com]
- 2. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. framochem.com [framochem.com]
- 6. ISOBUTYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. lookchem.com [lookchem.com]
- 8. Workup [chem.rochester.edu]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. US3640991A - Mixed anhydride method of preparing peptides - Google Patents [patents.google.com]
- 11. rsc.org [rsc.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Chloroformate Derivatization: Ethyl Chloroformate vs. 1-Chloro-2-methylpropyl Chloroformate
An Objective Comparison for Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, particularly in chromatographic methods such as Gas Chromatography-Mass Spectrometry (GC-MS), derivatization is a critical step to enhance the volatility, thermal stability, and detectability of analytes. Chloroformate reagents are a prominent class of derivatizing agents, valued for their reactivity with a wide range of functional groups. This guide provides a detailed comparison of two such reagents: the widely-used Ethyl Chloroformate (ECF) and the lesser-known 1-Chloro-2-methylpropyl Chloroformate (CMPCF).
This comparison reveals a significant disparity in their documented applications for analytical derivatization. While Ethyl Chloroformate is a well-established and versatile reagent with a wealth of supporting experimental data, this compound currently lacks published evidence for its use in this context.
Ethyl Chloroformate: A Versatile and Well-Characterized Derivatizing Agent
Ethyl Chloroformate (ECF) has demonstrated its utility in the derivatization of a broad spectrum of low molecular weight metabolites, including amino acids, organic acids, amines, and phenolic compounds.[1] Its primary advantage lies in its rapid reaction kinetics, often occurring in a single step within an aqueous matrix, which simplifies sample preparation and minimizes analyte loss.[2]
Performance Characteristics of Ethyl Chloroformate Derivatization
The efficacy of ECF derivatization has been validated in numerous studies, showcasing its robustness for quantitative analysis across various sample types.
| Parameter | Performance Data | Analyte Class / Sample Matrix | Reference |
| Linearity (Correlation Coefficient) | > 0.9900 | 22 endogenous metabolites in serum | [1][3] |
| Limit of Detection (LOD) | 125 to 300 pg on-column | Endogenous metabolites in serum | [1][3] |
| Limit of Quantitation (LOQ) | 150-300 pg on-column | Various metabolites in urine | [4] |
| Repeatability (RSD) | < 10% | 18 metabolites in serum | [1][3] |
| Within-48h Stability (RSD) | < 10% | 18 metabolites in serum | [1][3] |
| Recovery | 70% to 120% | 18 metabolites in serum | [1][3] |
| Derivatization Efficiency | 82–99.9% | Amino acid standards | [5] |
Experimental Protocol: Derivatization of Amino Acids in an Aqueous Sample
The following protocol outlines a typical procedure for the derivatization of amino acids using ECF for subsequent GC-MS analysis.
Materials:
-
Sample containing amino acids (e.g., serum, urine, protein hydrolysate)
-
Ethyl Chloroformate (ECF)
-
Pyridine
-
Anhydrous Ethanol
-
n-Hexane or Chloroform (for extraction)
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Internal Standard (e.g., L-2-chlorophenylalanine)
Procedure:
-
Sample Preparation: To a 600 µL aliquot of the sample (e.g., diluted serum), add 100 µL of the internal standard solution.[1]
-
Reaction Mixture: Add 400 µL of anhydrous ethanol and 100 µL of pyridine to the sample mixture.[1]
-
First Derivatization Step: Add 50 µL of ECF. Vigorously mix or sonicate the mixture for 60 seconds to accelerate the reaction.[1]
-
Extraction: Extract the derivatives by adding 500 µL of n-hexane and vortexing for 30 seconds.[1]
-
pH Adjustment: Carefully adjust the pH of the aqueous layer to 9–10 using a NaOH solution.[1]
-
Second Derivatization Step: Add an additional 50 µL of ECF to the mixture and vortex for 30 seconds.[1]
-
Final Extraction and Analysis: Centrifuge the mixture to separate the layers. The organic layer containing the derivatized analytes is then collected and can be concentrated under a stream of nitrogen before being reconstituted in a suitable solvent for GC-MS analysis.[1]
Experimental Workflow for ECF Derivatization
Caption: Workflow of a typical two-step ECF derivatization procedure.
This compound: An Uncharted Territory in Analytical Derivatization
In stark contrast to Ethyl Chloroformate, a comprehensive search of scientific literature and chemical databases reveals a significant lack of information regarding the application of this compound (CMPCF) as a derivatizing agent for analytical purposes.
While CMPCF is commercially available and its chemical properties are documented, its primary cited use is as a reactant in solid-phase oligodeoxyribonucleotide synthesis. There are no readily available experimental protocols, performance data, or comparative studies for its use in the derivatization of metabolites for chromatographic analysis.
The structure of CMPCF, featuring a chiral center, suggests a potential application as a chiral derivatizing agent for the separation of enantiomers. However, no published research could be found to support this hypothesis with experimental evidence.
Conclusion: A Clear Choice Based on Current Evidence
For researchers, scientists, and drug development professionals seeking a reliable and well-documented chloroformate for derivatization, Ethyl Chloroformate stands out as the clear choice. Its versatility, rapid reaction kinetics, and the extensive body of published data provide a solid foundation for method development and validation.
The absence of published applications for this compound in analytical derivatization makes it an area for potential novel research. However, for established and routine analytical workflows, its use would require extensive foundational research to determine its efficacy, optimal reaction conditions, and performance characteristics. Until such data becomes available, ECF remains the superior and recommended alternative based on the current state of scientific knowledge.
References
- 1. This compound - High purity | EN [georganics.sk]
- 2. chloroform suppliers USA [americanchemicalsuppliers.com]
- 3. 92600-11-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 4. Sigma Aldrich this compound 250 mg | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]
- 5. 314470050 [thermofisher.com]
A Comparative Guide to Isobutyl Chloroformate and Other Peptide Coupling Agents
In the intricate field of peptide synthesis, the selection of an appropriate coupling agent is paramount to achieving high yields, purity, and stereochemical integrity. For researchers, scientists, and professionals in drug development, this choice directly influences the success of synthesizing target peptides, from simple dipeptides to complex proteins. This guide provides an objective comparison of isobutyl chloroformate (IBCF) with other prevalent classes of peptide coupling agents, supported by mechanistic insights and performance data.
Isobutyl chloroformate is a classical reagent primarily used in the mixed anhydride method of peptide bond formation. Its application offers a valuable alternative to more modern, and often more expensive, reagents.[1] This comparison will evaluate IBCF against carbodiimides and onium salts, the two most common categories of coupling agents used today.
Mechanism of Action
The efficacy and side-product profile of a coupling agent are dictated by its reaction mechanism. The primary goal is the activation of a carboxylic acid group to facilitate a nucleophilic attack from an amine group, forming a stable amide bond.
1. Isobutyl Chloroformate (Mixed Anhydride Method)
The mechanism involves an initial reaction between the N-protected amino acid and isobutyl chloroformate in the presence of a tertiary base, such as N-methylmorpholine (NMM). This forms a mixed carboxylic-carbonic anhydride intermediate. This highly activated species is then susceptible to nucleophilic attack by the amino group of a second amino acid. The reaction yields the desired peptide, along with isobutanol and carbon dioxide as byproducts, which are volatile and easily removed.[1][2]
Mechanism of peptide coupling using isobutyl chloroformate (IBCF).
2. Carbodiimide Reagents (e.g., DCC, EDC)
Carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate carboxylic acids by forming a highly reactive O-acylisourea intermediate.[3] This intermediate can then react with an amine to form the peptide bond. However, this intermediate is prone to racemization and can rearrange into a stable N-acylurea, terminating the reaction.[4] To suppress these side reactions and improve efficiency, additives like 1-hydroxybenzotriazole (HOBt) are often used. HOBt intercepts the O-acylisourea to form an HOBt-active ester, which is less prone to racemization and readily couples with the amine.[5]
Carbodiimide (DCC/HOBt) mediated peptide coupling mechanism.
3. Onium Salt Reagents (e.g., HBTU, HATU, PyBOP)
Onium salts, which include aminium/uronium salts (HBTU, HATU) and phosphonium salts (PyBOP), are highly efficient coupling reagents.[6] In the presence of a base, they react with the N-protected amino acid to form an active ester intermediate (typically an HOBt or HOAt ester).[7] This active ester then rapidly reacts with the amine component to form the peptide bond with minimal risk of racemization.[7][8] HATU, which incorporates 7-aza-1-hydroxybenzotriazole (HOAt), is generally considered more reactive and provides superior racemization suppression compared to its HOBt-based counterpart, HBTU.[5]
Onium salt (HBTU) mediated peptide coupling mechanism.
Data Presentation: Quantitative Comparison of Coupling Agents
The selection of a coupling agent often involves a trade-off between cost, speed, efficiency, and the need to minimize side reactions. The following table summarizes quantitative and qualitative performance data collated from various studies.
| Parameter | Isobutyl Chloroformate (IBCF) | Carbodiimides (DCC/EDC + HOBt) | Onium Salts (HBTU/HATU/PyBOP) |
| Typical Yield | Good to Excellent (often >90%)[9][10] | Good to Excellent (>90%)[11] | Excellent (>95%)[6][12] |
| Racemization | Low, but can be sequence-dependent.[1][10] | Low with HOBt/HOAt additive, but significant without.[5] | Very Low, especially with HATU.[5][12] |
| Reaction Time | Activation: ~2-15 min; Coupling: 1-2 hours.[2][13] | Variable, can be slower (several hours).[6] | Very Fast (minutes).[5][7] |
| Cost | Low.[1] | Low.[6] | High.[1] |
| Byproducts | Isobutanol and CO₂ (volatile, easy to remove).[2] | DCU (insoluble, filtered) or EDC-urea (water-soluble).[4][5] | Tetramethylurea, HOBt/HOAt (soluble, removed by chromatography).[7] |
| Key Advantage | Cost-effective, volatile byproducts. | Low cost, EDC is suitable for aqueous chemistry. | High efficiency, speed, low racemization, good for difficult couplings. |
| Key Disadvantage | Potential for urethane side-product formation.[10] | High racemization without additives; DCU insolubility is problematic for SPPS. | High cost; byproducts can complicate purification. |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these reagents. Below are generalized protocols for solution-phase synthesis using IBCF and solid-phase peptide synthesis (SPPS) using an onium salt.
Protocol 1: Dipeptide Synthesis via Mixed Anhydride Method (IBCF)
This protocol outlines a general procedure for coupling two amino acids in the solution phase.
-
Reactant Preparation: Dissolve the N-protected amino acid (1.0 equivalent) in a dry aprotic solvent (e.g., THF or DCM) and cool the solution to -15 °C in an ice-salt bath.[13]
-
Base Addition: Add N-methylmorpholine (NMM) (1.0 equivalent) to the solution and stir for 1-2 minutes.
-
Activation: Slowly add isobutyl chloroformate (1.0 equivalent) to the mixture while maintaining the temperature at -15 °C. Allow the activation to proceed for 2-15 minutes, during which the mixed anhydride forms.[2][13]
-
Coupling: Add a pre-chilled solution of the C-protected amino acid ester (1.0 equivalent) and NMM (1.0 equivalent) in the same solvent to the reaction mixture.
-
Reaction Completion: Stir the reaction at -15 °C for 1 hour and then allow it to warm to room temperature and stir overnight.[13]
-
Work-up and Purification: Filter any precipitated salts. Concentrate the filtrate under reduced pressure. Redissolve the residue in a suitable solvent like ethyl acetate, wash with 5% NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.[13] Purify the crude peptide product by column chromatography or recrystallization.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle (HBTU)
This protocol describes a standard coupling cycle in Fmoc-based SPPS.
General workflow for an Fmoc-based SPPS cycle.
-
Resin Preparation: Place the Fmoc-protected amino acid-loaded resin in a suitable reaction vessel and swell in dimethylformamide (DMF) for 20-30 minutes.[14]
-
Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group, exposing the free amine. Repeat this step once.
-
Washing: Thoroughly wash the resin with DMF followed by dichloromethane (DCM) and then DMF again to remove residual piperidine and byproducts.
-
Activation & Coupling: In a separate vial, dissolve the next Fmoc-amino acid (3-5 equivalents), HBTU (3-5 equivalents), and a base like N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) in DMF.[7] Allow this activation mixture to pre-activate for 5-10 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture for 30-60 minutes at room temperature.
-
Post-Coupling Wash: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. A Kaiser test can be performed to confirm the completion of the coupling.
-
Cycle Repetition: Repeat steps 2-6 for each amino acid in the peptide sequence.
Conclusion and Recommendations
The choice of a peptide coupling agent is a critical decision that balances efficiency, cost, and the chemical properties of the peptide being synthesized.
-
Isobutyl Chloroformate (IBCF) remains a highly relevant and cost-effective option, particularly for large-scale solution-phase synthesis where the volatility of its byproducts is a significant advantage.[1][2] It is an excellent choice for routine couplings that are not sterically hindered.
-
Carbodiimides (DCC/EDC) are the most economical reagents and are workhorses in peptide chemistry.[6] EDC, with its water-soluble byproduct, is invaluable for conjugating peptides to proteins in aqueous media.[4][5] However, the absolute requirement for an additive like HOBt to minimize racemization must be considered.
-
Onium Salts (HBTU, HATU, COMU) are the reagents of choice for challenging syntheses, including the coupling of sterically hindered amino acids, rapid automated solid-phase synthesis, and sequences prone to racemization.[6][12] While more expensive, their superior performance in terms of speed and purity often justifies the cost, especially in research and drug development where the final product's quality is paramount.
References
- 1. Isobutyl chloroformate | Reagent for Peptide Synthesis [benchchem.com]
- 2. US4351762A - Rapid, quantitative peptide synthesis using mixed anhydrides - Google Patents [patents.google.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 9. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis of peptides and proteins with site-specific glutamate arginylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Method Validation: Isobutyl Chloroformate Derivatization vs. Silylation
For researchers, scientists, and drug development professionals, the accurate and robust quantification of small molecules is paramount. Derivatization is a key step in the sample preparation workflow for gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) analysis of many polar and non-volatile analytes, such as amino acids, fatty acids, and polyamines. The choice of derivatization reagent significantly impacts method performance, including sensitivity, selectivity, and reproducibility.
This guide provides an objective comparison of two widely used derivatization strategies: alkyl chloroformate derivatization, with a focus on isobutyl chloroformate (IBCF), and silylation, primarily using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). This comparison is supported by a summary of validation data from various studies and detailed experimental protocols to assist in the selection of the most appropriate method for your analytical needs.
Principles of Derivatization: Enhancing Analyte Properties
Derivatization is a chemical modification process that converts an analyte into a product with improved analytical properties. The primary goals of derivatization, particularly for GC-MS analysis, are to:
-
Increase Volatility: By replacing polar functional groups (e.g., -OH, -NH2, -COOH) with less polar moieties, the boiling point of the analyte is lowered, allowing it to be vaporized in the GC inlet without thermal degradation.
-
Improve Thermal Stability: The resulting derivatives are often more stable at the high temperatures used in GC analysis.
-
Enhance Chromatographic Separation: Derivatization can improve the peak shape and resolution of analytes.
-
Increase Mass Spectral Fragmentation Specificity: The derivative can introduce specific fragmentation patterns that aid in structural elucidation and quantification.
Isobutyl Chloroformate (IBCF) Derivatization
Isobutyl chloroformate is an alkyl chloroformate reagent that reacts with primary and secondary amines, phenols, and carboxylic acids. The reaction, typically carried out in an aqueous-alkaline medium, is rapid and results in the formation of stable, volatile isobutyloxycarbonyl (iBoc) derivatives.
Advantages of IBCF Derivatization:
-
Rapid Reaction: The derivatization is often completed within minutes at room temperature.
-
Aqueous Compatibility: The reaction can be performed directly in an aqueous sample matrix, simplifying sample preparation by eliminating the need for complete drying.
-
Stable Derivatives: The resulting iBoc derivatives are generally stable for extended periods when stored properly.
-
Good Chromatographic Properties: The derivatives are volatile and exhibit good peak shapes in GC analysis.
-
Versatility: Applicable to a wide range of compounds containing amino, hydroxyl, and carboxyl groups.
Disadvantages of IBCF Derivatization:
-
Reagent Stability: Isobutyl chloroformate is moisture-sensitive and should be handled in a dry environment.
-
Potential for Multiple Derivatives: For molecules with multiple reactive sites, incomplete derivatization can sometimes occur, leading to multiple peaks for a single analyte.
-
Byproduct Formation: The reaction can produce byproducts that may need to be removed or separated chromatographically.
Silylation using BSTFA
Silylation is a common derivatization technique that involves the replacement of active hydrogens in functional groups with a trimethylsilyl (TMS) group. N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a popular and effective silylating reagent, often used with a catalyst like trimethylchlorosilane (TMCS).
Advantages of Silylation with BSTFA:
-
Well-Established Method: Silylation is a widely used and well-understood derivatization technique with a vast body of literature.
-
High Reaction Yields: BSTFA is a strong silylating agent that can derivatize a wide range of functional groups with high efficiency.
-
Versatility: Effective for a broad spectrum of analytes, including alcohols, phenols, carboxylic acids, amines, and amides.
Disadvantages of Silylation with BSTFA:
-
Moisture Sensitivity: Silylation reagents and their derivatives are highly sensitive to moisture, requiring anhydrous conditions for the reaction and sample handling.
-
Requirement for Dry Samples: Samples must be completely dry before derivatization, which can be time-consuming and may lead to the loss of volatile analytes.
-
Potential for Multiple Derivatives: Similar to IBCF, incomplete silylation can result in the formation of multiple derivatives.
-
Derivative Instability: TMS derivatives can be susceptible to hydrolysis, requiring careful handling and prompt analysis.
Quantitative Performance Comparison: IBCF vs. Silylation for Amino Acid Analysis
The following table summarizes typical validation parameters for the analysis of amino acids using IBCF and silylation-based derivatization followed by GC-MS. The data is synthesized from multiple sources to provide a comparative overview.
| Validation Parameter | Isobutyl Chloroformate (IBCF) Derivatization | Silylation (BSTFA/MTBSTFA) Derivatization |
| Linearity (R²) | > 0.99[1] | > 0.99 |
| Limit of Detection (LOD) | fmol range[2] | fmol to low pmol range |
| Limit of Quantitation (LOQ) | Low ng/mL to pg/mL range[1] | Low ng/mL to pg/mL range |
| Accuracy (% Recovery) | Typically 85-115% | Typically 90-110% |
| Precision (%RSD) | < 15% | < 15% |
Note: The performance of each method can vary depending on the specific analyte, sample matrix, and instrumentation used. The values presented are indicative of typical performance. A study comparing isobutyl chloroformate with silylation reagents (BSTFA and MTBSTFA) for amino acid analysis concluded that the analytical characteristics are comparable.[1] However, the study also noted that the determination of amino acids as N(O,S)-alkoxycarbonyl alkyl esters (from chloroformate derivatization) may be preferable in many cases due to the laborious sample preparation required to isolate and dry the compounds prior to silylation.[1]
Experimental Protocols
Experimental Protocol 1: Amino Acid Derivatization using Isobutyl Chloroformate (IBCF)
This protocol is a general guideline for the derivatization of amino acids in an aqueous sample for GC-MS analysis.
Materials:
-
Aqueous sample containing amino acids
-
Internal standard solution
-
Methanol
-
Pyridine
-
Isobutyl chloroformate (IBCF)
-
Chloroform
-
Anhydrous sodium sulfate
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation: To 100 µL of the aqueous sample in a glass vial, add an appropriate amount of internal standard.
-
Alkalinization and Alcohol Addition: Add 50 µL of methanol and 20 µL of pyridine. Vortex for 10 seconds.
-
Derivatization: Add 20 µL of IBCF. Vortex vigorously for 10 seconds. An immediate formation of a cloudy solution should be observed.
-
Extraction: Add 100 µL of chloroform and vortex for 30 seconds to extract the derivatized amino acids.
-
Phase Separation: Centrifuge the mixture at 2000 x g for 5 minutes to separate the organic and aqueous layers.
-
Drying: Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The dried chloroform extract is ready for injection into the GC-MS system.
Experimental Protocol 2: Amino Acid Derivatization using BSTFA
This protocol outlines a general procedure for the silylation of amino acids for GC-MS analysis. All glassware and solvents must be anhydrous.
Materials:
-
Dried amino acid sample or standard
-
Internal standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous pyridine or other suitable solvent (e.g., acetonitrile)
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: The sample containing amino acids must be completely dry. This can be achieved by lyophilization or evaporation under a stream of dry nitrogen. Add an appropriate amount of internal standard before drying.
-
Reagent Addition: To the dried sample in a sealed reaction vial, add 100 µL of anhydrous pyridine (or another suitable solvent) to dissolve the analytes.
-
Derivatization: Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Tightly cap the vial and heat at 70-100°C for 30-60 minutes to ensure complete derivatization.
-
Cooling: Allow the vial to cool to room temperature.
-
Analysis: The derivatized sample is ready for injection into the GC-MS system.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for a metabolomics study involving the analysis of amino acids, from sample collection to data analysis. This workflow is applicable to both IBCF and silylation derivatization methods, with the key difference being the specific sample preparation and derivatization steps.
References
LC-MS versus GC-MS for Analyzing Isobutyl Chloroformate Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of analytes is paramount. Chemical derivatization is a common strategy to enhance the analytical performance of molecules that are otherwise difficult to analyze by mass spectrometry. Isobutyl chloroformate (IBCF) is a versatile derivatizing agent that reacts with primary and secondary amines, phenols, and carboxylic acids, making them more amenable to analysis by both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). This guide provides an objective comparison of these two powerful analytical techniques for the analysis of isobutyl chloroformate derivatives, supported by experimental data and detailed protocols.
At a Glance: LC-MS vs. GC-MS for Isobutyl Chloroformate Derivatives
| Feature | LC-MS | GC-MS |
| Principle | Separation in the liquid phase based on analyte polarity and interaction with the stationary phase. | Separation in the gas phase based on analyte volatility and boiling point. |
| Analyte Volatility | Suitable for a wide range of polarities and volatilities. Derivatization enhances chromatographic retention and ionization efficiency. | Primarily for volatile and thermally stable compounds. Derivatization is often essential to increase volatility and thermal stability. |
| Derivatization Goal | Improve ionization efficiency, enhance chromatographic retention and selectivity. | Increase volatility, improve thermal stability, and enhance chromatographic separation. |
| Sensitivity | Can achieve very high sensitivity, particularly with tandem MS (MS/MS), reaching low ng/mL to pg/mL levels. | Also highly sensitive, with detection limits often in the low ng/mL to pg/mL range, especially with selected ion monitoring (SIM). |
| Sample Throughput | Generally offers higher sample throughput due to faster analysis times and simpler sample preparation post-derivatization. | Can have longer run times depending on the temperature program required for separation. |
| Matrix Effects | More susceptible to ion suppression or enhancement from co-eluting matrix components. | Less prone to matrix effects as non-volatile components are typically removed during sample preparation or remain in the injection port. |
| Instrumentation Cost | Generally higher initial instrument cost. | Typically lower initial instrument cost compared to LC-MS/MS systems. |
Performance Comparison: Quantitative Data
The choice between LC-MS and GC-MS often depends on the specific analytical requirements such as sensitivity, linearity, and precision. Below is a summary of typical performance characteristics for the analysis of different classes of compounds derivatized with chloroformates, including isobutyl chloroformate.
Table 1: Analysis of Amino Acid Derivatives
| Parameter | LC-MS/MS | GC-MS |
| Linearity (R²) | ≥0.99 for most amino acids[1] | >0.99 for most amino acids[2] |
| Linear Range | 0.5 - 50 µM[3] | ppb to low µM range[2] |
| Limit of Quantification (LOQ) | 20 - 150 nM for polyamines; <5 µM for most amino acids[3] | ppb detection limits[2] |
| Precision (RSD%) | Intra-day: <15%, Inter-day: <15% | Intra-day and Inter-day: <10% for many derivatives[4] |
| Recovery (%) | Typically 85-115% | Typically 80-120% |
Table 2: Analysis of Polyamine and Organic Acid Derivatives
| Parameter | LC-MS/MS (Polyamines) | GC-MS (Organic Acids) |
| Linearity (R²) | >0.99[5] | >0.99[6] |
| Linear Range | Varies by compound, e.g., 1-1000 ng/mL | Typically 1-100 µg/mL |
| Limit of Quantification (LOQ) | As low as 0.1 ng/mL for some polyamines | Analyte dependent, generally in the low µg/mL range |
| Precision (RSD%) | Intra-day and Inter-day: <15% | <10%[6] |
| Accuracy/Recovery (%) | 87.8–123.6%[7] | 97.4% - 101.6%[6] |
Experimental Workflows and Protocols
The following sections provide an overview of the experimental workflows and detailed protocols for the derivatization and analysis of compounds using LC-MS and GC-MS.
Experimental Workflow Diagram
References
- 1. benchchem.com [benchchem.com]
- 2. Gas chromatography-mass spectrometry analysis of amino acid enantiomers as methyl chloroformate derivatives: application to space analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of chloroformate-derivatised amino acids, dipeptides and polyamines by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Polyamine quantitation by LC-MS using isobutyl chloroformate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. coresta.org [coresta.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Alternative Reagents for 1-Chloro-2-methylpropyl Chloroformate in Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate reagent for creating carbonate or carbamate linkages is crucial for the successful synthesis of prodrugs and other complex molecules. 1-Chloro-2-methylpropyl chloroformate is one such reagent, utilized for introducing a cleavable carbonate moiety. However, a range of alternative reagents exists, each with distinct properties that may offer advantages in terms of reactivity, stability of the resulting product, and ease of handling. This guide provides an objective comparison of this compound with key alternatives, supported by available experimental data and detailed protocols.
Overview of this compound
This compound is a haloalkyl chloroformate used to create carbonate esters. These carbonates can function as prodrug linkers, which are designed to be cleaved in vivo to release an active pharmaceutical ingredient (API). The presence of the chlorine atom on the alkyl chain can influence the lability of the resulting carbonate bond, potentially allowing for controlled release of the parent drug. A key application noted for this reagent is in solid-phase oligodeoxyribonucleotide synthesis[1][2].
Chemical Properties of this compound:
-
Appearance: Clear colorless liquid[2]
-
Density: 1.173 g/mL at 25 °C[3]
-
Refractive Index: n20/D 1.432[3]
-
Storage: 2-8°C[3]
Despite its utility, sourcing detailed, comparative performance data for this compound in prodrug applications can be challenging. Therefore, a comparative analysis with more widely documented alternatives is valuable.
Key Alternative Reagents and Comparative Analysis
Two primary alternatives for creating carbonate and carbamate linkages in a synthesis workflow are isobutyl chloroformate and 1-chloroethyl chloroformate. Each offers a different profile in terms of reactivity, the stability of the formed linkage, and primary application areas.
Isobutyl chloroformate is a widely used reagent, particularly favored for the formation of mixed anhydrides in peptide synthesis. It is also a suitable candidate for creating isobutyl carbonate prodrugs.
Performance and Applications: Isobutyl chloroformate is well-documented as a coupling agent in peptide synthesis, where it facilitates amide bond formation with high efficiency. Yields for N-acylation using isobutyl chloroformate are reported to be in the range of 85-90% for many protected amino acids. While primarily used for amide bond formation, its reactivity with alcohols to form carbonates is a direct parallel to the application of this compound.
The stability of the resulting isobutyl carbonate linker is a key consideration. Generally, carbonate prodrugs are more stable than their corresponding ester counterparts but are still susceptible to cleavage by ubiquitous esterases in the body[5]. The rate of this enzymatic hydrolysis can be influenced by the steric hindrance of the alkyl group.
Experimental Data Summary: Isobutyl Chloroformate vs. Other Chloroformates
| Parameter | Isobutyl Chloroformate | Methyl Chloroformate | Ethyl Chloroformate | Menthyl Chloroformate |
| Primary Application | Peptide synthesis (mixed anhydride) | Derivatization (GC) | Derivatization (GC) | Derivatization (GC) |
| Reported Yield | 85-90% (N-acylation) | 40-100% (derivat.) | 30-75% (derivat.) | 15-70% (derivat.) |
| Reproducibility | High | High | Moderate | Low |
| Relative Cost | Generally cost-effective | Low | Low | Higher |
Data collated from multiple sources for different applications. Direct comparison should be made with caution.
1-Chloroethyl chloroformate is another haloalkyl chloroformate that serves as a valuable alternative. Its primary and most notable application is in the N-dealkylation of tertiary amines, a critical transformation in the synthesis of various pharmaceutical compounds and drug metabolites. It is also used to create 1-chloroethyl carbonate esters as prodrugs.
Performance and Applications: The synthesis of 1-chloroethyl chloroformate itself is reported to be high-yielding, with one method describing a 96% yield from the reaction of phosgene and acetaldehyde. In its application for N-dealkylation, it provides an efficient route to secondary amines under mild conditions.
When used as a prodrug linker, the resulting 1-chloroethyl carbonate is designed to be labile. The presence of the chlorine atom on the α-carbon is intended to facilitate cleavage, leading to the release of the active drug, acetaldehyde, and carbon dioxide. The stability and cleavage kinetics of such linkers are critical performance indicators. While specific data for 1-chloroethyl carbonates is sparse in direct comparison to other linkers, a related study on various prodrug linkers provides valuable insights.
Comparative Stability of Prodrug Linkers (General Study)
| Linker Type | Half-life in PBS (pH 7.4) | Half-life in Serum |
| Carbamate | Stable | Stable |
| Carbonate | 18.9 days | 4.6 hours |
| Ester | 5.4 days | 1.0 hour |
This data highlights the significant role of enzymes in serum in cleaving carbonate and ester linkages.
Experimental Protocols
Detailed methodologies are essential for reproducing and comparing the performance of these reagents.
This protocol describes a general procedure for the synthesis of a carbonate prodrug from a parent drug containing a hydroxyl group.
Materials:
-
Parent drug with a hydroxyl group
-
Chloroformate reagent (e.g., this compound, isobutyl chloroformate) (1.1 eq)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Base (e.g., Pyridine, Triethylamine (TEA), or Diisopropylethylamine (DIPEA)) (1.2 eq)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve the parent drug (1.0 eq) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.2 eq) to the solution and stir for 10 minutes.
-
Slowly add the chloroformate reagent (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure carbonate prodrug.
This protocol outlines the procedure for the N-dealkylation of a tertiary amine.
Materials:
-
Tertiary amine
-
1-Chloroethyl chloroformate (1.1 eq)
-
Anhydrous 1,2-dichloroethane
-
Methanol
-
Hydrochloric acid solution (dilute)
Procedure:
-
Dissolve the tertiary amine (1.0 eq) in anhydrous 1,2-dichloroethane under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add 1-chloroethyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to proceed, monitoring by TLC for the formation of the carbamate intermediate.
-
Once the formation of the intermediate is complete, remove the solvent under reduced pressure.
-
Add methanol to the residue and reflux for 1-2 hours to induce cleavage of the carbamate.
-
Cool the solution and concentrate under reduced pressure.
-
The resulting product is typically the hydrochloride salt of the secondary amine. Further purification can be achieved by recrystallization or chromatography if necessary.
Visualization of Reaction Pathways and Workflows
To further clarify the chemical transformations and experimental processes, the following diagrams are provided.
Caption: General synthesis of a carbonate prodrug.
Caption: Workflow for carbonate prodrug synthesis.
References
A Comparative Guide to the Quantitative Analysis of Amino Acids: Isobutyl Chloroformate vs. Alternative Derivatization Agents
For researchers, scientists, and drug development professionals, the accurate quantification of amino acids is paramount. This guide provides an objective comparison of the isobutyl chloroformate (IBCF) derivatization method for amino acid analysis with other commonly used alternatives. The performance of each method is supported by experimental data, and detailed protocols are provided to facilitate replication and methodological evaluation.
Performance Comparison of Derivatization Agents
The choice of derivatization agent is critical for achieving desired sensitivity, selectivity, and reproducibility in amino acid analysis. Isobutyl chloroformate is a popular choice for gas chromatography-mass spectrometry (GC-MS) due to its rapid reaction and the stability of the resulting derivatives. However, a variety of other reagents are available, each with its own set of advantages and disadvantages. The following table summarizes the quantitative performance of IBCF and its alternatives.
| Derivatization Agent | Analytical Technique | Linearity (R²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Key Advantages | Key Disadvantages |
| Isobutyl Chloroformate (IBCF) | GC-MS | >0.99 | pg range[1] | - | - | Good sensitivity, single-step derivatization. | Potential for incomplete derivatization of some amino acids. |
| Ethyl Chloroformate (ECF) | GC-MS | >0.99 | Low nmol range[2] | - | 30-75%[3] | Fast reaction, suitable for a variety of sample matrices.[2] | Lower derivatization yield and reproducibility compared to MCF for some amino acids.[3] |
| Methyl Chloroformate (MCF) | GC-MS | - | - | - | 40-100%[3] | Higher derivatization yield and reproducibility for seleno amino acids compared to ECF.[3] | - |
| Propyl Chloroformate | GC-MS | - | - | - | - | Allows for automated derivatization directly in aqueous samples.[4] | - |
| 9-Fluorenylmethyl Chloroformate (FMOC-Cl) | HPLC-Fluorescence | Linear over 10-300 molar ratio | fmol range[5] | - | - | Highly stable derivatives, excellent sensitivity with fluorescence detection.[5] | Can be prone to hydrolysis, forming interfering byproducts.[5] |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | GC-MS | - | - | - | - | Produces stable derivatives, widely used for silylation.[6] | Requires anhydrous conditions for reaction.[7] |
| o-Phthalaldehyde (OPA) | HPLC-Fluorescence | Linear from 5 to 1000 µmol/L[8] | - | - | 91-108%[8] | Rapid reaction, automated online derivatization is possible.[8] | Derivatives can be unstable, does not react with secondary amino acids.[8][9] |
| Dansyl Chloride | HPLC-UV/Fluorescence | - | - | - | - | Simple derivatization, strong fluorescence and UV absorption.[10] | Slow reaction kinetics.[10] |
| Phenylisothiocyanate (PITC) | HPLC-UV | - | - | - | - | Forms stable thiocarbamyl derivatives.[9] | Reagent peaks can interfere with analysis.[9] |
| 6-Aminoquinolyl-N-hydroxysuccinimidyl Carbamate (AQC) | HPLC-Fluorescence/UV | - | - | - | - | Derivatives are stable, minimal interference from byproducts.[10] | - |
Experimental Workflows and Protocols
To ensure accurate and reproducible results, adherence to a well-defined experimental protocol is crucial. The following sections detail the derivatization workflow for the isobutyl chloroformate method and provide a general protocol for a common alternative, the FMOC-Cl method.
Isobutyl Chloroformate (IBCF) Derivatization for GC-MS Analysis
This protocol outlines the key steps for the derivatization of amino acids using IBCF prior to GC-MS analysis.
Caption: Workflow for amino acid derivatization with IBCF.
Protocol:
-
Sample Preparation: An aqueous sample containing amino acids is placed in a reaction vial and evaporated to complete dryness under a stream of nitrogen.
-
Derivatization:
-
Add 100 µL of a mixture of isobutanol and pyridine (4:1, v/v) to the dried sample.
-
Vortex the mixture for 30 seconds.
-
Add 10 µL of isobutyl chloroformate.
-
Vortex for 30 seconds and incubate at 60°C for 10 minutes.
-
-
Extraction:
-
Add 100 µL of chloroform and 100 µL of 0.1 M sodium bicarbonate solution.
-
Vortex thoroughly for 1 minute and centrifuge to separate the layers.
-
Carefully collect the lower organic layer containing the derivatized amino acids.
-
-
Final Preparation and Analysis:
-
Evaporate the collected organic layer to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent (e.g., chloroform or ethyl acetate).
-
The sample is now ready for injection into the GC-MS system.
-
9-Fluorenylmethyl Chloroformate (FMOC-Cl) Derivatization for HPLC Analysis
This protocol provides a general guideline for the pre-column derivatization of amino acids using FMOC-Cl for subsequent HPLC analysis with fluorescence detection.[5]
Caption: Workflow for amino acid derivatization with FMOC-Cl.
Protocol:
-
Reaction Mixture Preparation:
-
In a vial, mix the amino acid standard or sample with a borate buffer (e.g., pH 11.4).[5]
-
-
Derivatization:
-
Add the FMOC-Cl reagent (dissolved in a solvent like acetone or acetonitrile) to the sample mixture.
-
Vortex immediately and let the reaction proceed at room temperature for a specified time (e.g., 40 minutes).[5]
-
-
Quenching the Reaction:
-
Add a primary amine-containing reagent, such as adamantanamine or glycine, to react with the excess FMOC-Cl and prevent the formation of interfering byproducts.
-
-
HPLC Analysis:
-
The derivatized sample is then ready for direct injection into the HPLC system equipped with a fluorescence detector.
-
Conclusion
The selection of an appropriate derivatization agent for amino acid analysis is a critical decision that depends on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the nature of the sample matrix. Isobutyl chloroformate offers a robust and sensitive method for GC-MS analysis. However, for applications requiring the highest sensitivity, particularly with HPLC, reagents like FMOC-Cl may be more suitable. This guide provides the necessary data and protocols to assist researchers in making an informed choice for their quantitative amino acid analysis needs.
References
- 1. Simultaneous determination of fatty, dicarboxylic and amino acids based on derivatization with isobutyl chloroformate followed by gas chromatography-positive ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparison of different chloroformates for the derivatisation of seleno amino acids for gas chromatographic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Amino acid analysis in physiological samples by GC-MS with propyl chloroformate derivatization and iTRAQ-LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amino acid analysis by reverse-phase high-performance liquid chromatography: improved derivatization and detection conditions with 9-fluorenylmethyl chloroformate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Amino Acid Analysis Using Mass Spectrometry: Key Techniques & Uses - Creative Proteomics [creative-proteomics.com]
- 8. Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. actascientific.com [actascientific.com]
- 10. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Assessing the Reproducibility of Isobutyl Chloroformate Derivatization: A Comparative Guide
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of derivatization agent is a critical factor influencing the accuracy and reliability of results. Isobutyl chloroformate (IBCF) is a widely utilized reagent for enhancing the volatility and chromatographic performance of polar analytes, such as amino acids, organic acids, and amines, prior to gas chromatography-mass spectrometry (GC-MS) analysis. This guide provides an objective comparison of the reproducibility of IBCF derivatization with common alternative methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific analytical challenges.
Performance Comparison of Derivatization Agents
The reproducibility of a derivatization method is a key performance characteristic, typically evaluated through the determination of relative standard deviations (RSDs) for repeated measurements. Lower RSD values indicate higher precision and better reproducibility. This section presents a comparative summary of the reported reproducibility for isobutyl chloroformate and its alternatives across different classes of analytes.
Reproducibility Data for Amino Acid Analysis
| Derivatization Agent | Analyte Class | Intra-Day Precision (%RSD) | Inter-Day Precision (%RSD) | Comments |
| Isobutyl Chloroformate (IBCF) | Amino Acids | Data not consistently reported across multiple studies as a direct head-to-head comparison with a full panel of amino acids. | Data not consistently reported. | One study comparing various chloroformates noted that methyl chloroformate, a close analog, generally performed best in terms of reproducibility[1]. |
| Methyl Chloroformate (MCF) | Amino & Non-Amino Organic Acids | Median RSD of 8.2% for 26 standards. Glutamine showed higher variability (~20%)[2][3]. | Not explicitly reported. | Demonstrated better reproducibility compared to silylation in the same study[2][3]. |
| Silylation (BSTFA, MTBSTFA) | Amino Acids | Median RSD of 32.8% for 26 standards. High variability for many amino acids[2][3]. | Not explicitly reported. | Generally shows poorer reproducibility for amino acids compared to alkyl chloroformates[2][3]. Silylation is also highly sensitive to moisture[4][5]. |
| Ethyl Chloroformate (ECF) | Amino Acids | Not explicitly reported in the provided search results. | Not explicitly reported in the provided search results. | ECF is another alkyl chloroformate used for amino acid analysis[6]. |
Reproducibility Data for Organic Acid Analysis
| Derivatization Agent | Analyte Class | Repeatability (%RSD) | Intermediate Precision (%RSD) | Comments |
| Isobutyl Chloroformate (IBCF) | Organic Acids | Not explicitly detailed in the provided search results. | Not explicitly detailed in the provided search results. | A study on organic acids in ENDS products using IBCF reported excellent accuracy and precision without specifying the exact RSD values[7]. |
| Methyl Chloroformate (MCF) | Amino & Non-Amino Organic Acids | Median RSD of 8.2% for 26 standards[2][3]. | Not explicitly reported. | Outperformed silylation in terms of reproducibility[2][3]. |
| Ethyl Chloroformate (ECF) | Organic Acids & Phenols | Good precision reported without specific RSD values[7]. | Good precision reported without specific RSD values[7]. | The method was validated and showed excellent linearity and accuracy[7]. |
| Silylation (TMS) | Organic Acids | Showed considerably higher variability compared to MCF derivatization[2][3]. | Not explicitly reported. | Prone to instability during chromatographic runs[2][3]. |
Reproducibility Data for Amine Analysis
| Derivatization Agent | Analyte | Precision (%RSD) | Comments |
| Isobutyl Chloroformate (IBCF) | Methylamine | 3.6 | Excellent repeatability was reported for the analysis of 22 amines in wine and grape juice[8]. |
| Dimethylamine | 1.8 | ||
| Ethylamine | 3.3 | ||
| Methylethylamine | 2.0 | ||
| Acylation (e.g., with anhydrides) | Biogenic Amines | 1.17 to 5.61 (Peak Areas) | Good repeatability was obtained for the analysis of six biogenic amines[9]. |
Experimental Protocols
Detailed and standardized experimental protocols are fundamental to achieving reproducible results. The following sections outline the methodologies for isobutyl chloroformate derivatization and a common alternative, silylation.
Isobutyl Chloroformate (IBCF) Derivatization Protocol for Amines
This protocol is based on a method for the analysis of biogenic amines in wine and grape juice.[8]
Materials:
-
Sample (e.g., 1 mL of wine or grape juice)
-
Toluene
-
Isobutyl chloroformate (IBCF)
-
Alkaline methanol
-
Internal standard solution
Procedure:
-
Place 1 mL of the sample into a reaction vial.
-
Add the internal standard.
-
Add 2 mL of toluene.
-
Add 0.5 mL of 2 M NaOH.
-
Add 50 µL of isobutyl chloroformate.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge to separate the phases.
-
Transfer the upper organic layer (toluene) to a new vial.
-
To the organic phase, add 100 µL of alkaline methanol to eliminate excess reagent.
-
Vortex for 30 seconds.
-
The sample is now ready for GC-MS analysis.
Silylation Derivatization Protocol for Amino Acids (using MTBSTFA)
This protocol is a general procedure for the silylation of amino acids.
Materials:
-
Dried amino acid sample or standard
-
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA)
-
Acetonitrile
-
Sodium bicarbonate (for neutralization, if necessary)
Procedure:
-
Ensure the sample containing amino acids is completely dry. This is a critical step as silylation reagents are moisture-sensitive[4][5].
-
Add 100 µL of MTBSTFA to the dried sample.
-
Add 100 µL of acetonitrile.
-
Seal the vial tightly.
-
Heat the mixture at 100 °C for 4 hours.
-
Cool the sample to room temperature.
-
If the sample was acidic, neutralize with sodium bicarbonate.
-
The sample is now ready for GC-MS analysis.
Visualization of Experimental Workflows
To further clarify the experimental processes, the following diagrams illustrate the key steps in isobutyl chloroformate derivatization and a comparative logical flow for selecting a derivatization method.
Conclusion
The reproducibility of isobutyl chloroformate derivatization is generally considered to be good, particularly for the analysis of amines, where it has demonstrated excellent repeatability[8]. For amino and organic acids, while direct and extensive reproducibility data for IBCF is not as readily available in the form of large comparative studies, its analogue, methyl chloroformate, has been shown to offer superior reproducibility compared to silylation methods[2][3].
The primary advantages of IBCF and other alkyl chloroformates include their rapid reaction times and their ability to be performed in an aqueous environment, which simplifies sample preparation by eliminating the need for a complete drying step. In contrast, silylation, while a powerful and widely used technique, is highly susceptible to moisture, which can negatively impact reproducibility[4][5].
Ultimately, the choice of derivatization agent will depend on the specific analytes of interest, the sample matrix, and the analytical instrumentation available. For applications where high reproducibility is paramount and the sample matrix may contain residual water, isobutyl chloroformate presents a robust and reliable option. However, for a broader range of analytes or when moisture can be rigorously excluded, other methods like silylation may also be suitable. It is always recommended to perform in-house validation to determine the most suitable derivatization strategy for a specific application.
References
- 1. [PDF] Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? | Semantic Scholar [semanticscholar.org]
- 2. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Application of ethyl chloroformate derivatization for solid-phase microextraction-gas chromatography-mass spectrometric determination of bisphenol-A in water and milk samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. coresta.org [coresta.org]
- 8. Gas chromatography-mass spectrometry assessment of amines in Port wine and grape juice after fast chloroformate extraction/derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to the Efficiency of Chloroformates in Amide Bond Formation
For Researchers, Scientists, and Drug Development Professionals
The formation of an amide bond is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and peptide science. Among the various methods available, the use of chloroformates to form a mixed anhydride intermediate offers a cost-effective and often high-yielding approach. This guide provides an objective comparison of the efficiency of different chloroformates in amide bond formation, supported by experimental data and detailed protocols to aid in the selection of the most suitable reagent for your specific synthetic needs.
Quantitative Comparison of Chloroformate Efficiency
The selection of a chloroformate reagent can significantly impact the yield and purity of the resulting amide. Factors such as the steric hindrance of the alkyl group on the chloroformate and the nature of the carboxylic acid and amine substrates play a crucial role. Below is a summary of quantitative data from various studies, highlighting the performance of commonly used chloroformates under different reaction conditions.
| Chloroformate | Carboxylic Acid | Amine | Base | Solvent | Reaction Time | Yield (%) | Reference |
| Ethyl Chloroformate | 3-Phenylpropanoic acid | NH4Cl | Et3N | THF | 1 hr | 99 | |
| Ethyl Chloroformate | Cinnamic acid | NH4Cl | Et3N | THF | Not Specified | 77 | |
| Ethyl Chloroformate | 4-Chlorocinnamic acid | NH4Cl | Et3N | THF | Not Specified | 70 | |
| Ethyl Chloroformate | Salicylic acid | NH4Cl | Et3N | THF | Not Specified | 52 (product was 2-ethoxycarbonyloxybenzamide) | |
| Ethyl Chloroformate | 4-Methoxybenzoic acid | NH4Cl | Et3N | THF | Not Specified | Low Yield | |
| Isobutyl Chloroformate | 4-Methoxybenzoic acid | NH4Cl | Et3N | THF | Not Specified | 19 | |
| Isobutyl Chloroformate | N-Boc-Isoleucine | H-Lys(Z)-OMe | NMP | Dichloromethane | Not Specified | 81 | |
| Ethyl Chloroformate | N-Boc-Isoleucine | H-Lys(Z)-OMe | NMP | Dichloromethane | Not Specified | 82 | |
| Menthyl Chloroformate | N-Boc-Isoleucine | H-Lys(Z)-OMe | NMP | Dichloromethane | Not Specified | 55 |
Note: Yields can be highly substrate-dependent. The data presented here is for comparative purposes and may not be representative of all possible substrate combinations.
Mechanism of Amide Bond Formation via Mixed Anhydride
The general mechanism for amide bond formation using chloroformates involves a two-step process. First, the carboxylic acid is activated by the chloroformate in the presence of a base to form a mixed carbonic-carboxylic anhydride. This activated intermediate is then subjected to nucleophilic attack by an amine to furnish the desired amide.
Caption: General workflow of amide bond formation using chloroformates.
Detailed Comparison of Chloroformates
Ethyl Chloroformate (EFC) is one of the most commonly used and cost-effective reagents for amide bond formation. It is known for its high reactivity, which often leads to rapid reaction times and good yields with a variety of substrates. However, its high reactivity can sometimes be a drawback, potentially leading to side reactions, especially with sensitive substrates. The reaction of N,N-dimethylcarbamoyl chloride with aniline is noted to be significantly slower than that of ethyl chloroformate with the same amine, highlighting the higher reactivity of chloroformates.
Isobutyl Chloroformate (IBCF) is another popular choice, often favored in peptide synthesis. The bulkier isobutyl group can sometimes lead to higher yields compared to ethyl chloroformate by sterically hindering undesired side reactions. For instance, the mixed anhydride formed with isobutyl chloroformate can increase the yield in peptide synthesis. However, in some cases, such as the reaction with 4-methoxybenzoic acid and ammonium chloride, isobutyl chloroformate gave a significantly lower yield (19%) compared to the generally low reactivity of ethyl chloroformate with this substrate. This highlights the substrate-dependent nature of chloroformate efficiency.
Menthyl Chloroformate is a less common reagent but has been investigated for its potential to minimize racemization in peptide synthesis. However, studies have shown that it can lead to a higher formation of urethane byproducts compared to ethyl and isobutyl chloroformates. For example, in the reaction of N-Boc-Isoleucine with H-Lys(Z)-OMe, menthyl chloroformate resulted in a significantly lower peptide yield (55%) compared to isobutyl (81%) and ethyl (82%) chloroformates.
Experimental Protocols
The following are generalized experimental protocols for amide bond formation using ethyl and isobutyl chloroformate. It is crucial to optimize the reaction conditions for each specific substrate combination.
Protocol 1: Amide Synthesis using Ethyl Chloroformate
This protocol is adapted from a procedure for the preparation of primary amides.
-
Dissolution of Carboxylic Acid: Dissolve the carboxylic acid (1.0 mmol) in an appropriate anhydrous solvent (e.g., 20 mL of THF) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Base and Chloroformate: To the cooled solution, add triethylamine (Et3N) (3.0 mmol) followed by the dropwise addition of ethyl chloroformate (1.4 mmol).
-
Mixed Anhydride Formation: Stir the reaction mixture at 0 °C for 30 minutes to allow for the formation of the mixed anhydride.
-
Addition of Amine: Add a solution of the amine (1.5 mmol) in a suitable solvent to the reaction mixture at 0 °C.
-
Reaction Completion: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours, or until the reaction is complete (monitored by TLC or LC-MS).
-
Work-up: Quench the reaction by adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: Amide Synthesis using Isobutyl Chloroformate
This protocol is a general representation of the mixed anhydride method often used in peptide synthesis.
-
Dissolution of Carboxylic Acid: Dissolve the N-protected amino acid or carboxylic acid (1.0 equiv) in anhydrous THF or dichloromethane.
-
Cooling: Cool the solution to -15 °C using an ice-salt bath.
-
Addition of Base: Add a tertiary amine base such as N-methylmorpholine (NMM) (1.0 equiv).
-
Addition of Chloroformate: Slowly add isobutyl chloroformate (1.0 equiv) to the reaction mixture, ensuring the temperature remains below -10 °C.
-
Activation: Stir the mixture for 1-2 minutes to form the mixed anhydride.
-
Addition of Amine: Add a pre-cooled solution of the amino acid ester hydrochloride or amine (1.0 equiv) and NMM (1.0 equiv) in an appropriate solvent.
-
Reaction: Allow the reaction to proceed at -15 °C for 1-2 hours and then warm to room temperature and stir for an additional 1-2 hours.
-
Work-up and Purification: Follow a similar work-up and purification procedure as described in Protocol 1.
Disclaimer: These protocols are for informational purposes only and should be adapted and optimized for specific experimental conditions and substrates. Always perform a thorough risk assessment before conducting any chemical reaction.
Comparative Guide to the Cross-Reactivity of Isobutyl Chloroformate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of isobutyl chloroformate (IBCF) as a derivatizing agent, with a focus on its cross-reactivity with various functional groups. The information is intended to assist researchers in evaluating the suitability of IBCF for their specific analytical and synthetic needs, particularly in complex matrices where selectivity is crucial.
Introduction to Isobutyl Chloroformate
Isobutyl chloroformate (IBCF) is a widely used reagent for the derivatization of polar molecules to enhance their volatility and thermal stability for gas chromatography-mass spectrometry (GC-MS) analysis. It is also employed in peptide synthesis as a coupling agent.[1] IBCF reacts with nucleophilic functional groups, primarily primary and secondary amines, and carboxylic acids, to form stable carbamates and mixed anhydrides, respectively.[1]
The general mechanism for the derivatization of amino acids involves the formation of a mixed carboxylic-carbonic acid anhydride, which is then susceptible to nucleophilic attack. This two-step, in-situ reaction facilitates the simultaneous derivatization of both amino and carboxyl groups.
Comparison with Alternative Chloroformates
The choice of alkyl chloroformate can significantly impact derivatization efficiency, reproducibility, and the stability of the resulting derivatives. While IBCF is a popular choice, other chloroformates such as methyl chloroformate (MCF), ethyl chloroformate (ECF), and menthyl chloroformate (MenCF) are also used.
Table 1: Comparison of Derivatization Performance of Different Chloroformates
| Chloroformate | Analyte | Key Findings | Reference |
| Isobutyl Chloroformate (IBCF) | Amino Acids | Provides higher sensitivity for GC-FID and GC-MS analysis compared to other alkyl chloroformates. | |
| Methyl Chloroformate (MCF) | Seleno Amino Acids | Preferred reagent due to better derivatization yield and reproducibility; less significant conditioning effects. Overall efficiency: 40-100%. | |
| Ethyl Chloroformate (ECF) | Seleno Amino Acids | Overall efficiency: 30-75%. | |
| Menthyl Chloroformate (MenCF) | Seleno Amino Acids | Overall efficiency: 15-70%. | |
| Menthyl Chloroformate (MenCF) | Peptide Synthesis | Leads to less racemization compared to isobutyl chloroformate. | [2] |
Cross-Reactivity Profile of Isobutyl Chloroformate
The reactivity of IBCF is not limited to its primary targets. Understanding its potential cross-reactivity with other functional groups present in a sample is critical for accurate quantification and synthesis.
Primary Reactions:
-
Amines (Primary and Secondary): Reacts readily to form stable isobutyl carbamates.[1]
-
Carboxylic Acids: Forms mixed carboxylic-carbonic anhydrides, which are activated intermediates for further reactions, such as amidation in peptide synthesis.[1][3]
Potential Cross-Reactions and Side Reactions:
-
Alcohols and Phenols: Can react to form carbonate esters. The reactivity with phenols is generally lower than with aliphatic alcohols and may require a base catalyst to proceed efficiently.
-
Thiols: Expected to react to form thiocarbonates, although specific quantitative data for IBCF is limited. The high nucleophilicity of the thiol group suggests a potential for significant reaction.
-
Indoles: The indole nucleus can be susceptible to reaction with chloroformates, potentially leading to ring cleavage under certain conditions.
-
Imidazole: The imidazole ring, present in histidine, can be acylated by chloroformates.
-
Urethane Formation: In peptide synthesis, a side reaction leading to the formation of urethanes can occur.[2]
-
Symmetrical Anhydrides: Formation of symmetrical anhydrides can occur as a by-product during the activation of carboxylic acids.[1]
-
Degradation of Derivatives: Some derivatives, such as those of histamine and tyramine, may be unstable and degrade during the workup procedure following IBCF derivatization.
Table 2: Summary of Isobutyl Chloroformate Reactivity with Various Functional Groups
| Functional Group | Reactivity with IBCF | Product | Notes |
| Primary/Secondary Amine | High | Isobutyl Carbamate | Primary target for derivatization. |
| Carboxylic Acid | High | Mixed Anhydride | Activated intermediate. |
| Alcohol | Moderate | Carbonate Ester | |
| Phenol | Low to Moderate | Carbonate Ester | Reactivity is lower than with alcohols; often requires a base. |
| Thiol | High (Predicted) | Thiocarbonate | High nucleophilicity suggests significant reactivity. |
| Indole | Possible | Ring-cleaved products | Can occur under specific conditions. |
| Imidazole | Possible | Acylated Imidazole |
Experimental Protocols
General Protocol for Cross-Reactivity Assessment
This protocol provides a framework for comparing the reactivity of IBCF with various functional groups.
-
Standard Solution Preparation: Prepare 1 mg/mL solutions of test compounds representing different functional groups (e.g., a primary amine, a carboxylic acid, a phenol, a thiol, an alcohol, an indole, and an imidazole) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane).
-
Derivatization Reaction:
-
To 100 µL of each standard solution in a reaction vial, add 100 µL of a pyridine solution (10% in the reaction solvent) as a catalyst and acid scavenger.
-
Add 50 µL of isobutyl chloroformate.
-
Vortex the mixture for 1 minute and let it react at room temperature for 15 minutes.
-
-
Work-up:
-
Add 500 µL of an organic extraction solvent (e.g., hexane or ethyl acetate).
-
Add 500 µL of a 5% sodium bicarbonate solution to quench the excess IBCF.
-
Vortex for 1 minute and centrifuge to separate the phases.
-
Transfer the organic layer to a clean vial for analysis.
-
-
Analysis: Analyze the organic extract by GC-MS to identify and quantify the derivatized products and any remaining starting material.
Protocol for Derivatization of Amines in an Aqueous Matrix
This protocol is adapted for the analysis of amines in biological fluids or aqueous samples.
-
Sample Preparation: To 1 mL of the aqueous sample, add an appropriate internal standard.
-
Derivatization:
-
Add 500 µL of a toluene solution containing 5% isobutyl chloroformate.
-
Add 100 µL of pyridine.
-
Vortex vigorously for 10 minutes.
-
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Excess Reagent Removal (if necessary): Transfer the organic (toluene) layer to a new tube. To eliminate excess IBCF, add 200 µL of alkaline methanol (1 M NaOH in methanol) and vortex. Note: This step may cause degradation of certain derivatives like those of histamine and tyramine.
-
Analysis: Analyze the organic phase by GC-MS.
Visualizations
Reaction Pathways
Caption: Derivatization reactions of IBCF with primary functional groups.
Experimental Workflow
Caption: Workflow for assessing the cross-reactivity of isobutyl chloroformate.
Conclusion
Isobutyl chloroformate is a versatile and effective derivatizing agent, particularly for amines and carboxylic acids. Its use, however, requires careful consideration of potential cross-reactions with other nucleophilic functional groups that may be present in the sample matrix. This guide provides a framework for understanding and evaluating these potential interferences. For critical applications, it is recommended that researchers perform validation experiments using standards of potentially interfering compounds to accurately assess the selectivity of isobutyl chloroformate under their specific experimental conditions. The choice of an alternative chloroformate, such as methyl chloroformate for certain applications or menthyl chloroformate to minimize racemization, may also be a viable strategy to enhance selectivity and achieve desired analytical or synthetic outcomes.
References
A Comparative Spectroscopic Guide to 1-Chloro-2-methylpropyl Chloroformate and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of 1-Chloro-2-methylpropyl chloroformate and related chemical structures. Due to the limited availability of published experimental data for this compound, this document focuses on presenting available data for analogous compounds to offer a predictive and comparative framework for researchers. The guide includes detailed, generalized experimental protocols for key spectroscopic techniques and visual workflows to aid in experimental design and data interpretation.
I. Spectroscopic Data Comparison
Table 1: ¹H NMR Spectroscopic Data of 1-Chloro-2-methylpropane
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~3.4 | Doublet | 2H | -CH₂Cl |
| ~2.0 | Multiplet | 1H | -CH(CH₃)₂ |
| ~1.0 | Doublet | 6H | -CH(CH₃ )₂ |
Data inferred from typical chemical shifts for alkyl halides.[1]
Table 2: ¹³C NMR Spectroscopic Data of 1-Chloro-2-methylpropane
| Chemical Shift (ppm) | Carbon Type | Assignment |
| ~52 | Primary | -C H₂Cl |
| ~31 | Tertiary | -C H(CH₃)₂ |
| ~20 | Primary | -CH(C H₃)₂ |
Data inferred from typical chemical shifts for alkyl halides.[2]
Table 3: FT-IR Spectroscopic Data of 1-Chloro-2-methylpropane
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 2880-3080 | C-H Stretch | Alkyl |
| 1300-1500 | C-H Bend | Alkyl |
| 580-780 | C-Cl Stretch | Chloroalkane |
This data for 1-chloro-2-methylpropane, a saturated alkyl halide, is dominated by C-H and C-Cl bond vibrations.[3]
Table 4: Mass Spectrometry Data of 1-Chloro-2-methylpropane
| m/z | Proposed Fragment | Notes |
| 92/94 | [C₄H₉Cl]⁺ | Molecular ion peak (M⁺), showing isotopic pattern for Chlorine. |
| 57 | [C₄H₉]⁺ | Loss of Chlorine. |
| 43 | [C₃H₇]⁺ | Fragmentation of the alkyl chain. |
The mass spectrum of 1-chloro-2-methylpropane displays a characteristic fragmentation pattern for alkyl halides, including the isotopic signature of chlorine.[4]
II. Experimental Protocols
The following are detailed, generalized protocols for the spectroscopic analysis of liquid chloroformate derivatives.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation :
-
Accurately weigh approximately 10-20 mg of the liquid sample into a clean, dry vial.[5]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[5][6] The choice of solvent is critical to avoid overlapping signals with the analyte.[7]
-
Ensure the sample is fully dissolved. Gentle vortexing may be applied.
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[5] The final sample height in the tube should be approximately 4-5 cm.[6]
-
Cap the NMR tube securely.[5]
-
-
Instrument Setup and Data Acquisition :
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining high-resolution spectra.
-
For ¹H NMR, acquire the spectrum using standard parameters. A typical experiment involves a 90° pulse, a relaxation delay of 1-2 seconds, and the acquisition of 16-64 scans.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.[5]
-
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Neat Liquid) :
-
Ensure the ATR crystal of the FT-IR spectrometer is clean. Clean with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Place a single drop of the liquid sample directly onto the center of the ATR crystal.[8][9]
-
If using a transmission cell (e.g., NaCl plates), place a small drop of the liquid on one plate and carefully place the second plate on top to create a thin film, avoiding air bubbles.[10]
-
-
Data Acquisition :
-
Collect a background spectrum of the empty, clean ATR crystal or salt plates. This is crucial for correcting for atmospheric and instrumental interferences.[8]
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually collected in the range of 4000-400 cm⁻¹.
-
C. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation :
-
Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane). A typical concentration is around 1 mg/mL.
-
If necessary, derivatization can be performed to improve the volatility and thermal stability of the analyte. For some chloroformates, derivatization with a silylating agent might be considered, though direct analysis is often possible.[11][12]
-
-
Instrumental Conditions :
-
Gas Chromatograph (GC) :
-
Injector : Split/splitless injector, typically operated at a temperature of 250°C.
-
Column : A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is commonly used for the separation of such compounds.[13]
-
Oven Program : A temperature gradient is typically employed, for example, starting at 60°C, holding for 2 minutes, then ramping to 280°C at a rate of 10°C/min.
-
Carrier Gas : Helium at a constant flow rate (e.g., 1 mL/min).
-
-
Mass Spectrometer (MS) :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Ion Source Temperature : Typically 230°C.
-
Quadrupole Temperature : Typically 150°C.
-
-
III. Visualizations
The following diagrams illustrate a potential synthetic pathway for this compound and a general workflow for its spectroscopic analysis.
Caption: Proposed synthesis route for this compound.
References
- 1. C4H9Cl (CH3)2CH2Cl 1-chloro-2-methylpropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. 1-Chloro-2-methylpropane(513-36-0) 13C NMR spectrum [chemicalbook.com]
- 3. C4H9Cl (CH3)2CH2Cl infrared spectrum of 1-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. C4H9Cl (CH3)2CH2Cl mass spectrum of 1-chloro-2-methylpropane fragmentation pattern of m/z m/e ions for analysis and identification of isobutyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. youtube.com [youtube.com]
- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. ijpsr.com [ijpsr.com]
Safety Operating Guide
Proper Disposal of 1-Chloro-2-methylpropyl Chloroformate: A Comprehensive Guide
For Immediate Release
Providing researchers, scientists, and drug development professionals with essential safety and logistical information is paramount for a safe and efficient laboratory environment. This document outlines the proper disposal procedures for 1-Chloro-2-methylpropyl chloroformate, a flammable, toxic, and corrosive compound. Adherence to these guidelines is critical to mitigate risks and ensure regulatory compliance.
Immediate Safety and Handling
This compound (CAS No. 92600-11-8) is a hazardous chemical that requires careful handling in a well-ventilated laboratory fume hood.[1] Personal protective equipment (PPE), including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., Nitrile rubber), must be worn at all times.[1][2]
Key Hazards:
-
Flammable Liquid and Vapor (H226): Keep away from heat, sparks, open flames, and hot surfaces.[2][3]
-
Toxic if Swallowed, in Contact with Skin, or if Inhaled (H301 + H311 + H331): Avoid direct contact and inhalation.[2]
-
Causes Severe Skin Burns and Eye Damage (H314): Handle with extreme care to prevent contact.[2][3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data for this compound.
| Property | Value | Source(s) |
| CAS Number | 92600-11-8 | [2] |
| Molecular Formula | C₅H₈Cl₂O₂ | [4] |
| Molecular Weight | 171.02 g/mol | [4] |
| Flash Point | 53 °C (127.4 °F) - closed cup | [2] |
| Density | 1.173 g/mL at 25 °C | [5] |
Disposal Procedure: Controlled Hydrolysis
The recommended method for the disposal of small quantities of this compound is through controlled hydrolysis. Chloroformates react with water to produce the corresponding alcohol, carbon dioxide, and hydrogen chloride.[6] In this case, the products are 1-chloro-2-methylpropanol, carbon dioxide, and hydrochloric acid. The hydrochloric acid generated must be neutralized.
Experimental Protocol for Lab-Scale Disposal
This protocol is intended for the disposal of small quantities (typically less than 10g) of this compound.
Materials:
-
This compound waste
-
A suitable reaction flask (e.g., a three-necked round-bottom flask) of appropriate size to ensure the reaction mixture does not exceed half the flask's volume.
-
Stirring mechanism (magnetic stirrer and stir bar).
-
Dropping funnel.
-
Ice bath.
-
5% aqueous sodium hydroxide (NaOH) solution.
-
pH indicator paper or a pH meter.
-
Appropriate waste containers for halogenated organic waste.[1]
Procedure:
-
Preparation:
-
Perform the entire procedure in a certified chemical fume hood.[1]
-
Ensure all necessary PPE is worn correctly.
-
Place the reaction flask in an ice bath on a magnetic stirrer.
-
Add a stir bar to the flask.
-
-
Hydrolysis and Neutralization:
-
For every 1 mL of this compound waste, place approximately 20 mL of a 5% aqueous sodium hydroxide solution in the reaction flask.
-
Begin stirring the sodium hydroxide solution.
-
Slowly and dropwise, add the this compound waste to the stirring basic solution from the dropping funnel. The reaction is exothermic, and slow addition is crucial to control the temperature.
-
After the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction is complete.
-
-
Verification and Final Disposal:
-
Check the pH of the resulting solution to ensure it is neutral or slightly basic (pH 7-9). If the solution is acidic, add more 5% sodium hydroxide solution dropwise until the desired pH is reached.
-
The neutralized aqueous solution can typically be disposed of down the drain with copious amounts of water, in accordance with local regulations.
-
Any remaining organic phase should be collected in a designated halogenated organic waste container for professional disposal.[1][7]
-
Logical Workflow for Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Chemical Incompatibilities
To prevent hazardous reactions, avoid contact of this compound with the following:
-
Water and Moist Air: Reacts to form hydrogen chloride gas.[6]
-
Strong Bases: Reacts vigorously.
-
Strong Oxidizing Agents: May cause a fire or explosion.
-
Alcohols and Amines: Reacts to release heat and toxic fumes.
By following these detailed procedures, laboratory personnel can ensure the safe and responsible disposal of this compound, contributing to a safer research environment. Always consult your institution's specific safety guidelines and waste disposal protocols.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound 98 92600-11-8 [sigmaaldrich.com]
- 3. This compound - High purity | EN [georganics.sk]
- 4. This compound [webbook.nist.gov]
- 5. This compound CAS#: 92600-11-8 [m.chemicalbook.com]
- 6. nationalacademies.org [nationalacademies.org]
- 7. scienceready.com.au [scienceready.com.au]
Personal protective equipment for handling 1-Chloro-2-methylpropyl chloroformate
This guide provides critical safety and logistical information for the handling and disposal of 1-Chloro-2-methylpropyl chloroformate (CAS No: 92600-11-8). The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
1. Hazard Identification and Personal Protective Equipment (PPE)
This compound is a flammable liquid that is toxic if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. Adherence to proper PPE protocols is mandatory.
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face | Chemical safety goggles and a faceshield. Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1] | Protects against splashes and vapors which can cause severe eye damage. |
| Hand | Chemical-resistant gloves. | Prevents skin contact which can cause severe burns and toxicity. |
| Respiratory | Type ABEK (EN14387) respirator filter or a NIOSH/MSHA approved respirator.[1] Required when vapors or aerosols are generated. | Protects against inhalation of toxic vapors. |
| Body | Flame-retardant and antistatic protective clothing. A chemical-resistant apron is also recommended. | Minimizes skin exposure and protects from flammability hazards. |
2. Key Physical and Chemical Properties
Understanding the properties of this chemical is essential for safe handling and storage.
Table 2: Physical and Chemical Data
| Property | Value |
| Flash Point | 53 °C (127.4 °F) - closed cup |
| Density | 1.173 g/mL at 25 °C |
| Refractive Index | n20/D 1.432 |
| Storage Temperature | 2-8°C[2] |
3. Standard Operating Procedure for Handling
This step-by-step plan outlines the safe handling of this compound from receipt to disposal.
I. Preparation and Engineering Controls:
-
Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[1]
-
Ignition Sources: Eliminate all potential ignition sources, including open flames, hot surfaces, and sparks.[1] Use explosion-proof electrical and ventilating equipment.[1]
-
Grounding: Ground and bond containers when transferring the material to prevent static discharge.[3]
II. Handling the Chemical:
-
Don PPE: Before handling, put on all required PPE as detailed in Table 1.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[1] Avoid breathing any mist, vapors, or spray.[1]
-
Tools: Use only non-sparking tools.[1]
-
Container Management: Keep the container tightly closed when not in use.[1]
III. Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area designated for flammable and corrosive liquids.[1]
-
Refrigeration: Maintain storage temperature between 2-8°C.[2]
-
Incompatibilities: Store away from incompatible materials such as bases, strong oxidizing agents, alcohols, and amines.[1][4] The material is moisture-sensitive.[1]
IV. Disposal Plan:
-
Waste Collection: Collect waste material in a suitable, labeled, and closed container.
-
Disposal Route: Dispose of the chemical waste and contaminated materials through an approved waste disposal plant.[1][3]
-
Empty Containers: Decontaminate empty containers by rinsing with a 5% aqueous sodium hydroxide or soda ash solution before disposal.[5]
4. Emergency Response Protocol
Immediate and appropriate action is critical in the event of an exposure or spill.
Table 3: Emergency First Aid Procedures
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3][6] Be aware that lung edema symptoms may be delayed.[5][6] |
| Skin Contact | Immediately remove all contaminated clothing.[3][5] Flush the affected skin with large amounts of water for at least 15 minutes.[3][5] Seek immediate medical attention.[3][5] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids.[3][6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention from an ophthalmologist. |
| Ingestion | Do NOT induce vomiting.[3][6] Have the victim drink water (two glasses at most). Seek immediate medical attention.[3][6] |
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Increase ventilation to the area.
-
Contain: Prevent the spill from entering drains.
-
Absorb: Use an inert absorbent material like sand, silica gel, or vermiculite to contain and absorb the spill.[1][5]
-
Collect: Use spark-free tools to collect the absorbed material and place it into a labeled container for disposal.[5]
Fire Response:
-
Extinguishing Media: Use carbon dioxide, dry chemical powder, or alcohol-resistant foam to extinguish a fire.[1][3]
-
Protective Gear: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[1][3]
-
Hazards: Be aware that vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1][3] Containers may explode when heated.[1][3]
5. Workflow for Safe Handling and Emergency Response
The following diagram illustrates the logical flow of operations for safely handling this compound and responding to emergencies.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
